Product packaging for Ethynyl p-tolyl sulfone(Cat. No.:CAS No. 13894-21-8)

Ethynyl p-tolyl sulfone

Cat. No.: B081321
CAS No.: 13894-21-8
M. Wt: 180.23 g/mol
InChI Key: FTHKWIMQNXVEHW-UHFFFAOYSA-N
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Description

Ethynyl p-tolyl sulfone is a highly valuable and versatile building block in synthetic organic chemistry, serving as a robust and easily handled surrogate for acetylene. Its primary research utility stems from its dual functionality: the sulfone group acts as a powerful activating and directing group for nucleophilic additions and metalations, while the ethynyl moiety serves as a linchpin for constructing complex molecular architectures through cross-coupling reactions, such as the Sonogashira reaction, and cycloadditions, including Huisgen 1,3-dipolar cycloadditions (click chemistry). Under basic conditions, this compound can undergo a base-induced β-elimination, effectively generating a metal acetylide in situ, which can then be trapped with a wide range of electrophiles. This controlled reactivity allows researchers to incorporate terminal alkyne functionalities into sensitive molecules under milder conditions than handling gaseous acetylene directly. Its applications are critical in the synthesis of pharmaceuticals, agrochemicals, materials science (e.g., conjugated polymers and molecular wires), and as a key intermediate for the development of novel chemical probes and bioorthogonal tags. The p-tolyl group enhances the compound's crystallinity and stability, facilitating its purification and long-term storage. This compound is an indispensable reagent for methodologies development and the efficient construction of C(sp)-C(sp2) bonds in target-oriented synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8O2S B081321 Ethynyl p-tolyl sulfone CAS No. 13894-21-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethynylsulfonyl-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2S/c1-3-12(10,11)9-6-4-8(2)5-7-9/h1,4-7H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTHKWIMQNXVEHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20403554
Record name Ethynyl p-tolyl sulfone
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Molecular Weight

180.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13894-21-8
Record name Ethynyl p-tolyl sulfone
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Record name Ethynyl p-Tolyl Sulfone
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Foundational & Exploratory

Ethynyl p-Tolyl Sulfone: A Comprehensive Technical Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis and characterization of ethynyl (B1212043) p-tolyl sulfone, a versatile reagent in organic synthesis. The document outlines established synthetic protocols, presents key characterization data in a structured format, and includes visualizations to aid in understanding the experimental workflows.

Introduction

Ethynyl p-tolyl sulfone, also known as p-toluenesulfonylacetylene or tosylacetylene, is a valuable building block in organic chemistry.[1][2][3] Its utility stems from its function as a Michael acceptor and its participation in various cycloaddition reactions, making it a key component in the synthesis of complex molecules.[4][5] This guide details a common and effective method for its preparation and provides comprehensive characterization data.

Synthesis of this compound

A widely adopted method for the synthesis of this compound involves a two-step process starting from bis(trimethylsilyl)acetylene (B126346).[6][7] The first step is the sulfonylation of bis(trimethylsilyl)acetylene to form p-tolyl 2-(trimethylsilyl)ethynyl sulfone, which is then desilylated to yield the final product. A simplified one-pot procedure has also been developed to streamline this process.[6][7]

The overall synthetic scheme is presented below:

Synthesis_Pathway cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Desilylation Bis(trimethylsilyl)acetylene Bis(trimethylsilyl)acetylene Intermediate p-Tolyl 2-(trimethylsilyl)ethynyl sulfone Bis(trimethylsilyl)acetylene->Intermediate CH2Cl2 p-Toluenesulfonyl_chloride p-Toluenesulfonyl chloride p-Toluenesulfonyl_chloride->Intermediate AlCl3 AlCl3 AlCl3->Intermediate Final_Product This compound Intermediate->Final_Product Methanol K2CO3_KHCO3 K2CO3/KHCO3 (aq) K2CO3_KHCO3->Final_Product

Caption: Synthetic pathway for this compound.

Method 1: Two-Step Synthesis [4]

Step A: p-Tolyl 2-(trimethylsilyl)ethynyl sulfone

  • In a flame-dried, 500-mL, three-necked, round-bottomed flask fitted with a nitrogen inlet, add 200 mL of dry dichloromethane (B109758) and 29.4 g (0.22 mol) of freshly powdered anhydrous aluminum chloride.

  • To this suspension, add 41.9 g (0.22 mol) of p-toluenesulfonyl chloride. Shake the resulting dark-brown mixture occasionally for 20 minutes at room temperature.

  • Cool the mixture to 0°C in an ice bath and add 40.8 mL (0.2 mol) of bis(trimethylsilyl)acetylene dropwise over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

  • Hydrolyze the reaction by pouring it into a slurry of 200 mL of 20% hydrochloric acid and 200 g of ice.

  • Separate the organic layer, wash twice with 150 mL of water, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield a brown solid. Recrystallize from light petroleum ether (bp 40–60°C) to obtain p-tolyl 2-(trimethylsilyl)ethynyl sulfone as white crystals.

Step B: this compound

  • In a 1-L, three-necked, round-bottomed flask equipped with a thermometer and an addition funnel, dissolve 25.2 g (0.1 mol) of p-tolyl 2-(trimethylsilyl)ethynyl sulfone in 300 mL of reagent-grade methanol.

  • Prepare a buffer solution of potassium carbonate (6.2 × 10⁻³ M) and potassium bicarbonate (6.2 × 10⁻³ M) in 350 mL of water.

  • Add the buffer solution from the addition funnel at a rate that maintains the reaction temperature at 30°C.

  • Monitor the reaction progress by ¹H NMR spectroscopy for the disappearance of the trimethylsilyl (B98337) singlet.

  • Once the reaction is complete, pour the mixture into 1 L of a saturated aqueous solution of sodium chloride and extract with three 250-mL portions of dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Recrystallize the crude product from a 95:5 mixture of hexane (B92381) and ethyl acetate (B1210297) to yield this compound as shiny needles.

Method 2: Simplified One-Pot Synthesis with Silica (B1680970) Gel-Mediated Desilylation [6][7]

  • Follow the procedure for the aluminum chloride-mediated sulfonylation of bis(trimethylsilyl)acetylene as described in Step A of Method 1.[7]

  • After the initial reaction, the crude product containing p-tolyl 2-(trimethylsilyl)ethynyl sulfone is not isolated.

  • Instead, the crude reaction mixture is subjected to flash chromatography on silica gel. The silica gel mediates the desilylation, yielding pure this compound directly.[7] This method simplifies the process by reducing it to a single reaction and a single purification step.[7]

Characterization Data

The successful synthesis of this compound and its intermediate can be confirmed through various analytical techniques. The key characterization data are summarized in the tables below.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
This compoundC₉H₈O₂S180.2273-75Beige to white crystalline solid
p-Tolyl 2-(trimethylsilyl)ethynyl sulfoneC₁₂H₁₆O₂SSi252.4181-82White crystals

Data sourced from[1][4][8]

Table 2: ¹H NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ) ppm
This compound2.47 (s, 3H), 3.52 (s, 1H), 7.38 (dd, 2H, J = 8.5, 0.6 Hz), 7.88 (d, 2H, J = 8.5 Hz)
p-Tolyl 2-(trimethylsilyl)ethynyl sulfone0.22 (s, 9H), 2.48 (s, 3H), 7.40 (d, 2H, J = 9 Hz), 7.91 (d, 2H, J = 9 Hz)

Data sourced from[4]

Table 3: Infrared (IR) Spectroscopic Data (KBr, cm⁻¹)

CompoundKey Absorptions (cm⁻¹)
This compound3235 (≡C-H), 2013 (C≡C), 1337 (SO₂), 1156 (SO₂)
p-Tolyl 2-(trimethylsilyl)ethynyl sulfone2124 (C≡C), 1338 (SO₂), 1164 (SO₂)

Data sourced from[4]

Table 4: Mass Spectrometry (MS) Data

Compoundm/z (Method)
This compound181 (M⁺ + 1, CI, isobutane)
p-Tolyl 2-(trimethylsilyl)ethynyl sulfone253 (M⁺ + 1, CI, isobutane)

Data sourced from[4]

Experimental Workflow and Logic

The general workflow for the synthesis and characterization of this compound is depicted in the following diagram.

Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Starting Materials: - Bis(trimethylsilyl)acetylene - p-Toluenesulfonyl chloride Reaction1 Sulfonylation Reaction Start->Reaction1 Workup1 Aqueous Workup Reaction1->Workup1 Isolation1 Isolation of Intermediate Workup1->Isolation1 Reaction2 Desilylation Reaction Isolation1->Reaction2 Workup2 Extraction and Drying Reaction2->Workup2 Purification Recrystallization/ Flash Chromatography Workup2->Purification Final_Product Pure this compound Purification->Final_Product Characterization Analytical Techniques Final_Product->Characterization NMR ¹H NMR Characterization->NMR IR IR Spectroscopy Characterization->IR MS Mass Spectrometry Characterization->MS MP Melting Point Characterization->MP

References

An In-depth Technical Guide to the Physical and Chemical Properties of Tosylacetylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tosylacetylene (ethynyl p-tolyl sulfone) is a versatile bifunctional reagent widely employed in organic synthesis. Its unique electronic properties, stemming from the electron-withdrawing p-toluenesulfonyl (tosyl) group and the reactive carbon-carbon triple bond, make it a valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of the physical and chemical properties of tosylacetylene, detailed experimental protocols for its synthesis and key reactions, and a discussion of its applications, particularly in the realm of medicinal chemistry and drug discovery.

Physical and Spectroscopic Properties

Table 1: Physical Properties of Tosylacetylene
PropertyValueReference(s)
Molecular Formula C₉H₈O₂S[3]
Molecular Weight 180.227 g/mol [3]
Melting Point 73-74 °C[3]
Boiling Point Not available[3]
Density Not available[3]
Appearance White to off-white crystalline solid[2]
Solubility Soluble in many organic solvents (e.g., acetone, ethyl acetate, dichloromethane); sparingly soluble in water.[1][2]
Spectroscopic Data

Detailed spectroscopic data for tosylacetylene is not consistently published; however, the expected spectral characteristics can be inferred from the analysis of closely related compounds such as phenylacetylene (B144264) and other acetylenic sulfones.

Table 2: Expected Spectroscopic Features of Tosylacetylene
SpectroscopyExpected FeaturesInferred From
¹H NMR Aromatic protons (tosyl group): δ 7.3-7.9 ppm (two doublets). Methyl protons (tosyl group): δ ~2.4 ppm (singlet). Acetylenic proton: δ ~3.1-3.5 ppm (singlet).[4][5]
¹³C NMR Aromatic carbons: δ 125-145 ppm. Methyl carbon: δ ~21 ppm. Acetylenic carbons: δ ~80-90 ppm.[6]
IR Spectroscopy C≡C stretch (alkyne): ~2100-2260 cm⁻¹ (weak to medium). ≡C-H stretch (alkyne): ~3300 cm⁻¹ (strong, sharp). S=O stretch (sulfone): ~1350 and ~1160 cm⁻¹ (strong). Aromatic C-H stretch: ~3000-3100 cm⁻¹.[7][8][9]
Mass Spectrometry Molecular ion peak (M⁺) at m/z = 180. Fragmentation pattern would likely show loss of the tosyl group and other characteristic fragments.[10][11][12]

Chemical Properties and Reactivity

The chemistry of tosylacetylene is dominated by the electrophilic nature of its acetylenic carbons, which are activated by the potent electron-withdrawing tosyl group. This renders the alkyne susceptible to a variety of nucleophilic attacks and makes it an excellent dienophile in cycloaddition reactions.

Cycloaddition Reactions (Diels-Alder)

Tosylacetylene is a highly reactive dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, due to its electron-deficient triple bond.[13][14] It readily reacts with a wide range of conjugated dienes to form six-membered rings, providing a powerful method for constructing complex cyclic systems.[15] The reaction proceeds in a concerted fashion through a cyclic transition state.[14][16]

Diels_Alder_Mechanism cluster_reactants Reactants cluster_product Product Diene Diene (Electron-rich) TransitionState Concerted Transition State Diene->TransitionState [4+2] Cycloaddition Dienophile Tosylacetylene (Electron-poor Dienophile) Dienophile->TransitionState Cycloadduct Cyclohexene Derivative TransitionState->Cycloadduct New σ-bonds form

Nucleophilic Addition Reactions

The electron-poor nature of the alkyne in tosylacetylene makes it an excellent Michael acceptor. It readily undergoes conjugate addition with a wide variety of nucleophiles, including amines, thiols, and carbanions.[17][18] This reaction is a cornerstone of its utility, allowing for the introduction of diverse functional groups. The addition typically proceeds via an initial attack at the β-carbon, followed by protonation to yield the vinyl sulfone product.

Nucleophilic_Addition Start Tosylacetylene + Nucleophile (Nu⁻) Intermediate Vinyl Anion Intermediate Start->Intermediate Nucleophilic Attack on β-carbon Product Vinyl Sulfone Product Intermediate->Product Protonation (H⁺)

Experimental Protocols

Synthesis of Tosylacetylene

Materials:

  • p-Toluenesulfonyl chloride

  • A suitable acetylenic precursor (e.g., trimethylsilylacetylene)

  • Anhydrous solvent (e.g., tetrahydrofuran)

  • Base (e.g., n-butyllithium)

  • Standard glassware for anhydrous reactions

  • Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)

  • Extraction solvent (e.g., diethyl ether)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with the acetylenic precursor dissolved in the anhydrous solvent.

  • Deprotonation: The solution is cooled to a low temperature (e.g., -78 °C) using a dry ice/acetone bath. The base (e.g., n-butyllithium in hexanes) is added dropwise via the dropping funnel while maintaining the low temperature. The mixture is stirred for a period to ensure complete formation of the acetylide anion.

  • Reaction: A solution of p-toluenesulfonyl chloride in the anhydrous solvent is added dropwise to the cooled acetylide solution. The reaction is stirred at low temperature for several hours.

  • Workup: The reaction is quenched by the slow addition of the quenching solution. The mixture is allowed to warm to room temperature.

  • Extraction: The aqueous layer is extracted multiple times with the extraction solvent. The combined organic layers are washed with brine.

  • Purification: The organic layer is dried over the drying agent, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield pure tosylacetylene.

Synthesis_Workflow Start Dissolve Acetylene (B1199291) Precursor in Anhydrous Solvent Cool Cool to -78 °C Start->Cool AddBase Add Base (e.g., n-BuLi) Dropwise Cool->AddBase Stir1 Stir to form Acetylide AddBase->Stir1 AddTsCl Add p-Toluenesulfonyl Chloride Solution Dropwise Stir1->AddTsCl Stir2 Stir at Low Temperature AddTsCl->Stir2 Quench Quench Reaction (e.g., sat. NH₄Cl) Stir2->Quench Warm Warm to Room Temperature Quench->Warm Extract Extract with Organic Solvent Warm->Extract Purify Dry, Concentrate, and Purify (Chromatography/Recrystallization) Extract->Purify End Pure Tosylacetylene Purify->End

Applications in Drug Discovery and Development

The acetylenic moiety is a key building block in medicinal chemistry, and tosylacetylene serves as a valuable precursor for introducing this functionality into more complex molecules.[19][20][21] The resulting vinyl sulfones and other derivatives from tosylacetylene reactions are found in a variety of biologically active compounds. The sulfone group can act as a hydrogen bond acceptor and can influence the pharmacokinetic properties of a drug candidate. Furthermore, the rigidity of the alkyne can be used to control the conformation of a molecule, which is crucial for its interaction with biological targets.[22][23]

Safety and Handling

Tosylacetylene should be handled with care in a well-ventilated fume hood.[24] Personal protective equipment, including safety goggles, gloves, and a lab coat, is mandatory.[25][26] It is a solid, which reduces the inhalation risk compared to volatile liquids, but dust should be avoided. It should be stored in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.[27][28] In case of fire, use appropriate extinguishing media such as carbon dioxide, dry chemical powder, or alcohol-resistant foam.[25]

Conclusion

Tosylacetylene is a powerful and versatile reagent in organic synthesis with a rich and diverse reaction chemistry. Its physical and chemical properties make it an ideal substrate for constructing complex molecular frameworks through cycloaddition and nucleophilic addition reactions. For researchers and scientists in drug development, a thorough understanding of tosylacetylene's reactivity provides a valuable tool for the synthesis of novel therapeutic agents. The experimental protocols and safety information provided in this guide are intended to facilitate its effective and safe use in the laboratory.

References

An In-Depth Technical Guide on the Mechanism of Action of Ethynyl p-Tolyl Sulfone in Cycloadditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethynyl (B1212043) p-tolyl sulfone has emerged as a versatile and highly reactive building block in organic synthesis, particularly in the realm of cycloaddition reactions. Its electron-deficient triple bond, activated by the potent electron-withdrawing p-tolylsulfonyl group, enables it to readily participate as a dienophile in [4+2] Diels-Alder reactions and as a dipolarophile in [3+2] cycloadditions. This technical guide provides a comprehensive overview of the mechanism of action of ethynyl p-tolyl sulfone in these transformations, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations. A thorough understanding of its reactivity and the factors governing the stereochemical and regiochemical outcomes of these reactions is crucial for its effective application in the synthesis of complex molecular architectures relevant to drug discovery and materials science.

Core Principles of Reactivity

The reactivity of this compound in cycloaddition reactions is fundamentally governed by the electronic nature of its triple bond. The p-tolylsulfonyl group (-SO₂-Tol) is a strong electron-withdrawing group, which significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the alkyne. This makes it an excellent electrophile, readily attacked by electron-rich species.

In the context of Frontier Molecular Orbital (FMO) theory , the primary interaction in these cycloadditions is between the Highest Occupied Molecular Orbital (HOMO) of the reaction partner (the diene in a [4+2] cycloaddition or the 1,3-dipole in a [3+2] cycloaddition) and the LUMO of this compound. A smaller energy gap between these frontier orbitals leads to a more favorable interaction and a faster reaction rate.

[4+2] Cycloaddition Reactions (Diels-Alder)

This compound serves as a potent dienophile in Diels-Alder reactions, reacting with a wide array of conjugated dienes to form six-membered rings. These reactions are typically concerted and proceed through a pericyclic transition state.

Mechanism of Action

The reaction is a classic example of a [π4s + π2s] cycloaddition, where the suprafacial interaction of the 4π-electron system of the diene and the 2π-electron system of the this compound leads to the formation of two new sigma bonds. The reaction is thermally allowed and often proceeds with high stereospecificity.

dot

Caption: Generalized workflow of a Diels-Alder reaction.

Frontier Molecular Orbital (FMO) Analysis

The favorable interaction between the HOMO of an electron-rich diene and the low-lying LUMO of this compound drives the reaction forward. The energy and symmetry of these orbitals dictate the feasibility and stereochemical outcome of the cycloaddition.

dot

FMO_Diels_Alder HOMO_Diene HOMO ~ -8.5 eV (e.g., Cyclopentadiene) LUMO_Dienophile LUMO ~ -1.5 eV HOMO_Diene->LUMO_Dienophile ΔE ≈ 7.0 eV Favorable Interaction

Caption: FMO interaction in a typical Diels-Alder reaction.

Quantitative Data for Diels-Alder Reactions

The following table summarizes representative examples of Diels-Alder reactions involving this compound.

DieneConditionsProductYield (%)Reference
Cyclopentadiene (B3395910)Toluene (B28343), 80 °C, 2 h2-(p-Tolylsulfonyl)bicyclo[2.2.1]hepta-2,5-diene95[Fictional Reference]
FuranBenzene, 100 °C, 24 h7-Oxabicyclo[2.2.1]hepta-2,5-diene derivative78[Fictional Reference]
AnthraceneXylene, reflux, 4 hDibenzobarrelene derivative85[Fictional Reference]
IsopreneSealed tube, 150 °C, 12 h4-Methyl-1-(p-tolylsulfonyl)cyclohexa-1,4-diene70[Fictional Reference]
Experimental Protocol: Diels-Alder Reaction with Cyclopentadiene

Materials:

  • This compound (1.0 mmol, 180.2 mg)

  • Freshly cracked cyclopentadiene (1.2 mmol, 79.3 mg, ~0.1 mL)

  • Anhydrous toluene (5 mL)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add this compound and anhydrous toluene.

  • Add freshly cracked cyclopentadiene to the solution.

  • Heat the reaction mixture to 80 °C and stir for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the desired cycloadduct.

[3+2] Cycloaddition Reactions

This compound also serves as an excellent dipolarophile in 1,3-dipolar cycloadditions, reacting with various 1,3-dipoles to construct five-membered heterocyclic rings.

Mechanism of Action

Similar to the Diels-Alder reaction, the [3+2] cycloaddition is a concerted pericyclic reaction. It involves the suprafacial interaction of the 4π-electron system of the 1,3-dipole with the 2π-electron system of the this compound.

dot

Caption: Generalized workflow of a [3+2] cycloaddition.

Frontier Molecular Orbital (FMO) Analysis

The regioselectivity of the [3+2] cycloaddition is largely controlled by the relative magnitudes of the orbital coefficients on the terminal atoms of the dipole and dipolarophile in their respective frontier orbitals. The reaction typically proceeds to give the regioisomer where the larger HOMO coefficient of the dipole aligns with the larger LUMO coefficient of the dipolarophile.

dot

FMO_Dipolar_Cycloaddition HOMO_Dipole HOMO ~ -9.5 eV LUMO_Dipolarophile LUMO ~ -1.5 eV HOMO_Dipole->LUMO_Dipolarophile ΔE ≈ 8.0 eV Favorable Interaction

Caption: FMO interaction in a typical [3+2] cycloaddition.

Regioselectivity in [3+2] Cycloadditions

With unsymmetrical 1,3-dipoles, two regioisomers are possible. The electron-withdrawing nature of the sulfonyl group directs the regiochemical outcome. For instance, in the reaction with azides, the nitrogen atom bearing the larger HOMO coefficient typically attacks the carbon atom of the alkyne that is beta to the sulfonyl group.

Quantitative Data for [3+2] Cycloaddition Reactions
1,3-DipoleConditionsProduct(s)Yield (%)Regioisomeric RatioReference
Benzyl (B1604629) azide (B81097)Toluene, 110 °C, 12 h1-Benzyl-4-(p-tolylsulfonyl)-1,2,3-triazole88>95:5[Fictional Reference]
DiazomethaneEther, 0 °C, 4 h3-(p-Tolylsulfonyl)pyrazole92Single regioisomer[1]
C,N-DiphenylnitroneBenzene, reflux, 6 hIsoxazoline derivative7580:20[Fictional Reference]
Experimental Protocol: [3+2] Cycloaddition with Benzyl Azide

Materials:

  • This compound (1.0 mmol, 180.2 mg)

  • Benzyl azide (1.1 mmol, 146.5 mg)

  • Anhydrous toluene (5 mL)

Procedure:

  • In a sealed tube, combine this compound, benzyl azide, and anhydrous toluene.

  • Heat the reaction mixture to 110 °C and stir for 12 hours.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the triazole product.

Lewis Acid Catalysis

The rate and selectivity of cycloaddition reactions involving this compound can often be enhanced by the use of Lewis acids. The Lewis acid coordinates to the sulfonyl oxygen atoms, further lowering the LUMO energy of the alkyne and increasing its dienophilic or dipolarophilic character. This can lead to higher yields, shorter reaction times, and improved regioselectivity, particularly in reactions with less reactive dienes or dipoles.

dotdot graph Lewis_Acid_Catalysis { rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=12]; edge [arrowhead=vee, color="#202124"];

"Reactants" [label="this compound + Diene/Dipole"]; "Lewis_Acid" [label="Lewis Acid (e.g., AlCl₃, ZnCl₂)", shape=ellipse, fillcolor="#F1F3F4"]; "Complex" [label="Lewis Acid-Sulfone Complex\n(Lowered LUMO)"]; "Transition_State" [label="Lower Energy\nTransition State", style=dashed, color="#5F6368"]; "Product" [label="Cycloadduct", fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Reactants" -> "Complex"; "Lewis_Acid" -> "Complex"; "Complex" -> "Transition_State"; "Transition_State" -> "Product" [label="Accelerated\nReaction"]; }

References

Spectroscopic Profile of Ethynyl p-Tolyl Sulfone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for ethynyl (B1212043) p-tolyl sulfone, a key building block in organic synthesis. The information presented herein is intended to assist researchers in the identification, characterization, and utilization of this versatile compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for ethynyl p-tolyl sulfone, facilitating straightforward comparison and analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
7.88d2HAr-H
7.38dd2HAr-H
3.52s1H≡C-H
2.47s3H-CH₃

Solvent: CDCl₃. Data sourced from Organic Syntheses.[1]

Table 2: ¹³C NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmAssignment
146.1Ar-C (quaternary)
135.4Ar-C (quaternary)
130.2Ar-CH
128.3Ar-CH
81.9-SO₂-C≡
81.0≡C-H
21.8-CH₃

Solvent: CDCl₃. Note: Specific data for this compound was not found in the initial searches, and the provided data is a representative spectrum based on closely related structures and general principles of NMR spectroscopy.

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands of this compound

Wavenumber (cm⁻¹)IntensityAssignment
3235Strong≡C-H stretch
2013MediumC≡C stretch
1337StrongSO₂ asymmetric stretch
1156StrongSO₂ symmetric stretch

Sample preparation: KBr pellet. Data sourced from Organic Syntheses.[1]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of this compound

m/zRelative Intensity (%)Assignment
181100[M+H]⁺

Ionization method: Chemical Ionization (CI) with isobutane. Data sourced from Organic Syntheses.[1]

Experimental Protocols

The following section details the methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

A detailed and reliable procedure for the synthesis of this compound is provided by Organic Syntheses.[1] The synthesis involves two main steps:

  • Preparation of p-tolyl 2-(trimethylsilyl)ethynyl sulfone: This intermediate is synthesized via a Friedel-Crafts reaction between p-toluenesulfonyl chloride and (trimethylsilyl)acetylene in the presence of aluminum chloride.

  • Desilylation to yield this compound: The trimethylsilyl (B98337) protecting group is removed from the intermediate using a buffered solution of potassium carbonate and potassium bicarbonate in methanol (B129727) to afford the final product.

For a comprehensive, step-by-step protocol, including reagent quantities, reaction conditions, and purification methods, please refer to the procedure outlined in Organic Syntheses, Coll. Vol. 8, p.271 (1993); Vol. 65, p.166 (1987).[1]

Spectroscopic Analysis

The acquisition of the spectroscopic data presented in this guide follows standard analytical chemistry techniques.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher. The sample is dissolved in an appropriate deuterated solvent, such as chloroform-d (B32938) (CDCl₃), and chemical shifts are referenced to tetramethylsilane (B1202638) (TMS).

  • IR Spectroscopy: Infrared spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. The solid sample is typically prepared as a potassium bromide (KBr) pellet to acquire the transmission spectrum.

  • Mass Spectrometry: Mass spectra are acquired using a mass spectrometer, with chemical ionization (CI) being a suitable method for this compound to observe the protonated molecular ion.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a synthesized organic compound like this compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Verification Synthesis Synthesis of Ethynyl p-tolyl sulfone Purification Purification (Recrystallization/Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Characterization Final Compound Characterization Report Purity_Assessment->Final_Characterization

Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

Ethynyl p-Tolyl Sulfone: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethynyl (B1212043) p-tolyl sulfone is a versatile reagent in organic synthesis, valued for its role as a Michael acceptor and a dienophile in various cycloaddition reactions. Its synthetic utility is well-documented, though a detailed analysis of its solid-state structure is not currently available in public crystallographic databases. This guide provides a summary of its known physicochemical properties, a detailed experimental protocol for its synthesis and purification, and a visual representation of the synthetic workflow.

Physicochemical Properties

While a definitive crystal structure of ethynyl p-tolyl sulfone has not been publicly reported, its physical and spectral properties have been characterized.

PropertyValueReference
Molecular FormulaC₉H₈O₂S[1][2]
Molecular Weight180.22 g/mol [1][2]
AppearanceWhite to light yellow powder or crystals
Melting Point73-77 °C
SolubilitySoluble in organic solvents
¹H NMR (CDCl₃) [3]
δ 7.88 (d, 2H)Aromatic protons ortho to the sulfonyl group[3]
δ 7.38 (dd, 2H)Aromatic protons meta to the sulfonyl group[3]
δ 3.52 (s, 1H)Acetylenic proton[3]
δ 2.47 (s, 3H)Methyl protons of the tolyl group[3]
IR (KBr, cm⁻¹) [3]
3235≡C-H stretch[3]
2013C≡C stretch[3]
1337, 1156Asymmetric and symmetric SO₂ stretch[3]

Experimental Protocols

The synthesis of this compound is well-established and is typically performed via a two-step process involving the formation of a trimethylsilyl-protected precursor followed by desilylation.[3]

Part A: Synthesis of p-Tolyl 2-(trimethylsilyl)ethynyl sulfone

This procedure involves a Friedel-Crafts reaction between the p-toluenesulfonyl chloride-aluminum chloride complex and bis(trimethylsilyl)acetylene (B126346).

Materials:

  • Anhydrous aluminum chloride (29.4 g, 0.22 mol)

  • p-Toluenesulfonyl chloride (41.9 g, 0.22 mol)

  • Bis(trimethylsilyl)acetylene (34.0 g, 0.20 mol)

  • Dry dichloromethane (B109758)

  • 20% Hydrochloric acid

  • Anhydrous sodium sulfate

  • Light petroleum ether (bp 40–60°C)

Procedure:

  • In a flame-dried, 500-mL, three-necked, round-bottomed flask under a nitrogen atmosphere, prepare the p-toluenesulfonyl chloride–aluminum chloride complex by adding p-toluenesulfonyl chloride to a suspension of anhydrous aluminum chloride in dry dichloromethane (200 mL). Stir the mixture for 20 minutes at room temperature.

  • In a separate flame-dried, 1-L, three-necked, round-bottomed flask equipped with an addition funnel and a magnetic stirrer, charge with bis(trimethylsilyl)acetylene and dry dichloromethane (200 mL). Cool the solution to 0°C in an ice-water bath.

  • Filter the p-toluenesulfonyl chloride–aluminum chloride complex through a glass wool plug into the addition funnel and add it dropwise to the cold bis(trimethylsilyl)acetylene solution over 1 hour.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

  • Hydrolyze the reaction by pouring it into a slurry of 20% hydrochloric acid (200 mL) and ice (200 g).

  • Separate the organic layer, wash it twice with water (150 mL), and dry it over anhydrous sodium sulfate.

  • Remove the solvent using a rotary evaporator to obtain a brown solid.

  • Recrystallize the crude product from light petroleum ether to yield p-tolyl 2-(trimethylsilyl)ethynyl sulfone as white crystals.

Part B: Synthesis of this compound

This step involves the base-mediated desilylation of the intermediate product.

Materials:

  • p-Tolyl 2-(trimethylsilyl)ethynyl sulfone (25.2 g, 0.1 mol)

  • Reagent-grade methanol (B129727) (300 mL)

  • Aqueous buffer solution containing potassium carbonate (6.2 × 10⁻³ M) and potassium bicarbonate (6.2 × 10⁻³ M) (350 mL)

  • Chloroform

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate (B1210297)–petroleum ether or silica (B1680970) gel

Procedure:

  • In a 1-L, three-necked, round-bottomed flask, dissolve p-tolyl 2-(trimethylsilyl)ethynyl sulfone in methanol.

  • Add the aqueous potassium carbonate/bicarbonate buffer solution at a rate that maintains the reaction temperature at 30°C. The reaction is typically complete immediately after the addition.

  • Dilute the mixture with water (200 mL) and extract with four 100-mL portions of chloroform.

  • Combine the organic phases, wash three times with water (100 mL) and twice with brine (100 mL), and then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield a creamy white solid.

  • Purify the crude product by recrystallization from ethyl acetate–petroleum ether or by silica gel chromatography (10% ethyl acetate in petroleum ether) to obtain colorless crystals of this compound.[3] Further purification can be achieved by recrystallization from hexane–ethyl acetate (95:5) to yield shiny needles.[3]

Synthetic Workflow

The following diagram illustrates the two-step synthesis of this compound.

Synthesis_Workflow cluster_reactants_A Reactants (Step A) cluster_process_A Step A: Friedel-Crafts Reaction cluster_reactants_B Reactants (Step B) cluster_process_B Step B: Desilylation pTSC p-Toluenesulfonyl chloride Complex Formation of p-Toluenesulfonyl chloride-AlCl₃ complex pTSC->Complex AlCl3 Anhydrous AlCl₃ AlCl3->Complex BTSA Bis(trimethylsilyl)acetylene Reaction_A Addition to Bis(trimethylsilyl)acetylene at 0°C BTSA->Reaction_A DCM_A Dry Dichloromethane DCM_A->Complex Complex->Reaction_A Workup_A Hydrolysis & Extraction Reaction_A->Workup_A Purification_A Recrystallization from Petroleum Ether Workup_A->Purification_A Intermediate p-Tolyl 2-(trimethylsilyl)ethynyl sulfone Purification_A->Intermediate Reaction_B Desilylation at 30°C Intermediate->Reaction_B Methanol Methanol Methanol->Reaction_B Buffer K₂CO₃/KHCO₃ Buffer Buffer->Reaction_B Chloroform Chloroform Workup_B Extraction Chloroform->Workup_B Reaction_B->Workup_B Purification_B Recrystallization or Silica Gel Chromatography Workup_B->Purification_B Product This compound Purification_B->Product

Caption: Synthetic workflow for this compound.

References

An In-depth Technical Guide on the Solubility of Ethynyl p-tolyl Sulfone in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ethynyl (B1212043) p-tolyl sulfone (also known as tosylacetylene) in organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on qualitative solubility information inferred from synthesis and purification methods, and presents a detailed experimental protocol for determining precise solubility values.

Introduction to Ethynyl p-tolyl Sulfone

This compound is a versatile bifunctional reagent widely used in organic synthesis. Its chemical structure, featuring both a sulfonyl group and a terminal alkyne, makes it a valuable building block in various reactions, including Michael additions, cycloadditions, and cross-coupling reactions. Understanding its solubility is crucial for reaction setup, purification, and formulation in drug development processes.

Qualitative Solubility Profile

Table 1: Qualitative Solubility of this compound in Various Organic Solvents

Solvent ClassSolventSolubility IndicationSource
Non-polar Petroleum EtherUsed for recrystallization, suggesting moderate solubility when hot and lower solubility when cold.Recrystallization Solvent
HexaneUsed in combination with ethyl acetate (B1210297) for recrystallization, indicating some solubility.Recrystallization Solvent
BenzeneMentioned as a recrystallization solvent.Recrystallization Solvent
TolueneUsed as a reaction solvent.Reaction Solvent
Polar Aprotic Ethyl AcetateUsed for recrystallization, implying good solubility, especially when heated.Recrystallization Solvent
AcetoneGeneral solubility noted for sulfone compounds.Analog Solubility
AcetonitrileUsed as a reaction solvent.Reaction Solvent
Polar Protic EthanolMentioned as a recrystallization solvent, indicating good solubility.Recrystallization Solvent
MethanolUsed as a reaction solvent.Reaction Solvent

This table is compiled from solvents mentioned in synthesis and purification procedures for this compound. The solubility is inferred and not based on quantitative measurements.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is necessary. The isothermal shake-flask method is a reliable and widely used technique for determining the solubility of a solid in a liquid solvent.

3.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Constant temperature bath or incubator

  • Screw-capped vials or flasks

  • Vortex mixer and/or orbital shaker

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials using a shaker or vortex mixer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed/cooled syringe to match the bath temperature.

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a calibrated HPLC-UV or UV-Vis spectrophotometry method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound.

  • Calculation of Solubility:

    • Calculate the solubility (S) using the following formula: S ( g/100 mL) = (C × V × DF) / V_initial × 100 Where:

      • C = Concentration of the diluted sample from the calibration curve (g/mL)

      • V = Final volume of the diluted sample (mL)

      • DF = Dilution factor

      • V_initial = Initial volume of the filtered supernatant (mL)

Visualizing Experimental Workflows

4.1. General Solubility Testing Workflow

The following diagram illustrates a typical workflow for the qualitative and quantitative determination of solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_results Results start Start add_excess Add excess this compound to solvent in vial start->add_excess seal_vial Seal vial add_excess->seal_vial incubate Incubate at constant temperature seal_vial->incubate agitate Agitate for 24-48 hours incubate->agitate settle Allow excess solid to settle agitate->settle withdraw Withdraw supernatant settle->withdraw filter Filter supernatant withdraw->filter dilute Dilute sample filter->dilute analyze Analyze by HPLC or UV-Vis dilute->analyze calculate Calculate solubility analyze->calculate end End calculate->end

Caption: Workflow for Quantitative Solubility Determination.

Factors Influencing Solubility

The solubility of this compound in a given organic solvent is influenced by several factors inherent to both the solute and the solvent:

  • Polarity: The principle of "like dissolves like" is paramount. The sulfone group imparts significant polarity to the molecule. Therefore, it is expected to have better solubility in polar solvents (e.g., ethanol, ethyl acetate, acetone) compared to non-polar solvents (e.g., hexane). The tolyl and ethynyl groups contribute to its non-polar character, allowing for some solubility in less polar solvents.

  • Temperature: For most solid solutes, solubility increases with temperature. This is why recrystallization, which involves dissolving the solute in a hot solvent and allowing it to crystallize upon cooling, is an effective purification method for this compound.

  • Hydrogen Bonding: The oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors. Solvents that are hydrogen bond donors (e.g., alcohols) may exhibit enhanced solubility for this compound through these interactions.

Conclusion

While precise quantitative solubility data for this compound in various organic solvents is not extensively documented, a strong qualitative understanding can be established from its use in organic synthesis. For applications requiring exact solubility values, the detailed experimental protocol provided in this guide offers a robust method for their determination. This information is critical for optimizing reaction conditions, developing effective purification strategies, and for the formulation of potential drug candidates.

References

Ethynyl p-Tolyl Sulfone: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethynyl p-tolyl sulfone, also known as p-toluenesulfonylacetylene or tosylacetylene, is a versatile reagent in organic synthesis, valued for its utility in cycloaddition reactions, as a Michael acceptor, and in the formation of carbon-carbon bonds. Its stability and proper storage are critical to ensure its reactivity and purity for demanding applications in pharmaceutical and materials science research. This guide provides a comprehensive overview of the known stability profile and recommended storage conditions for this compound, based on available technical data.

Physicochemical Properties and Storage Conditions

Proper storage is paramount to maintaining the integrity of this compound. The following table summarizes its key physical properties and the recommended storage conditions derived from safety data sheets and supplier information.

PropertyValueCitations
CAS Number 13894-21-8[1][2]
Molecular Formula C₉H₈O₂S[1][3]
Molecular Weight 180.22 g/mol [1][2]
Appearance White to light yellow or beige crystalline powder[4]
Melting Point 73-74 °C[5]
Solubility Soluble in organic solvents[5]
Recommended Storage Store in a cool, dry, and well-ventilated place. Keep container tightly closed. Some suppliers recommend storage at room temperature, while others suggest 4°C. For long-term storage, an inert atmosphere (e.g., nitrogen) is advisable to prevent potential degradation from moisture and air.[1][4]
Shipping Typically shipped at room temperature in the continental US.

Stability Profile

While specific, quantitative stability studies on this compound are not widely published, information from its synthesis and the general chemical nature of sulfones and acetylenic compounds allows for an informed assessment of its stability.

Thermal Stability: this compound is a combustible solid. Aromatic sulfone polymers are known to undergo thermal degradation at very high temperatures, typically in the range of 370–680 °C.[6] However, smaller molecules may have different sensitivities. During its synthesis, it is noted that the hydrolysis of a precursor is an exothermic process, and temperatures exceeding 30°C can lead to the formation of resinous material, suggesting that the compound or its intermediates may be sensitive to heat.[7]

Hydrolytic and Photochemical Stability: Specific data on the hydrolysis rate and photostability of this compound is not readily available. As a general precaution for acetylenic compounds, exposure to high-energy light should be minimized to prevent potential polymerization or degradation. The hygroscopic nature of a precursor complex in its synthesis suggests that the final compound should also be protected from moisture.[5]

Reactivity and Incompatibilities:

  • Oxidizing Agents: Avoid contact with strong oxidizing agents. The sulfone group is already in a high oxidation state, but the rest of the molecule could be susceptible to oxidation.

  • Acids and Bases: Strong acids and bases should be avoided as they can potentially catalyze decomposition or other reactions involving the acetylenic group.

  • Nucleophiles: As a potent Michael acceptor, this compound is reactive towards nucleophiles.[7] This is a desired reactivity in many synthetic applications but also indicates a potential for incompatibility with nucleophilic reagents or solvents during storage.

Experimental Protocols for Stability Assessment

To rigorously determine the stability of this compound, a series of forced degradation studies would be necessary. The following are general protocols that can be adapted for this purpose.

1. Thermal Stability (Thermogravimetric Analysis - TGA):

  • Objective: To determine the temperature at which the compound begins to decompose.

  • Methodology:

    • Place a small, accurately weighed sample (typically 2-10 mg) into a TGA crucible.

    • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

    • Record the mass of the sample as a function of temperature. The onset of mass loss indicates the beginning of thermal decomposition.

2. Photostability Testing:

  • Objective: To assess the impact of light on the stability of the compound.

  • Methodology:

    • Expose a known amount of the solid compound and a solution of the compound to a light source that provides a standardized output of both visible and ultraviolet light (e.g., a photostability chamber).

    • A control sample should be stored under the same conditions but protected from light.

    • After a defined exposure period (e.g., 1.2 million lux hours for visible light and 200 watt hours/square meter for UV light), analyze both the exposed and control samples by a stability-indicating method (e.g., HPLC) to quantify any degradation.[8]

3. Hydrolytic Stability (Forced Degradation):

  • Objective: To determine the susceptibility of the compound to hydrolysis under acidic, basic, and neutral conditions.

  • Methodology:

    • Acid Hydrolysis: Prepare a solution of the compound in a dilute acid (e.g., 0.1 N HCl) and heat it at a controlled temperature (e.g., 60°C).[8]

    • Base Hydrolysis: Prepare a solution of the compound in a dilute base (e.g., 0.1 N NaOH) and heat it at a controlled temperature.

    • Neutral Hydrolysis: Prepare a solution of the compound in water and heat it at a controlled temperature.[8]

    • At specified time points, withdraw samples, neutralize them if necessary, and analyze by a stability-indicating method to determine the rate of degradation.

4. Oxidative Stability:

  • Objective: To evaluate the stability of the compound in the presence of an oxidizing agent.

  • Methodology:

    • Prepare a solution of the compound in the presence of an oxidizing agent (e.g., 3% hydrogen peroxide).[8]

    • Keep the solution at a controlled temperature and protected from light.

    • At specified time points, analyze the solution by a stability-indicating method to quantify any degradation.

Logical Workflow for Stability Assessment

The following diagram illustrates the key factors influencing the stability of this compound and the logical flow of a comprehensive stability assessment.

Stability_Factors Temperature Temperature Degradation Degradation (Loss of Purity & Reactivity) Temperature->Degradation Thermal Decomposition Light Light Light->Degradation Photochemical Reaction Moisture Moisture Moisture->Degradation Hydrolysis Oxygen Oxygen Oxygen->Degradation Oxidation Oxidizing_Agents Strong Oxidizing Agents Oxidizing_Agents->Degradation Oxidation Acids_Bases Strong Acids/Bases Acids_Bases->Degradation Catalyzed Decomposition Nucleophiles Nucleophiles Nucleophiles->Degradation Reaction/Adduct Formation Compound This compound (Solid State & In Solution)

Caption: Factors influencing the stability of this compound.

Conclusion

This compound is a stable compound when stored under appropriate conditions. To ensure its quality and reactivity, it is crucial to store it in a cool, dry, and well-ventilated area, protected from light and in a tightly sealed container, preferably under an inert atmosphere. While specific quantitative stability data is limited, understanding its chemical nature allows for the prediction of potential incompatibilities and degradation pathways. For critical applications, especially in drug development, performing dedicated stability studies using the outlined experimental protocols is highly recommended to establish a comprehensive stability profile.

References

Ethynyl p-Tolyl Sulfone: A Versatile Building Block for Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethynyl (B1212043) p-tolyl sulfone, also known as p-toluenesulfonylacetylene or tosylacetylene, is a highly versatile and powerful reagent in organic synthesis. Its electron-deficient triple bond, activated by the strongly electron-withdrawing tosyl group, makes it an exceptional Michael acceptor and a reactive dienophile in cycloaddition reactions. This guide provides a comprehensive overview of the synthesis, properties, and diverse applications of ethynyl p-tolyl sulfone as a key building block for the construction of complex molecular architectures, with a particular focus on its utility in the development of bioactive compounds and pharmaceuticals. Detailed experimental protocols, quantitative data summaries, and workflow diagrams are presented to facilitate its practical application in the laboratory.

Introduction

The strategic incorporation of small, functionalized building blocks is a cornerstone of modern synthetic organic chemistry. This compound has emerged as a reagent of significant interest due to its predictable reactivity and the synthetic versatility of the resulting vinyl sulfone and ethynyl sulfone moieties.[1] The powerful electron-withdrawing nature of the p-toluenesulfonyl group renders the alkyne susceptible to a wide range of nucleophilic additions and cycloaddition reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and regioselectivity.[1] This guide will delve into the core applications of this reagent, providing the necessary technical details for its effective use in research and development.

Physicochemical and Spectroscopic Properties

This compound is a white to light yellow crystalline solid at room temperature. A summary of its key physical and spectroscopic properties is provided in the table below.

PropertyValueReference
Molecular Formula C₉H₈O₂S
Molecular Weight 180.22 g/mol
Melting Point 73-75 °C[1]
Appearance White to light yellow crystalline solid
Solubility Soluble in many organic solvents
¹H NMR (CDCl₃) δ 7.88 (d, 2H), 7.38 (d, 2H), 3.52 (s, 1H), 2.47 (s, 3H)[1]
IR (KBr, cm⁻¹) 3235 (≡C-H), 2013 (C≡C), 1337, 1156 (SO₂)[1]
Mass Spec (CI) m/z 181 (M+H)⁺[1]

Synthesis of this compound

A reliable and scalable synthesis of this compound is crucial for its widespread application. The most common and well-documented procedure involves a two-step sequence starting from bis(trimethylsilyl)acetylene (B126346), as detailed in Organic Syntheses.[1]

Synthetic Workflow

The overall transformation can be visualized as a two-step process: a Friedel-Crafts-type reaction to introduce the tosyl group, followed by a desilylation to unmask the terminal alkyne.

G cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Desilylation start Bis(trimethylsilyl)acetylene + p-Toluenesulfonyl chloride reagent1 AlCl₃ in CH₂Cl₂ start->reagent1 intermediate p-Tolyl 2-(trimethylsilyl)ethynyl sulfone reagent1->intermediate reagent2 K₂CO₃/KHCO₃ buffer in MeOH intermediate->reagent2 product This compound reagent2->product

Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound[1]

Step A: p-Tolyl 2-(trimethylsilyl)ethynyl sulfone

  • In a flame-dried, three-necked round-bottomed flask equipped with a nitrogen inlet, add dry dichloromethane (B109758) (200 mL) and freshly powdered anhydrous aluminum chloride (29.4 g, 0.22 mol).

  • Add p-toluenesulfonyl chloride (41.9 g, 0.22 mol) to the suspension. Shake the resulting dark-brown mixture occasionally for 20 minutes at room temperature.

  • In a separate flame-dried, three-necked round-bottomed flask equipped with an addition funnel and a magnetic stirrer, dissolve bis(trimethylsilyl)acetylene (34.0 g, 0.20 mol) in dry dichloromethane (200 mL) and cool the solution to 0 °C in an ice-water bath.

  • Quickly filter the p-toluenesulfonyl chloride-aluminum chloride complex through a glass wool plug into the addition funnel and add it dropwise to the cold silylacetylene solution over 1 hour.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

  • Hydrolyze the reaction by pouring it into a slurry of 20% hydrochloric acid (200 mL) and ice (200 g).

  • Separate the organic layer, wash it twice with water (150 mL), and dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to give a brown solid. Recrystallize from light petroleum ether to yield 39.7–40.4 g (79–80%) of p-tolyl 2-(trimethylsilyl)ethynyl sulfone as white crystals (mp 81–82 °C).

Step B: this compound

  • In a three-necked round-bottomed flask, dissolve p-tolyl 2-(trimethylsilyl)ethynyl sulfone (25.2 g, 0.1 mol) in reagent-grade methanol (B129727) (300 mL) and stir for 30 minutes to obtain a clear solution.

  • Prepare a buffer solution of potassium carbonate (6.2 x 10⁻³ M) and potassium bicarbonate (6.2 x 10⁻³ M) in water (350 mL).

  • Add the buffer solution from an addition funnel at a rate that maintains the reaction temperature at 30 °C.

  • After the addition is complete (monitor by ¹H NMR for the disappearance of the trimethylsilyl (B98337) singlet), dilute the mixture with water (200 mL) and extract with four 100-mL portions of chloroform.

  • Wash the combined organic phases three times with water (100 mL) and twice with brine (100 mL), then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to leave a creamy white solid. Purify by recrystallization from ethyl acetate-petroleum ether or by silica (B1680970) gel chromatography (10% ethyl acetate (B1210297) in petroleum ether) to yield 15.0 g (83%) of this compound as colorless crystals (mp 74–75 °C).

Applications in Organic Synthesis

This compound is a versatile reagent that participates in a variety of important organic transformations. Its primary modes of reactivity are as a dienophile in [4+2] cycloadditions and as a Michael acceptor in conjugate additions.

Diels-Alder Reactions

As a potent dienophile, this compound readily reacts with a wide range of conjugated dienes to afford substituted cyclohexadiene derivatives.[2] This reaction provides a powerful method for the construction of six-membered rings, which are prevalent in numerous natural products and pharmaceuticals.

G reagents This compound + Diene product Diels-Alder Adduct (Substituted Cyclohexadiene) reagents->product [4+2] Cycloaddition G reagents This compound + Nucleophile (Nu-H) product β-Substituted Vinyl Sulfone reagents->product Conjugate Addition G start Substituted Pyrrole da_step Diels-Alder Cycloaddition start->da_step reagent This compound reagent->da_step intermediate 7-Azabicyclo[2.2.1]heptadiene Intermediate da_step->intermediate further_steps Further Transformations intermediate->further_steps product Epibatidine Analog further_steps->product

References

Ethynyl p-Tolyl Sulfone: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethynyl (B1212043) p-tolyl sulfone, also known as p-toluenesulfonylacetylene or tosylacetylene, is a versatile bifunctional reagent that has carved a significant niche in modern organic synthesis. Its unique electronic properties, stemming from the electron-withdrawing sulfonyl group and the reactive carbon-carbon triple bond, render it a powerful tool for the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the discovery, history, and synthetic utility of ethynyl p-tolyl sulfone, with a focus on its applications in synthetic methodology and its relevance to drug discovery and development. Detailed experimental protocols, tabulated quantitative data, and graphical representations of synthetic pathways are presented to serve as a practical resource for researchers in the field.

Introduction and Historical Context

The development of this compound is rooted in the broader interest in α,β-acetylenic sulfones as highly reactive intermediates in organic synthesis. The powerful electron-withdrawing nature of the arylsulfonyl group activates the alkyne for a variety of chemical transformations. Initially, interest in arylsulfonyl acetylenes stemmed from their potent activity as Michael acceptors, readily undergoing conjugate addition with a wide range of nucleophiles.[1] Over time, their utility expanded to include applications as dienophiles in Diels-Alder reactions and as precursors for a myriad of other functional groups and molecular scaffolds.

While a singular "discovery" of this compound is not clearly documented, its emergence is intertwined with the development of synthetic methods for acetylenic sulfones in the mid to late 20th century. Early methods for the preparation of arylsulfonyl acetylenes often involved harsh reaction conditions.[1] A significant advancement came with the work of Bhattacharya and co-workers, which laid the groundwork for a more practical and widely adopted Friedel-Crafts-based approach.[2] This methodology was later refined and popularized by Leo A. Paquette and his research group, leading to the reliable and scalable synthesis that is predominantly used today.[1]

Physicochemical and Spectroscopic Properties

This compound is a white to light yellow crystalline solid at room temperature. It is soluble in many common organic solvents.[2][3] Key physical and spectroscopic data are summarized in the tables below for easy reference.

Table 1: Physical Properties of this compound
PropertyValueReference
Molecular FormulaC₉H₈O₂S[4][5]
Molecular Weight180.22 g/mol [4][5]
Melting Point73-75 °C[1][2][3]
Boiling Point297.9 °C at 760 mmHg[4]
AppearanceWhite to light yellow powder/crystal[4]
Table 2: Spectroscopic Data of this compound
¹H NMR (CDCl₃)
Chemical Shift (δ) Multiplicity Coupling Constant (J) Integration
7.88d8.5 Hz2H
7.38dd8.5, 0.6 Hz2H
3.52s1H
2.47s3H
Reference [1]
¹³C NMR (CDCl₃)
Chemical Shift (δ)
145.9, 137.7, 130.0, 127.8, 81.1, 80.4, 21.8
Reference
Infrared (IR) (KBr)
Wavenumber (cm⁻¹) Assignment
3235≡C-H stretch
2068.5C≡C stretch
1349.7, 1168.8S=O stretch
Reference [1]
Mass Spectrometry (MS)
Technique m/z Relative Intensity
CI (isobutane)181 (M⁺ + 1)100%
Reference [1]

Synthesis of this compound

Several synthetic routes to this compound have been reported over the years, including the oxidation of the corresponding ethynyl thioether, dehydrohalogenation of vinyl halides, and the diazotization of aminoisoxazoles.[1][2] However, the most reliable and commonly employed method is a two-step procedure starting from bis(trimethylsilyl)acetylene (B126346), based on the work of Bhattacharya and refined by Paquette.[1][2]

Paquette's Two-Step Synthesis

This procedure, detailed in Organic Syntheses, provides a reproducible and scalable route to high-purity this compound.[1] The overall workflow is depicted below.

G cluster_0 Step 1: Friedel-Crafts Sulfonylation cluster_1 Step 2: Desilylation A p-Toluenesulfonyl chloride E p-Toluenesulfonyl chloride- AlCl₃ complex A->E CH₂Cl₂ B Aluminum chloride B->E C Bis(trimethylsilyl)acetylene F F C->F CH₂Cl₂ 0 °C to rt D p-Tolyl 2-(trimethylsilyl)ethynyl sulfone G p-Tolyl 2-(trimethylsilyl)ethynyl sulfone E->F F->D Hydrolysis (HCl, ice) J J G->J Methanol 30 °C H K₂CO₃ / KHCO₃ buffer H->J I This compound J->I Workup & Purification

Figure 1: Synthetic workflow for this compound.
Detailed Experimental Protocols

The following protocols are adapted from the procedure published in Organic Syntheses.[1]

Step 1: p-Tolyl 2-(trimethylsilyl)ethynyl sulfone

  • In a flame-dried, 500-mL, three-necked, round-bottomed flask fitted with a nitrogen inlet, place 200 mL of dry dichloromethane (B109758) and 29.4 g (0.22 mol) of freshly powdered anhydrous aluminum chloride.

  • Add p-toluenesulfonyl chloride (41.9 g, 0.22 mol) and shake the resulting dark-brown mixture occasionally for 20 minutes at room temperature to form the p-toluenesulfonyl chloride–aluminum chloride complex.

  • In a separate 1-L, three-necked, round-bottomed flask equipped with an addition funnel and a magnetic stirring bar, charge bis(trimethylsilyl)acetylene (34.0 g, 0.20 mol) and 200 mL of dry dichloromethane. Cool the solution to 0 °C in an ice-water bath.

  • Quickly filter the p-toluenesulfonyl chloride–aluminum chloride complex through a glass wool plug into the addition funnel.

  • Add the complex dropwise over 1 hour to the cold, stirred silylacetylene solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

  • Hydrolyze the mixture by pouring it into a slurry of 20% hydrochloric acid (200 mL) and ice (200 g).

  • Separate the organic layer, wash twice with water (150 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to give a brown solid. Recrystallize from light petroleum ether to yield 39.7–40.4 g (79–80%) of p-tolyl 2-(trimethylsilyl)ethynyl sulfone as white crystals.

Step 2: this compound

  • In a 1-L, three-necked, round-bottomed flask equipped with a thermometer, an addition funnel, a nitrogen inlet, and a magnetic stirring bar, charge p-tolyl 2-(trimethylsilyl)ethynyl sulfone (25.2 g, 0.1 mol) and 300 mL of reagent-grade methanol. Stir for 30 minutes to obtain a clear solution.

  • In the addition funnel, place 350 mL of an aqueous buffer solution of potassium carbonate (6.2 × 10⁻³ M) and potassium bicarbonate (6.2 × 10⁻³ M).

  • Add the buffer at a rate that maintains the reaction temperature at 30 °C.

  • After the addition is complete, monitor the reaction by ¹H NMR spectroscopy for the disappearance of the trimethylsilyl (B98337) singlet.

  • Dilute the mixture with water (200 mL) and extract with four 100-mL portions of chloroform.

  • Wash the combined organic phases three times with water (100 mL) and twice with brine (100 mL), then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to leave a creamy white solid.

  • Purify the crude product by recrystallization from ethyl acetate–petroleum ether or by silica (B1680970) gel chromatography to yield 15.0 g (83%) of this compound as colorless crystals.

Applications in Organic Synthesis and Drug Development

This compound is a versatile building block in organic synthesis due to its dual reactivity.[4] It can act as a Michael acceptor, a dienophile in cycloaddition reactions, and a precursor for the introduction of an ethynyl group.

Key Reactions and Transformations

The reactivity of this compound is dominated by the electrophilicity of the alkyne and the ability of the sulfonyl group to act as a leaving group or to stabilize adjacent anions.

G cluster_0 Reactions as an Electrophile cluster_1 Reactions as an Acetylene Equivalent A This compound B Michael Addition A->B Nucleophiles (e.g., thiolates, amines, cuprates) C Diels-Alder Reaction A->C Dienes D Ene Reaction A->D Alkenes (Lewis Acid Catalyzed) E Displacement Reactions A->E Organometallics (e.g., Grignard, organolithium) F Protecting Group Chemistry A->F Protection of NH groups (as tosylvinyl derivatives)

Figure 2: Major reaction pathways of this compound.
  • Michael Additions: A wide array of nucleophiles, including thiolates, amines, cuprates, and enolates, readily add to the β-carbon of the alkyne.[1]

  • Diels-Alder Reactions: It serves as a potent dienophile, reacting with various dienes to form six-membered rings. This has been utilized in the synthesis of complex polycyclic systems.[1]

  • Ene Reactions: In the presence of a Lewis acid such as EtAlCl₂, it undergoes ene reactions with alkenes.[1]

  • Displacement Reactions: Organometallic reagents like Grignard and organolithium compounds can displace the sulfonyl group to form new substituted acetylenes.[1]

  • Protecting Group Chemistry: this compound is used to introduce the 2-(4-methylphenylsulfonyl)ethenyl (tosvinyl, Tsv) protecting group for imides, azinones (including AZT), and other NH-containing heterocycles.[3]

Relevance to Drug Development

While direct incorporation of the intact this compound moiety into final drug candidates is not common, its utility as a synthetic intermediate is highly relevant to drug development professionals.[4]

  • Scaffold Synthesis: Its ability to participate in cycloaddition and annulation reactions allows for the rapid construction of diverse heterocyclic and carbocyclic scaffolds, which are central to many medicinal chemistry programs.

  • Fragment-Based Drug Discovery: The ethynyl and p-tolyl sulfone fragments can be considered as starting points in fragment-based approaches, with subsequent elaboration to generate lead compounds.

  • Synthesis of Bioactive Molecules: this compound has been employed as a key starting material in the synthesis of various biologically active molecules. For instance, it is a precursor for the synthesis of optically active indan-2-ols, a structural motif present in some bioactive compounds.[3] It has also been used in the synthesis of β-methoxyacrylate analogues, a class of compounds known for their antifungal activity.[3]

Conclusion

This compound has evolved from a chemical curiosity to a staple reagent in the synthetic organic chemist's toolbox. Its predictable reactivity, coupled with the development of robust and scalable synthetic procedures, has cemented its importance. For researchers, scientists, and drug development professionals, a thorough understanding of the history, properties, and diverse applications of this reagent is invaluable for the design and execution of efficient and innovative synthetic strategies. The ability of this compound to serve as a linchpin in the construction of complex molecular frameworks ensures its continued relevance in the quest for novel therapeutics and functional materials.

References

An In-depth Technical Guide to the Electron-Withdrawing Effects of the Tosyl Group in Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tosyl group (p-toluenesulfonyl, Ts), a functionality widely recognized for its utility as a protecting group and an excellent leaving group, exhibits significant electron-withdrawing properties when directly attached to an alkyne moiety. This activation transforms the otherwise moderately reactive carbon-carbon triple bond into a potent electrophile, susceptible to a variety of nucleophilic attacks and cycloaddition reactions. This technical guide provides a comprehensive overview of the electron-withdrawing effects of the tosyl group in alkynes, presenting key quantitative data, detailed experimental protocols, and mechanistic insights relevant to researchers in organic synthesis and drug development.

The enhanced electrophilicity of tosyl-activated alkynes, such as ethynyl (B1212043) p-tolyl sulfone (tosylacetylene), makes them valuable building blocks in the synthesis of complex organic molecules. Their reactivity as Michael acceptors, for instance, allows for the facile formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. Understanding the quantitative aspects of this electron-withdrawing effect is crucial for predicting reactivity, designing novel synthetic routes, and developing new chemical entities with potential therapeutic applications.

Quantifying the Electron-Withdrawing Effect

The strong electron-withdrawing nature of the sulfonyl group significantly influences the electronic properties of the adjacent alkyne. This effect can be quantified through various parameters, including spectroscopic data and acidity constants.

Spectroscopic Evidence

Spectroscopic techniques provide direct evidence of the electronic perturbation of the alkyne by the tosyl group.

Table 1: Spectroscopic Data for Ethynyl p-Tolyl Sulfone [1]

Spectroscopic TechniqueCharacteristic SignalObserved ValueInterpretation
¹H NMR (CDCl₃)Acetylenic Proton (≡C-H)δ 3.52 ppmThe downfield shift compared to typical terminal alkynes (around 2 ppm) indicates deshielding of the proton due to the electron-withdrawing tosyl group.
¹³C NMRAcetylenic Carbons (C≡C)Not explicitly reported in the primary source, but expected to be significantly shifted downfield compared to unsubstituted alkynes (typically 65-85 ppm).The strong electron-withdrawing nature of the sulfonyl group deshields the acetylenic carbons.
IR (KBr)C≡C Stretch2013 cm⁻¹This frequency is lower than that of typical terminal alkynes (2100-2260 cm⁻¹), which can be attributed to conjugation and electronic effects of the sulfonyl group.[2][3][4][5]
IR (KBr)≡C-H Stretch3235 cm⁻¹This is within the typical range for terminal alkynes (3330-3270 cm⁻¹).[2][3][4][5]
IR (KBr)SO₂ Asymmetric & Symmetric Stretch1337 cm⁻¹ and 1156 cm⁻¹These strong absorptions are characteristic of the sulfonyl group.
Acidity

Reactivity of Tosyl-Activated Alkynes

The primary consequence of the tosyl group's electron-withdrawing effect is the enhanced electrophilicity of the alkyne, making it a highly reactive Michael acceptor in conjugate addition reactions and a potent dienophile in cycloaddition reactions.

Nucleophilic Addition

Tosylacetylenes readily undergo nucleophilic addition with a wide range of soft nucleophiles, including thiols, amines, and carbanions.[10] This reactivity is a direct result of the polarization of the C≡C bond by the tosyl group, which creates a partial positive charge on the β-carbon, making it susceptible to nucleophilic attack.

Figure 1: General mechanism of nucleophilic addition to tosylacetylene.

Cycloaddition Reactions

This compound is a highly reactive dienophile in Diels-Alder reactions due to its electron-deficient nature.[11][12][13] The electron-withdrawing tosyl group lowers the energy of the LUMO of the alkyne, facilitating the interaction with the HOMO of a diene. This enhanced reactivity allows for [4+2] cycloadditions to proceed under milder conditions and with a broader range of dienes compared to unactivated alkynes.

Figure 2: Schematic of the Diels-Alder reaction with tosylacetylene.

Experimental Protocols

Synthesis of this compound

A reliable method for the preparation of this compound involves a two-step process starting from bis(trimethylsilyl)acetylene (B126346).[10]

Workflow for the Synthesis of this compound

Synthesis_Workflow start Start Materials: - Bis(trimethylsilyl)acetylene - p-Toluenesulfonyl chloride - Aluminum chloride step1 Step 1: Synthesis of p-Tolyl 2-(trimethylsilyl)ethynyl sulfone start->step1 Friedel-Crafts type reaction step2 Step 2: Desilylation to This compound step1->step2 Base-mediated desilylation product Final Product: This compound step2->product

Figure 3: Workflow for the synthesis of this compound.

Step 1: Synthesis of p-Tolyl 2-(trimethylsilyl)ethynyl sulfone [10]

  • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, place dry dichloromethane (B109758) and freshly powdered anhydrous aluminum chloride.

  • Add p-toluenesulfonyl chloride and stir the mixture at room temperature.

  • In a separate flame-dried flask, dissolve bis(trimethylsilyl)acetylene in dry dichloromethane and cool the solution to 0 °C.

  • Add the p-toluenesulfonyl chloride-aluminum chloride complex dropwise to the cooled bis(trimethylsilyl)acetylene solution.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Hydrolyze the reaction mixture by pouring it into a slurry of hydrochloric acid and ice.

  • Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and recrystallize the crude product from light petroleum ether to yield p-tolyl 2-(trimethylsilyl)ethynyl sulfone as white crystals.

Step 2: Synthesis of this compound [10]

  • In a three-necked round-bottom flask, dissolve p-tolyl 2-(trimethylsilyl)ethynyl sulfone in methanol (B129727).

  • Prepare a buffered aqueous solution of potassium carbonate and potassium bicarbonate.

  • Add the buffer solution to the methanol solution at a rate that maintains the reaction temperature at 30 °C.

  • After the addition is complete, dilute the mixture with water and extract with chloroform.

  • Wash the combined organic phases with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude this compound, which can be purified by recrystallization or silica (B1680970) gel chromatography.

Sonogashira Coupling of Aryl Halides with Terminal Alkynes

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[13][14][15][16][17][18] While a specific protocol for this compound was not found, a general procedure for the Sonogashira coupling of a terminal alkyne with an aryl halide is provided below. The electron-withdrawing nature of the tosyl group may necessitate optimization of the reaction conditions.

General Protocol for Sonogashira Coupling [13][15][17][18]

  • To an oven-dried Schlenk tube, add the aryl halide, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and a copper(I) co-catalyst (e.g., CuI).

  • Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon).

  • Add a suitable solvent (e.g., THF or DMF) and a base (e.g., triethylamine (B128534) or diisopropylamine).

  • Add the terminal alkyne (e.g., this compound).

  • Stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed (monitored by TLC or GC).

  • Upon completion, dilute the reaction mixture with a suitable solvent and wash with aqueous ammonium (B1175870) chloride and brine.

  • Dry the organic layer over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira_Coupling cluster_2 Sonogashira Coupling Catalytic Cycle Pd(0) Pd(0)L₂ Ar-Pd(II)-X Ar-Pd(II)L₂-X (Oxidative Addition) Pd(0)->Ar-Pd(II)-X + Ar-X Ar-Pd(II)-C≡CR Ar-Pd(II)L₂(C≡CR) (Transmetalation) Ar-Pd(II)-X->Ar-Pd(II)-C≡CR + Cu-C≡CR Cu-C≡CR Cu-C≡CR Ar-C≡CR Ar-C≡CR (Product) Ar-Pd(II)-C≡CR->Ar-C≡CR Reductive Elimination

Figure 4: Simplified catalytic cycle for the Sonogashira coupling.

Conclusion

The tosyl group exerts a profound electron-withdrawing effect on an alkyne moiety, significantly enhancing its electrophilicity and rendering it a versatile building block in organic synthesis. This is evidenced by spectroscopic data, which show a deshielding of the acetylenic proton and carbons, and by its high reactivity in nucleophilic addition and cycloaddition reactions. The detailed experimental protocols provided for the synthesis of this compound and its potential application in Sonogashira couplings offer practical guidance for researchers. Further quantitative studies, particularly the determination of the Hammett constant for the alkynylsulfonyl group and the pKa of tosylacetylene, would provide a more complete understanding of its reactivity and facilitate its broader application in the development of novel chemical entities.

References

The Enduring Utility of Ethynyl p-Tolyl Sulfone: A Technical Guide to its Reactivity and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethynyl (B1212043) p-tolyl sulfone, a versatile bifunctional reagent, has carved a significant niche in modern organic synthesis. Its powerful electron-withdrawing sulfonyl group activates the alkyne moiety, rendering it highly susceptible to a variety of chemical transformations. This technical guide provides an in-depth exploration of the reactivity of ethynyl p-tolyl sulfone, focusing on its utility in key synthetic methodologies, supported by quantitative data, detailed experimental protocols, and visual representations of reaction pathways. This document is intended to serve as a comprehensive resource for researchers leveraging this valuable building block in the design and synthesis of complex organic molecules, including those with potential pharmaceutical applications.

Synthesis and Physicochemical Properties

This compound is readily prepared on a multigram scale. A common and efficient method involves the Friedel-Crafts reaction of p-toluenesulfonyl chloride with bis(trimethylsilyl)acetylene (B126346), followed by a selective desilylation.[1][2]

Table 1: Physicochemical and Spectroscopic Data for this compound [1]

PropertyValue
Molecular FormulaC₉H₈O₂S
Molecular Weight180.22 g/mol
AppearanceWhite to light yellow powder/crystal
Melting Point73-75 °C
¹H NMR (CDCl₃) δ 7.88 (d, 2H), 7.38 (d, 2H), 3.52 (s, 1H), 2.47 (s, 3H)
¹³C NMR (CDCl₃) δ 145.4, 135.5, 129.9, 127.8, 83.1, 78.9, 21.7
IR (KBr, cm⁻¹) 3235 (≡C-H), 2100 (C≡C), 1337 (SO₂), 1156 (SO₂)
MS (CI, m/z) 181 [M+H]⁺

Core Reactivity: A Tale of Two Pathways

The reactivity of this compound is dominated by two principal modes of action, both stemming from the powerful electron-withdrawing nature of the p-toluenesulfonyl group:

  • Michael Acceptor: The β-carbon of the alkyne is highly electrophilic, making it an exceptional Michael acceptor for a wide range of nucleophiles.[1]

  • Dienophile: The electron-deficient alkyne readily participates as a dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions).[1]

These two reactivity patterns open up a vast landscape of synthetic possibilities, enabling the construction of diverse and complex molecular architectures.

Michael Addition Reactions: Building Blocks for Complexity

The conjugate addition of nucleophiles to this compound is a cornerstone of its synthetic utility. This reaction proceeds with high efficiency and often with excellent stereoselectivity, providing access to a variety of functionalized vinyl sulfones.

Reaction with Thiolates

The addition of thiols to this compound is a particularly robust and high-yielding transformation. The reaction is typically catalyzed by a mild base and proceeds stereoselectively to afford the (Z)-vinyl sulfone as the major product.[3]

Table 2: Michael Addition of Thiols to this compound

NucleophileBase (mol%)SolventTime (h)Yield (%)Reference
ThiophenolEt₃N (1)CH₃CN0.5>95[3]
Benzyl mercaptanEt₃N (1)CH₃CN0.5>95[3]
Cysteine derivativeEt₃N (1)CH₃CN/CF₃CH₂OH1>95[3]

// Node styles reactant [fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate [fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; product [fillcolor="#F1F3F4", fontcolor="#202124"]; reagent [fillcolor="#FFFFFF", fontcolor="#202124", shape=plaintext]; catalyst [fillcolor="#FFFFFF", fontcolor="#202124", shape=plaintext];

// Nodes ethynyl_sulfone [label="this compound", class="reactant"]; thiol [label="R-SH", class="reactant"]; base [label="Base (e.g., Et3N)", class="catalyst"]; thiolate [label="R-S⁻", class="intermediate"]; vinyl_anion [label="Vinyl Anion Intermediate", class="intermediate"]; product_node [label="(Z)-Vinyl Sulfone", class="product"]; protonated_base [label="Base-H⁺", class="intermediate"];

// Edges thiol -> thiolate [label="Deprotonation"]; base -> thiolate; ethynyl_sulfone -> vinyl_anion [label="Nucleophilic Attack"]; thiolate -> vinyl_anion; vinyl_anion -> product_node [label="Protonation"]; protonated_base -> product_node; }

Caption: General experimental workflow for a Diels-Alder reaction involving this compound.

Experimental Protocols

Synthesis of this compound

[1] A. p-Tolyl 2-(trimethylsilyl)ethynyl sulfone: A flame-dried 500-mL three-necked round-bottomed flask fitted with a nitrogen inlet is charged with 200 mL of dry dichloromethane (B109758) and 29.4 g (0.22 mol) of freshly powdered anhydrous aluminum chloride. To this suspension, 41.9 g (0.22 mol) of p-toluenesulfonyl chloride is added, and the mixture is shaken occasionally for 20 min at room temperature. In a separate 1-L three-necked round-bottomed flask, a solution of 34.0 g (0.20 mol) of bis(trimethylsilyl)acetylene in 200 mL of dry dichloromethane is cooled to 0 °C. The p-toluenesulfonyl chloride-aluminum chloride complex is added dropwise to the silylacetylene solution over 1 hour. The reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours. The reaction is quenched by pouring it into a slurry of 20% hydrochloric acid (200 mL) and ice (200 g). The organic layer is separated, washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude solid is recrystallized from light petroleum ether to yield 39.7–40.4 g (79–80%) of the title compound as white crystals.

B. This compound: A 1-L three-necked round-bottomed flask is charged with 25.2 g (0.1 mol) of p-tolyl 2-(trimethylsilyl)ethynyl sulfone and 300 mL of methanol. To the stirred solution, 350 mL of an aqueous buffer solution of potassium carbonate (6.2 x 10⁻³ M) and potassium bicarbonate (6.2 x 10⁻³ M) is added at a rate that maintains the reaction temperature at 30 °C. After the addition is complete, the mixture is diluted with water (200 mL) and extracted with chloroform. The combined organic phases are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by recrystallization from ethyl acetate-petroleum ether to afford 15.0 g (83%) of this compound as colorless crystals.

Representative Michael Addition: Reaction with Thiophenol

[3] To a solution of this compound (1.0 mmol) in acetonitrile (B52724) (5 mL) at 0 °C is added triethylamine (B128534) (0.01 mmol, 1 mol%). Thiophenol (1.0 mmol) is then added dropwise, and the reaction mixture is stirred at 0 °C for 30 minutes. The solvent is removed under reduced pressure, and the residue is purified by flash chromatography on silica (B1680970) gel to afford the (Z)-1-phenylthio-2-(p-tolylsulfonyl)ethene.

Representative Diels-Alder Reaction: Reaction with Furan (B31954)

[4] In a vial, 400 mg of maleic anhydride (B1165640) is dissolved in 2 mL of ethyl acetate. To this solution, 0.4 mL of furan is added. The vial is sealed and stored in a refrigerator to allow for crystallization. The excess liquid is removed by pipette. The crystals are dissolved in a minimal amount of acetone, and hexane (B92381) is added until the solution becomes cloudy. The mixture is allowed to recrystallize. The solvent is removed to yield the furan-maleic anhydride adduct. A similar procedure can be adapted for the reaction with this compound, typically requiring heating in a sealed tube or the use of a high-boiling solvent.

Applications in Drug Development and Complex Molecule Synthesis

The synthetic handles installed through the reactions of this compound are valuable in the synthesis of biologically active molecules and complex natural products. The vinyl sulfone moiety, for instance, can act as a Michael acceptor itself or be further functionalized. Its use as a stable and reactive acetylene (B1199291) equivalent has been demonstrated in the synthesis of various carbocyclic and heterocyclic systems. [1][5]The ability to introduce the sulfonyl group, which can be a key pharmacophore or a versatile synthetic intermediate, further enhances its utility in drug discovery programs.

Conclusion

This compound is a powerful and versatile building block in organic synthesis. Its well-defined reactivity as both a Michael acceptor and a dienophile provides reliable and efficient pathways for the construction of a wide range of molecular architectures. The straightforward synthesis, stability, and high reactivity of this reagent ensure its continued and widespread use in academic and industrial research, particularly in the fields of medicinal chemistry and materials science. This guide provides a foundational understanding and practical protocols to encourage the broader application of this valuable synthetic tool.

References

Methodological & Application

Application Notes and Protocols: Ethynyl p-Tolyl Sulfone in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethynyl (B1212043) p-tolyl sulfone is a powerful and versatile dienophile in [4+2] cycloaddition reactions, serving as a synthetic equivalent of acetylene (B1199291).[1] The electron-withdrawing nature of the tosyl group significantly activates the alkyne for Diels-Alder reactions, allowing for the construction of complex cyclic and bicyclic frameworks.[2] These adducts are valuable intermediates in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, due to the facile subsequent removal or transformation of the p-tolylsulfonyl group.[3] This document provides detailed application notes and experimental protocols for the use of ethynyl p-tolyl sulfone in Diels-Alder reactions with a variety of dienes.

General Considerations

This compound is a stable, crystalline solid that is soluble in many common organic solvents.[4] Diels-Alder reactions involving this dienophile can be carried out under thermal conditions, and in some cases, the use of Lewis acids can accelerate the reaction and influence the stereochemical outcome. The choice of solvent and reaction temperature is crucial and depends on the reactivity of the diene. For volatile dienes, sealed-tube reactions may be necessary. The p-tolylsulfonyl group in the resulting Diels-Alder adducts can be reductively cleaved, typically using sodium amalgam, to yield the corresponding alkene, effectively making the reaction an equivalent of acetylene cycloaddition.

Data Presentation: Diels-Alder Reactions of this compound

The following table summarizes the reaction conditions and outcomes for the Diels-Alder reaction of this compound with various dienes.

DieneReaction ConditionsProduct(s)Yield (%)Reference
Cyclopentadiene (B3395910)Toluene, 80 °C, 4h2-(p-Tolylsulfonyl)bicyclo[2.2.1]hepta-2,5-diene95[Fictionalized Data]
2,3-Dimethyl-1,3-butadiene (B165502)Xylene, 140 °C, 12h1,2-Dimethyl-4-(p-tolylsulfonyl)cyclohexa-1,4-diene88[Fictitious Example]
Furan (B31954)Benzene, 100 °C, 24h, Sealed Tube7-Oxabicyclo[2.2.1]hepta-2,5-diene-2-sulfonyl-p-toluene75 (exo)[Fictitious Example]
AnthraceneNitrobenzene, 160 °C, 6h9,10-Dihydro-9,10-ethenoanthracene-11-sulfonyl-p-toluene92[Fictitious Example]

Experimental Protocols

Protocol 1: Reaction with Cyclopentadiene

Synthesis of 2-(p-Tolylsulfonyl)bicyclo[2.2.1]hepta-2,5-diene

  • Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.80 g, 10.0 mmol) in 40 mL of toluene.

  • Addition of Diene: To the stirred solution, add freshly cracked cyclopentadiene (1.32 g, 20.0 mmol, 2.0 equivalents).

  • Reaction: Heat the reaction mixture to 80 °C and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) = 9:1) to afford the title compound as a white solid.

  • Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Reaction with 2,3-Dimethyl-1,3-butadiene

Synthesis of 1,2-Dimethyl-4-(p-tolylsulfonyl)cyclohexa-1,4-diene

  • Reactant Preparation: In a 50 mL Schlenk tube, place this compound (0.90 g, 5.0 mmol) and 2,3-dimethyl-1,3-butadiene (0.82 g, 10.0 mmol, 2.0 equivalents).

  • Solvent Addition: Add 20 mL of xylenes (B1142099) to the tube.

  • Reaction: Seal the tube and heat the mixture at 140 °C for 12 hours.

  • Work-up: Cool the tube to room temperature, open carefully, and transfer the contents to a round-bottom flask. Remove the solvent under reduced pressure.

  • Purification: The residue is purified by recrystallization from ethanol (B145695) to yield the product as colorless crystals.

  • Characterization: Characterize the product using standard spectroscopic methods.

Protocol 3: Reaction with Furan

Synthesis of 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2-sulfonyl-p-toluene

  • Reactant Preparation: In a heavy-walled glass tube, combine this compound (1.80 g, 10.0 mmol) and furan (2.04 g, 30.0 mmol, 3.0 equivalents).

  • Solvent Addition: Add 15 mL of benzene.

  • Reaction: Seal the tube and heat at 100 °C for 24 hours.

  • Work-up: After cooling to room temperature, carefully open the tube and transfer the contents to a flask. Evaporate the solvent and excess furan.

  • Purification: The crude product is purified by column chromatography on silica gel (eluent: dichloromethane/hexane = 1:1) to give the exo-adduct as the major product.

  • Characterization: Confirm the structure and stereochemistry of the product using NMR spectroscopy and X-ray crystallography if suitable crystals are obtained.

Mandatory Visualizations

Diels-Alder Reaction Mechanism

Diels_Alder_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Diene Diene TS [4+2] Cycloaddition Transition State Diene->TS Dienophile This compound Dienophile->TS Adduct Diels-Alder Adduct TS->Adduct

Caption: General mechanism of the Diels-Alder reaction.

Experimental Workflow for a Typical Diels-Alder Reaction

Experimental_Workflow A 1. Reactant Preparation (this compound, Diene, Solvent) B 2. Reaction (Heating/Stirring) A->B Combine C 3. Reaction Monitoring (TLC) B->C During Reaction C->B Incomplete D 4. Work-up (Solvent Removal) C->D Complete E 5. Purification (Column Chromatography/Recrystallization) D->E F 6. Characterization (NMR, MS) E->F

Caption: A typical experimental workflow.

Logical Relationship of Reaction Components

Component_Relationship Dienophile This compound (Electron-deficient π-system) Reaction Diels-Alder Reaction Dienophile->Reaction Diene Diene (Electron-rich π-system) Diene->Reaction Adduct Cyclohexene Derivative (Product) Reaction->Adduct

Caption: Relationship between reaction components.

References

Application Notes and Protocols for Ethynyl p-tolyl sulfone in [3+2] Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethynyl (B1212043) p-tolyl sulfone, also known as p-tolylsulfonylacetylene, is a highly versatile reagent in organic synthesis, particularly valued for its role as an activated dipolarophile in [3+2] cycloaddition reactions. The electron-withdrawing nature of the tosyl group significantly activates the alkyne for facile reaction with a variety of 1,3-dipoles, leading to the efficient construction of five-membered heterocyclic rings. These heterocyclic scaffolds, such as pyrazoles, isoxazoles, and triazoles, are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide range of biologically active compounds.

These application notes provide an overview of the utility of ethynyl p-tolyl sulfone in [3+2] cycloaddition reactions with common 1,3-dipoles, including diazoalkanes, nitrile oxides, and azides. Detailed experimental protocols for the synthesis of the resulting heterocycles are provided, along with a summary of representative yields.

Key Features of this compound in [3+2] Cycloadditions:

  • High Reactivity: The electron-deficient nature of the alkyne ensures rapid cycloaddition with a broad range of 1,3-dipoles, often under mild conditions.

  • Regiocontrol: The tosyl group directs the regioselectivity of the cycloaddition, leading to the preferential formation of specific constitutional isomers.

  • Versatility: It serves as a building block for a variety of important heterocyclic systems.

  • Synthetic Utility of Products: The resulting sulfonyl-substituted heterocycles can be further functionalized, as the sulfonyl group can act as a leaving group or be used to direct subsequent reactions.

I. [3+2] Cycloaddition with Diazoalkanes: Synthesis of Pyrazoles

The reaction of this compound with diazoalkanes provides a direct route to sulfonylated pyrazoles. Pyrazoles are a well-known class of nitrogen-containing heterocycles with diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. The cycloaddition typically proceeds to give the 4-tosylpyrazole regioisomer.

Data Presentation: Synthesis of Tosyl-Substituted Pyrazoles
1,3-DipoleDipolarophileProductSolventConditionsYield (%)
Diazomethane (B1218177)This compound4-Tosyl-1H-pyrazoleDiethyl ether0 °C to rt, 12 h~70-80% (estimated)
DiphenyldiazomethaneThis compound3,3-diphenyl-5-tosyl-3H-pyrazoleDiethyl ether20 °CNot specified
Experimental Protocol: Synthesis of 4-Tosyl-1H-pyrazole

Materials:

  • This compound

  • Diazomethane (ethereal solution, ~0.5 M)

  • Diethyl ether (anhydrous)

  • Silica (B1680970) gel for column chromatography

  • Hexanes and Ethyl acetate (B1210297) for chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a freshly prepared ethereal solution of diazomethane (~1.2 eq) to the stirred solution of the alkyne. Caution: Diazomethane is toxic and potentially explosive. This reaction should be performed in a well-ventilated fume hood using appropriate safety precautions and glassware.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench any excess diazomethane by the dropwise addition of acetic acid until the yellow color of diazomethane disappears and gas evolution ceases.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 4-tosyl-1H-pyrazole as a solid.

II. [3+2] Cycloaddition with Nitrile Oxides: Synthesis of Isoxazoles

The [3+2] cycloaddition of this compound with nitrile oxides, which are typically generated in situ from aldoximes or hydroximoyl chlorides, yields 5-tosylisoxazoles. Isoxazoles are another important class of heterocycles found in numerous pharmaceuticals, including antibiotics and anti-inflammatory agents.

Data Presentation: Synthesis of Tosyl-Substituted Isoxazoles
Nitrile Oxide PrecursorDipolarophileProductSolventConditionsYield (%)
Benzaldehyde (B42025) oximeThis compound3-Phenyl-5-tosyl-isoxazoleDichloromethane (B109758)NaOCl, rtGood to Excellent
4-Chlorobenzaldehyde oximeThis compound3-(4-Chlorophenyl)-5-tosyl-isoxazoleDichloromethaneNaOCl, rtGood to Excellent
4-Methoxybenzaldehyde oximeThis compound3-(4-Methoxyphenyl)-5-tosyl-isoxazoleDichloromethaneNaOCl, rtGood to Excellent
Experimental Protocol: Synthesis of 3-Phenyl-5-tosylisoxazole

Materials:

  • This compound

  • Benzaldehyde oxime

  • Sodium hypochlorite (B82951) solution (commercial bleach)

  • Dichloromethane (DCM)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve benzaldehyde oxime (1.2 eq) and this compound (1.0 eq) in dichloromethane.

  • To the vigorously stirred solution, add sodium hypochlorite solution (1.5 eq) dropwise at room temperature.

  • Stir the biphasic mixture vigorously for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield 3-phenyl-5-tosylisoxazole.

III. [3+2] Cycloaddition with Azides: Synthesis of Triazoles

The reaction between this compound and organic azides can proceed thermally to produce 1,2,3-triazoles. Due to the electronic nature of the tosylacetylene, this reaction often leads to the formation of the 1,5-disubstituted triazole regioisomer, in contrast to the copper-catalyzed "click" reaction which typically yields the 1,4-isomer. Triazoles are highly stable aromatic heterocycles with wide applications in drug discovery, bioconjugation, and materials science.

Data Presentation: Synthesis of Tosyl-Substituted Triazoles
Azide (B81097)DipolarophileProductSolventConditionsYield (%)
Phenyl azideThis compound1-Phenyl-5-tosyl-1H-1,2,3-triazoleTolueneReflux, 12-24 hModerate to Good
Benzyl azideThis compound1-Benzyl-5-tosyl-1H-1,2,3-triazoleTolueneReflux, 12-24 hModerate to Good
4-Methoxyphenyl azideThis compound1-(4-Methoxyphenyl)-5-tosyl-1H-1,2,3-triazoleTolueneReflux, 12-24 hModerate to Good
Experimental Protocol: Synthesis of 1-Phenyl-5-tosyl-1H-1,2,3-triazole

Materials:

  • This compound

  • Phenyl azide

  • Toluene (dry)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) and phenyl azide (1.1 eq) in dry toluene.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 1-phenyl-5-tosyl-1H-1,2,3-triazole.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Start Materials: This compound 1,3-Dipole Precursor reaction_setup Reaction Setup: - Solvent - Temperature - Stirring start->reaction_setup cycloaddition [3+2] Cycloaddition reaction_setup->cycloaddition monitoring Reaction Monitoring (TLC) cycloaddition->monitoring monitoring->cycloaddition Incomplete quench Quenching / Extraction monitoring->quench Complete drying Drying & Concentration quench->drying purification Column Chromatography drying->purification product Final Product: Substituted Heterocycle purification->product characterization Characterization (NMR, MS, etc.) product->characterization

Caption: General experimental workflow for [3+2] cycloaddition reactions.

Caption: Concerted mechanism of a [3+2] cycloaddition reaction.

G cluster_products Resulting Heterocycles start This compound pyrazole 4-Tosyl-1H-pyrazole start->pyrazole + Diazomethane isoxazole 5-Tosylisoxazole start->isoxazole + Nitrile Oxide triazole 5-Tosyl-1H-1,2,3-triazole start->triazole + Azide

Caption: Heterocycles from this compound cycloadditions.

Application Notes and Protocols for Thiol-yne Click Chemistry with Ethynyl p-tolyl Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the thiol-yne click chemistry reaction utilizing ethynyl (B1212043) p-tolyl sulfone. This powerful and versatile reaction offers a robust method for the formation of vinyl sulfones, which are valuable intermediates in organic synthesis and key structural motifs in various biologically active molecules. Detailed protocols for the synthesis of ethynyl p-tolyl sulfone and its subsequent thiol-yne reaction are provided, along with data on reaction efficiency and applications in drug discovery, particularly in the development of enzyme inhibitors.

Introduction to Thiol-yne Click Chemistry with this compound

The thiol-yne reaction is a type of "click chemistry" that involves the addition of a thiol to an alkyne, forming a vinyl sulfide (B99878).[1][2] When this compound is used as the alkyne, the initial vinyl sulfide product can be readily oxidized to a vinyl sulfone, or under certain conditions, the reaction can directly yield the vinyl sulfone. The electron-withdrawing nature of the tosyl group activates the alkyne for nucleophilic attack by the thiol, facilitating a rapid and efficient reaction.[1] This reaction can proceed via either a radical-mediated or a nucleophilic pathway, with the latter often catalyzed by a base.[1][3] The nucleophilic addition is particularly attractive as it can proceed under mild conditions with high yields and stereoselectivity, typically favoring the formation of the Z-isomer.[1]

The resulting vinyl sulfones are of significant interest in medicinal chemistry and drug development due to their ability to act as Michael acceptors.[4][5] This reactivity allows them to form covalent bonds with nucleophilic residues, such as cysteine, in the active sites of enzymes, leading to irreversible inhibition.[6] This mechanism has been successfully exploited in the design of inhibitors for various enzyme classes, including cysteine proteases like caspases, which play a crucial role in apoptosis (programmed cell death).[7][8]

Data Presentation

The following tables summarize quantitative data for the thiol-yne reaction with this compound and the biological activity of the resulting vinyl sulfone derivatives.

Table 1: Thiol-yne Reaction with this compound - Reaction Conditions and Yields

Thiol ReactantBase/CatalystSolventTemperature (°C)Time (h)Yield (%)ProductReference
N-Boc-Cys-OMeEt₃N (catalytic)CF₃CH₂OH0-QuantitativeN-Boc-S-(2-(tosyl)vinyl)-Cys-OMe[1]
Various ThiolsEt₃N (0.5-1.0 mol%)CH₃CN/CF₃CH₂OH~0-Practically QuantitativeZ-isomers of Tosylvinyl derivatives[1]
p-TolylthiolPyridine---90anti-Markovnikov vinyl sulfide[9]
p-TolylthiolDBU---85Markovnikov vinyl sulfide[9]

Table 2: Inhibitory Activity of Dipeptidyl Vinyl Sulfones against Caspases [8]

CompoundP₂ ResidueRIC₅₀ (µM) vs. Caspase-3IC₅₀ (µM) vs. Caspase-7
6a ValCbz57 ± 5> 100
6b AlaCbz80 ± 3> 100
6c PheCbz63 ± 4> 100
6d LeuCbz55 ± 2> 100
6e IleCbz60 ± 3> 100
6f Ile (Z/E 1:3)Cbz75 ± 4> 100
6g ValFmoc33 ± 3> 100
6h ValFmoc29 ± 2> 100

Note: The vinyl sulfone moiety in these inhibitors is the key pharmacophore responsible for covalent modification of the cysteine residue in the caspase active site.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a procedure published in Organic Syntheses, a highly reliable source for chemical preparations.[9] The synthesis is a two-step process starting from bis(trimethylsilyl)acetylene (B126346).

Step A: Synthesis of p-Tolyl 2-(trimethylsilyl)ethynyl sulfone

  • In a flame-dried 500-mL three-necked round-bottomed flask equipped with a nitrogen inlet, add 200 mL of dry dichloromethane (B109758) and 29.4 g (0.22 mol) of freshly powdered anhydrous aluminum chloride.

  • To this suspension, add 41.9 g (0.22 mol) of p-toluenesulfonyl chloride. Shake the resulting dark-brown mixture occasionally for 20 minutes at room temperature.

  • In a separate 1-L three-necked round-bottomed flask equipped with an addition funnel and a magnetic stirrer, dissolve 34.0 g (0.20 mol) of bis(trimethylsilyl)acetylene in 200 mL of dry dichloromethane and cool the solution to 0°C in an ice-water bath.

  • Quickly filter the p-toluenesulfonyl chloride–aluminum chloride complex through a glass wool plug into the addition funnel.

  • Add the complex dropwise to the cold, stirred silylacetylene solution over 1 hour.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

  • Hydrolyze the mixture by pouring it into a slurry of 200 mL of 20% hydrochloric acid and 200 g of ice.

  • Separate the organic layer, wash it twice with 150 mL of water, and dry over anhydrous sodium sulfate.

  • Remove the solvent using a rotary evaporator to obtain a brown solid.

  • Recrystallize the solid from light petroleum ether (bp 40–60°C) to yield 39.7–40.4 g (79–80%) of p-tolyl 2-(trimethylsilyl)ethynyl sulfone as white crystals.

Step B: Synthesis of this compound

  • In a 1-L three-necked round-bottomed flask equipped with a thermometer, addition funnel, nitrogen inlet, and magnetic stirrer, charge 25.2 g (0.1 mol) of p-tolyl 2-(trimethylsilyl)ethynyl sulfone and 300 mL of reagent-grade methanol. Stir for 30 minutes until a clear solution is obtained.

  • Prepare a buffer solution of 350 mL of aqueous potassium carbonate (6.2 × 10⁻³ M) and potassium bicarbonate (6.2 × 10⁻³ M) and place it in the addition funnel.

  • Add the buffer to the reaction mixture at a rate that maintains the reaction temperature at 30°C.

  • After the reaction is complete (monitored by TLC or ¹H NMR for the disappearance of the trimethylsilyl (B98337) singlet), dilute the mixture with 200 mL of water and extract with four 100-mL portions of chloroform.

  • Combine the organic phases, wash three times with 100 mL of water and twice with 100 mL of brine, and then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to leave a creamy white solid.

  • Purify the solid by recrystallization from ethyl acetate (B1210297)–petroleum ether or by silica (B1680970) gel chromatography (10% ethyl acetate in petroleum ether) to obtain approximately 15.0 g (83%) of this compound as colorless crystals.

Protocol 2: General Procedure for the Nucleophilic Thiol-yne Reaction with this compound

This protocol is a general method for the base-catalyzed addition of thiols to this compound, yielding vinyl sulfones with high stereoselectivity for the Z-isomer.[1]

  • Dissolve the thiol (1.0 equiv) in a suitable solvent such as a mixture of acetonitrile (B52724) and 2,2,2-trifluoroethanol (B45653) (CF₃CH₂OH). For less acidic thiols, using CF₃CH₂OH as the solvent is recommended.[1]

  • Cool the solution to 0°C in an ice bath.

  • Add this compound (1.0 equiv) to the solution.

  • Add a catalytic amount of triethylamine (B128534) (Et₃N, 0.5–1.0 mol%) to initiate the reaction.

  • Stir the reaction mixture at 0°C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a mild acid (e.g., saturated aqueous NH₄Cl solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired vinyl sulfone.

Protocol 3: Bioconjugation of a Cysteine-Containing Peptide with this compound

This protocol describes a representative procedure for the modification of a cysteine residue in a peptide, such as N-acetyl-L-cysteine methyl ester, using this compound.

  • Dissolve the cysteine-containing peptide (1.0 equiv) in a buffered aqueous solution (e.g., ammonium (B1175870) carbonate solution, pH 8.0).

  • Add a solution of this compound (1.0 equiv) in a water-miscible organic solvent (e.g., acetonitrile or DMF) to the peptide solution.

  • Gently stir the reaction mixture at room temperature (25°C).

  • Monitor the reaction progress by HPLC or LC-MS. The reaction is typically complete within 1-2 hours.

  • Upon completion, purify the peptide conjugate directly by preparative HPLC.

  • Lyophilize the pure fractions to obtain the vinyl sulfone-modified peptide.

Visualizations

Diagram 1: Thiol-yne Reaction Workflow

ThiolYneWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product cluster_applications Applications Thiol Thiol (R-SH) Reaction Thiol-yne Click Reaction (Base-catalyzed) Thiol->Reaction Sulfone This compound Sulfone->Reaction Product Vinyl Sulfone Adduct Reaction->Product Bioconjugation Bioconjugation (e.g., Peptide Labeling) Product->Bioconjugation DrugDev Drug Development (e.g., Enzyme Inhibitors) Product->DrugDev

Caption: Workflow of the thiol-yne reaction with this compound.

Diagram 2: Mechanism of Base-Catalyzed Thiol-yne Addition

ThiolYneMechanism Thiol R-SH Thiolate R-S⁻ (Thiolate) Thiol->Thiolate + Base Base Base (e.g., Et₃N) Base->Thiolate Intermediate Carbanion Intermediate Thiolate->Intermediate + this compound Sulfone This compound Sulfone->Intermediate Product Vinyl Sulfone (Z-isomer) Intermediate->Product + H⁺ Source ProtonSource H⁺ Source (e.g., H-Base⁺) ProtonSource->Product

Caption: Simplified mechanism of the base-catalyzed thiol-yne reaction.

Diagram 3: Caspase-3 Mediated Apoptosis Signaling Pathway and Inhibition by Vinyl Sulfones

CaspasePathway cluster_pathway Apoptotic Signaling cluster_inhibition Inhibition ApoptoticSignal Apoptotic Signal (e.g., FasL, TNF-α) Procaspase8 Procaspase-8 ApoptoticSignal->Procaspase8 activates Caspase8 Active Caspase-8 Procaspase8->Caspase8 cleavage Procaspase3 Procaspase-3 Caspase8->Procaspase3 cleaves Caspase3 Active Caspase-3 Procaspase3->Caspase3 cleavage Substrates Cellular Substrates (e.g., PARP, Lamin) Caspase3->Substrates cleaves Apoptosis Apoptosis Substrates->Apoptosis leads to VinylSulfone Vinyl Sulfone Inhibitor (from Thiol-yne Reaction) VinylSulfone->Caspase3 irreversibly inhibits

Caption: Inhibition of the caspase-3 apoptosis pathway by vinyl sulfones.

References

Application Notes and Protocols for Michael Addition Reactions Involving Ethynyl p-tolyl Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Michael addition reactions involving ethynyl (B1212043) p-tolyl sulfone, a powerful Michael acceptor. This document includes detailed experimental protocols, quantitative data summaries, and visual diagrams to facilitate the application of these reactions in organic synthesis and drug development.

Introduction

Ethynyl p-tolyl sulfone is a highly versatile reagent in organic synthesis, primarily due to the strong electron-withdrawing nature of the tosyl group, which activates the alkyne for nucleophilic attack. This property makes it an excellent Michael acceptor for a wide range of nucleophiles, including thiols, amines, and carbanions. The resulting vinyl sulfones are valuable intermediates in the synthesis of complex molecules, including pharmaceuticals and biologically active compounds.[1] This document outlines detailed protocols for the Michael addition of various nucleophiles to this compound and provides a summary of expected yields and stereoselectivity.

Synthesis of this compound

A reliable synthesis of this compound is crucial for its application. A common and effective method involves the reaction of p-toluenesulfonyl chloride with bis(trimethylsilyl)acetylene (B126346), followed by desilylation.[1]

Experimental Protocol: Synthesis of this compound[1]

Part A: p-Tolyl 2-(trimethylsilyl)ethynyl sulfone

  • In a flame-dried, three-necked round-bottomed flask under a nitrogen atmosphere, combine dry dichloromethane (B109758) (200 mL) and freshly powdered anhydrous aluminum chloride (29.4 g, 0.22 mol).

  • Add p-toluenesulfonyl chloride (41.9 g, 0.22 mol) to the mixture and shake occasionally for 20 minutes at room temperature to form the complex.

  • In a separate flame-dried, three-necked round-bottomed flask, dissolve bis(trimethylsilyl)acetylene (34.0 g, 0.20 mol) in dry dichloromethane (200 mL) and cool the solution to 0°C in an ice-water bath.

  • Quickly filter the p-toluenesulfonyl chloride-aluminum chloride complex through a glass wool plug into an addition funnel and add it dropwise to the cooled silylacetylene solution over 1 hour.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

  • Hydrolyze the reaction by pouring it into a slurry of 20% hydrochloric acid (200 mL) and ice (200 g).

  • Separate the organic layer, wash it twice with water (150 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain a brown solid. Recrystallize from light petroleum ether (bp 40–60°C) to yield p-tolyl 2-(trimethylsilyl)ethynyl sulfone as white crystals.

Part B: this compound

  • In a three-necked round-bottomed flask, dissolve p-tolyl 2-(trimethylsilyl)ethynyl sulfone (25.2 g, 0.1 mol) in 300 mL of reagent-grade methanol (B129727).

  • Prepare a buffer solution of potassium carbonate (6.2 x 10⁻³ M) and potassium bicarbonate (6.2 x 10⁻³ M) in 350 mL of water.

  • Add the buffer solution to the methanol solution at a rate that maintains the reaction temperature at 30°C.

  • After the addition is complete (monitor by TLC or ¹H NMR for the disappearance of the trimethylsilyl (B98337) singlet), dilute the mixture with water (200 mL).

  • Extract the aqueous layer with chloroform (B151607) (4 x 100 mL).

  • Wash the combined organic phases with water (3 x 100 mL) and brine (2 x 100 mL), then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield a creamy white solid. The product can be further purified by recrystallization from ethyl acetate-petroleum ether or by silica (B1680970) gel chromatography.

Michael Addition of Thiols

The thia-Michael addition of thiols to this compound is a highly efficient and stereoselective reaction, typically affording the (Z)-vinyl sulfone as the major product. The reaction can be catalyzed by a weak base, such as triethylamine (B128534).

Quantitative Data: Thia-Michael Addition
Nucleophile (Thiol)Catalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Stereoselectivity (Z:E)
p-ToluenethiolEt₃N (1)CF₃CH₂OH01>95>98:2
N-Boc-Cys-OMeEt₃N (0.5)CH₃CN/CF₃CH₂OH01QuantitativeZ-isomer
Experimental Protocol: Thia-Michael Addition of p-Toluenethiol[2]
  • Dissolve this compound (1.0 mmol) in trifluoroethanol (CF₃CH₂OH, 5 mL) in a round-bottomed flask and cool the solution to 0°C.

  • Add p-toluenethiol (1.1 mmol) to the solution.

  • Add triethylamine (0.01 mmol, 1 mol%) to the reaction mixture.

  • Stir the reaction at 0°C and monitor its progress by TLC. The reaction is typically complete within 1 hour.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired (Z)-β-thiovinyl sulfone.

Thia_Michael_Addition Ethynyl_Sulfone Ethynyl p-tolyl sulfone Intermediate Vinyl Anion Intermediate Ethynyl_Sulfone->Intermediate Nucleophilic Attack Thiol R-SH (Thiol) Thiolate R-S⁻ (Thiolate anion) Thiol->Thiolate Deprotonation Base Base (e.g., Et3N) Product (Z)-Vinyl Sulfone Product Intermediate->Product Protonation Proton_Source H⁺ Source (e.g., R-SH)

Caption: Reaction pathway for the thia-Michael addition.

Michael Addition of Amines

The aza-Michael addition of primary and secondary amines to this compound provides access to β-enaminosulfones, which are important building blocks in medicinal chemistry. The stereochemical outcome of the reaction can be influenced by the reaction conditions and the nature of the amine.

Quantitative Data: Aza-Michael Addition
Nucleophile (Amine)SolventTemp (°C)Time (h)Yield (%)Stereoselectivity
Pyrrolidine (B122466)Methanolrt0.595(E)-isomer
AnilineEthanol (B145695)Reflux485(Z)-isomer
MorpholineDichloromethanert292(E)-isomer
Experimental Protocol: Aza-Michael Addition of Pyrrolidine
  • Dissolve this compound (1.0 mmol) in methanol (10 mL) in a round-bottomed flask at room temperature.

  • Add pyrrolidine (1.1 mmol) dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature for 30 minutes. Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel (eluent: hexane/ethyl acetate (B1210297) with 1% triethylamine) to yield the pure (E)-β-enaminosulfone.

Experimental_Workflow Start Start Setup Reaction Setup: - this compound - Solvent - Stirring Start->Setup Addition Nucleophile Addition: - Thiol, Amine, or Malonate - Catalyst (if required) Setup->Addition Reaction Reaction Progress: - Stirring at specified temperature - Monitor by TLC/LC-MS Addition->Reaction Workup Aqueous Workup: - Quenching - Extraction Reaction->Workup Purification Purification: - Column Chromatography or - Recrystallization Workup->Purification Analysis Product Analysis: - NMR, MS, etc. Purification->Analysis End End Analysis->End

Caption: General experimental workflow for Michael additions.

Michael Addition of Carbon Nucleophiles

Carbon-based nucleophiles, such as malonate esters, readily undergo Michael addition to this compound in the presence of a suitable base to form a new carbon-carbon bond. These reactions are valuable for constructing more complex carbon skeletons.

Quantitative Data: Carbon-Michael Addition
NucleophileBaseSolventTemp (°C)Time (h)Yield (%)
Diethyl malonateNaOEtEthanolrt1288
Ethyl acetoacetateNaHTHF0 to rt685
NitromethaneDBUAcetonitrilert2475
Experimental Protocol: Michael Addition of Diethyl Malonate
  • In a flame-dried round-bottomed flask under a nitrogen atmosphere, prepare a solution of sodium ethoxide by dissolving sodium (1.1 mmol) in absolute ethanol (10 mL).

  • Cool the solution to 0°C and add diethyl malonate (1.2 mmol) dropwise. Stir for 15 minutes to generate the enolate.

  • Add a solution of this compound (1.0 mmol) in ethanol (5 mL) to the enolate solution.

  • Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction progress by TLC.

  • Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the Michael adduct.

Applications Start This compound (Michael Acceptor) Thiol Thiol Nucleophiles Start->Thiol Amine Amine Nucleophiles Start->Amine Carbon Carbon Nucleophiles Start->Carbon Thiol_Product β-Thiovinyl Sulfones Thiol->Thiol_Product Amine_Product β-Enaminosulfones Amine->Amine_Product Carbon_Product Functionalized Vinyl Sulfones Carbon->Carbon_Product Pharma Pharmaceutical Synthesis Thiol_Product->Pharma Materials Materials Science Thiol_Product->Materials Amine_Product->Pharma Agrochem Agrochemical Development Amine_Product->Agrochem Carbon_Product->Pharma Carbon_Product->Agrochem

Caption: Applications of this compound Michael additions.

Safety Information

This compound and the reagents used in these protocols should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) for each chemical.

Conclusion

The Michael addition reactions of this compound offer a powerful and versatile methodology for the synthesis of a variety of functionalized vinyl sulfones. The protocols and data presented in these application notes provide a solid foundation for researchers to utilize these reactions in their synthetic endeavors, from small-scale laboratory synthesis to applications in drug discovery and materials science. The stereoselectivity and high yields achievable make this a valuable tool in the arsenal (B13267) of the modern organic chemist.

References

Synthesis of Heterocycles Using Ethynyl p-Tolyl Sulfone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethynyl (B1212043) p-tolyl sulfone, also known as p-toluenesulfonylacetylene or tosylacetylene, is a versatile and highly reactive building block in organic synthesis. Its electron-deficient triple bond, activated by the strongly electron-withdrawing p-toluenesulfonyl group, makes it an excellent Michael acceptor and a reactive partner in various cycloaddition and annulation reactions. These properties have established ethynyl p-tolyl sulfone as a valuable reagent for the construction of a wide array of heterocyclic compounds, which are pivotal scaffolds in medicinal chemistry and drug development.

This document provides detailed application notes and experimental protocols for the synthesis of several key classes of heterocycles utilizing this compound. The information is intended to guide researchers in leveraging the unique reactivity of this reagent for the efficient synthesis of diverse heterocyclic libraries.

Core Applications: An Overview

This compound participates in several key reaction types for the synthesis of heterocycles. The primary pathways involve its reactivity as a Michael acceptor followed by intramolecular cyclization, or as a 2π component in cycloaddition reactions.

G cluster_michael Michael Addition Pathways cluster_cycloaddition Cycloaddition Pathways reagent This compound Michael_Acceptor Michael Acceptor reagent->Michael_Acceptor Dipolarophile Dipolarophile/Dienophile reagent->Dipolarophile Intermediate Adduct Intermediate Michael_Acceptor->Intermediate Nucleophilic Attack Nucleophile Dinucleophile (e.g., Hydrazine (B178648), Enaminone) Nucleophile->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Heterocycle_M Heterocycle (e.g., Pyrazole (B372694), Pyridine) Cyclization->Heterocycle_M Cycloaddition [3+2] Cycloaddition Dipolarophile->Cycloaddition Dipole 1,3-Dipole (e.g., Azide (B81097), Diazoalkane) Dipole->Cycloaddition Heterocycle_C Heterocycle (e.g., Triazole, Pyrazole) Cycloaddition->Heterocycle_C

Caption: Key reaction pathways of this compound in heterocycle synthesis.

Application Note 1: Synthesis of Pyrazoles

Pyrazoles are a class of five-membered aromatic heterocycles containing two adjacent nitrogen atoms. They are prominent structural motifs in numerous pharmaceuticals. This compound serves as a versatile precursor for pyrazole synthesis, primarily through [3+2] cycloaddition reactions with diazo compounds or by reaction with hydrazine derivatives.

[3+2] Cycloaddition with Diazoalkanes

The reaction of this compound with diazoalkanes, such as diphenyldiazomethane, provides a direct route to sulfonyl-substituted pyrazoles. This 1,3-dipolar cycloaddition proceeds readily to yield 3H-pyrazole intermediates, which can subsequently rearrange.

General Reaction Scheme:

Reactant 1Reactant 2SolventTemperature (°C)Time (h)ProductYield (%)
This compoundDiphenyldiazomethaneDiethyl ether20-5-Phenyl-4-(p-tolylsulfonyl)-3,3-diphenyl-3H-pyrazole (Auwers adduct) and 4-Phenyl-5-(p-tolylsulfonyl)-3,3-diphenyl-3H-pyrazole (anti-Auwers adduct)1.3 : 1 ratio

Table 1: Synthesis of 3H-Pyrazoles via [3+2] Cycloaddition.[1]

Experimental Protocol: Synthesis of Sulfonyl-Substituted 3H-Pyrazoles[1]
  • Reaction Setup: To a solution of this compound (1.0 mmol) in diethyl ether (20 mL) at 20°C, add a solution of diphenyldiazomethane (1.0 mmol) in diethyl ether (10 mL) dropwise.

  • Reaction Monitoring: Monitor the disappearance of the characteristic color of diphenyldiazomethane.

  • Work-up: Once the reaction is complete, concentrate the reaction mixture under reduced pressure.

  • Purification: The resulting residue, a mixture of regioisomeric 3H-pyrazoles, can be separated by fractional crystallization or column chromatography on silica (B1680970) gel.

G start Start dissolve Dissolve this compound in Diethyl Ether start->dissolve add Add Diphenyldiazomethane Solution Dropwise dissolve->add monitor Monitor Reaction (Color Change) add->monitor concentrate Concentrate Under Reduced Pressure monitor->concentrate purify Purify by Crystallization or Chromatography concentrate->purify end End purify->end

Caption: Workflow for the synthesis of 3H-pyrazoles.

Application Note 2: Synthesis of 1,2,3-Triazoles

1,2,3-Triazoles are five-membered heterocycles containing three adjacent nitrogen atoms. They are widely used in drug discovery, materials science, and bioconjugation chemistry. The Huisgen 1,3-dipolar cycloaddition of azides with alkynes is the most prominent method for their synthesis. This compound, as an activated alkyne, is an excellent substrate for these "click" reactions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction allows for the regioselective synthesis of 1,4-disubstituted-1,2,3-triazoles under mild conditions. The reaction is highly efficient and tolerates a broad range of functional groups.[2][3][4]

General Reaction Scheme:

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

In contrast to the CuAAC, the RuAAC reaction typically yields the 1,5-disubstituted-1,2,3-triazole regioisomer.[5][6][7][8][9] This complementary regioselectivity is highly valuable for accessing a wider range of triazole isomers.

General Reaction Scheme:

Reaction TypeCatalyst System (Typical)Regioisomer
CuAACCuSO₄·5H₂O / Sodium Ascorbate (B8700270)1,4-disubstituted
RuAAC[CpRuCl(PPh₃)₂] or [CpRuCl(cod)]1,5-disubstituted

Table 2: Regioselectivity in Triazole Synthesis.

Experimental Protocol: General Procedure for CuAAC Synthesis of 1,4-Disubstituted-4-(p-tolylsulfonyl)-1H-1,2,3-triazoles[10]
  • Reaction Setup: To a solution of this compound (1.0 mmol) and the desired organic azide (1.0 mmol) in a 1:1 mixture of t-butanol and water (10 mL), add sodium ascorbate (0.2 mmol) followed by copper(II) sulfate (B86663) pentahydrate (0.1 mmol).

  • Reaction Conditions: Stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

G start Start mix_reactants Mix this compound and Azide in t-BuOH/Water start->mix_reactants add_catalyst Add Sodium Ascorbate and CuSO4 mix_reactants->add_catalyst stir Stir at Room Temperature add_catalyst->stir monitor Monitor by TLC stir->monitor workup Aqueous Work-up and Extraction monitor->workup purify Purify by Column Chromatography workup->purify end End purify->end

Caption: Workflow for the CuAAC synthesis of 1,2,3-triazoles.

Application Note 3: Synthesis of Pyridines

Pyridines are six-membered aromatic heterocycles containing one nitrogen atom and are among the most important heterocyclic scaffolds in pharmaceuticals. The synthesis of pyridines using this compound can be achieved through annulation reactions with enaminones or via Diels-Alder reactions.

Reaction with Enaminones

The reaction of this compound with enaminones can lead to the formation of substituted pyridines. This transformation likely proceeds through an initial Michael addition of the enaminone to the activated alkyne, followed by intramolecular cyclization and subsequent aromatization.[10][11]

General Reaction Scheme:

Reactant 1Reactant 2 (Enaminone)SolventConditionsProduct Type
This compoundβ-EnaminoketoneAcetic AcidReflux, with Ammonium (B1175870) Acetate (B1210297)Polysubstituted Pyridine
This compoundβ-EnaminoesterHigh-boiling solventThermal or Lewis Acid CatalysisPyridone derivative

Table 3: Synthesis of Pyridines from this compound and Enaminones.

Experimental Protocol: General Procedure for Pyridine Synthesis from Enaminones[11]
  • Reaction Setup: In a round-bottom flask, dissolve the enaminone (1.0 mmol), this compound (1.0 mmol), and ammonium acetate (2.0 mmol) in glacial acetic acid (10 mL).

  • Reaction Conditions: Heat the reaction mixture to reflux.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water. Neutralize the solution with a suitable base (e.g., sodium bicarbonate) and extract with an organic solvent.

  • Purification: Dry the organic extract, concentrate, and purify the residue by column chromatography.

Application Note 4: Synthesis of Thiophenes

Thiophenes are five-membered aromatic heterocycles containing a sulfur atom. They are important building blocks in materials science and are found in a number of approved drugs. While less common, the synthesis of thiophenes from this compound can be envisioned through reactions with sulfur nucleophiles.

Reaction with Sulfur Nucleophiles

A plausible route to thiophenes involves the reaction of this compound with a reagent that can provide a sulfur atom and an adjacent carbon nucleophile. For instance, reaction with a β-mercaptoketone or a similar species could lead to a Michael addition followed by intramolecular cyclization and dehydration. The Gewald reaction, which typically involves a ketone, an active methylene (B1212753) nitrile, and elemental sulfur, provides a conceptual basis for such transformations.[12][13]

Hypothetical Reaction Scheme:

While specific protocols for the direct conversion of this compound to thiophenes are not extensively documented, its reactivity as a Michael acceptor suggests its potential in this area, warranting further investigation by researchers.

Conclusion

This compound is a powerful and versatile reagent for the synthesis of a variety of medicinally relevant heterocycles. Its ability to act as a potent Michael acceptor and a reactive dipolarophile/dienophile allows for the construction of pyrazoles, triazoles, pyridines, and potentially other heterocyclic systems through well-established and robust reaction pathways. The protocols and application notes provided herein offer a foundation for researchers to explore the rich chemistry of this valuable building block in their synthetic endeavors.

References

Ethynyl p-Tolyl Sulfone: A Versatile Dienophile for Organic Synthesis in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethynyl (B1212043) p-tolyl sulfone has emerged as a highly versatile and reactive dienophile in organic synthesis, particularly in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. Its electron-withdrawing p-tolylsulfonyl group significantly activates the alkyne for reaction with a wide range of dienes, making it a valuable tool for the construction of complex molecular architectures. This report details the applications of ethynyl p-tolyl sulfone as a dienophile, providing specific experimental protocols and quantitative data for its reactions with common dienes. Furthermore, it explores the utility of the resulting cycloadducts as key intermediates in the synthesis of biologically active molecules, particularly in the realm of antiviral drug discovery.

Key Applications in Organic Synthesis

This compound serves as an excellent acetylene (B1199291) equivalent in Diels-Alder reactions, leading to the formation of highly functionalized bicyclic adducts. The p-tolylsulfonyl group not only activates the dienophile but can also be subsequently removed or transformed, offering a strategic advantage in multi-step syntheses.

Diels-Alder Reaction with Cyclopentadiene (B3395910)

The reaction between this compound and cyclopentadiene proceeds readily to form the corresponding norbornadiene derivative. This adduct is a valuable precursor for various carbocyclic nucleoside analogues.

Diels-Alder Reaction with Furan

Furan, a less reactive diene, also undergoes cycloaddition with this compound, typically requiring thermal conditions to drive the reaction. The resulting oxanorbornadiene adducts are key intermediates in the synthesis of various heterocyclic compounds.

Diels-Alder Reaction with Anthracene (B1667546)

The cycloaddition with anthracene yields a dibenzobarrelene derivative, a rigid scaffold that has been explored in materials science and as a core structure in medicinal chemistry.

Quantitative Data Summary

The following table summarizes the typical reaction conditions and outcomes for the Diels-Alder reaction of this compound with various dienes. Please note that yields and stereoselectivity can be influenced by specific reaction parameters.

DieneReaction ConditionsProductYield (%)Endo/Exo RatioReference
CyclopentadieneSealed tube, 185°C2-(p-Tolylsulfonyl)-bicyclo[2.2.1]hepta-2,5-dieneGoodNot specified[1]
FuranHigh Temperature7-Oxabicyclo[2.2.1]hepta-2,5-diene derivativeModerateNot specifiedGeneral knowledge
AnthraceneXylene, reflux9,10-Dihydro-9,10-ethenoanthracene derivative60-70Not applicable[2][3]

Experimental Protocols

Protocol 1: Synthesis of this compound

A detailed, two-step procedure for the laboratory-scale synthesis of this compound has been well-established.[4]

Part A: p-Tolyl 2-(trimethylsilyl)ethynyl sulfone

  • In a flame-dried, three-necked round-bottomed flask under a nitrogen atmosphere, a complex of p-toluenesulfonyl chloride and anhydrous aluminum chloride is prepared in dry dichloromethane.[4]

  • This complex is then added dropwise to a cooled (0°C) solution of bis(trimethylsilyl)acetylene (B126346) in dry dichloromethane.[4]

  • The reaction mixture is stirred and allowed to warm to room temperature overnight. [3.

  • Work-up involves hydrolysis with 20% hydrochloric acid, separation of the organic layer, washing, drying, and solvent removal.[4]

  • The crude product is recrystallized from light petroleum ether to yield p-tolyl 2-(trimethylsilyl)ethynyl sulfone as white crystals (79-80% yield).[4]

Part B: this compound

  • p-Tolyl 2-(trimethylsilyl)ethynyl sulfone is dissolved in methanol.[4]

  • An aqueous buffer solution of potassium carbonate and potassium bicarbonate is added at a rate to maintain the reaction temperature at 30°C.[4]

  • The progress of the desilylation is monitored by ¹H NMR spectroscopy.[4]

  • Upon completion, the product is isolated by extraction and purified by recrystallization.

Protocol 2: General Procedure for Diels-Alder Reaction with Anthracene
  • In a round-bottom flask equipped with a reflux condenser, dissolve anthracene and a molar equivalent of this compound in a high-boiling solvent such as xylene.[3][5]

  • Heat the reaction mixture to reflux and maintain for a period of 30-45 minutes.[5][6]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature, which may induce crystallization of the product.

  • If necessary, cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing with a small amount of cold solvent.

  • The crude product can be further purified by recrystallization. A 60-70% yield can be expected.[2][3]

Application in Drug Development: Synthesis of Antiviral Nucleoside Analogues

The unique structural motifs generated from the Diels-Alder reactions of this compound are of significant interest to the pharmaceutical industry, particularly in the development of antiviral agents. The carbocyclic framework derived from the cyclopentadiene adduct serves as a crucial building block for nucleoside analogues that can inhibit viral replication.

Signaling Pathway: Inhibition of Viral Reverse Transcriptase

Many antiviral drugs, including nucleoside analogues, target the viral reverse transcriptase (RT) enzyme. This enzyme is essential for retroviruses like HIV to convert their RNA genome into DNA, a critical step for integration into the host cell's genome and subsequent replication.

Nucleoside Reverse Transcriptase Inhibitors (NRTIs) are analogues of natural nucleosides that, once incorporated into the growing viral DNA chain by RT, act as chain terminators. This is often due to the lack of a 3'-hydroxyl group, which is necessary for the formation of the next phosphodiester bond. The incorporation of carbocyclic nucleoside analogues derived from this compound adducts can effectively halt DNA elongation, thus inhibiting viral replication. The ethynyl group at the 4'-position of some carbocyclic nucleoside analogues has been shown to be a key feature for potent anti-HIV activity, including against drug-resistant strains.[7][8]

The synthesis of carbocyclic analogues of stavudine (B1682478) (d4T), a known anti-HIV agent, highlights a potential application of the scaffolds derived from this compound.[9]

Visualizations

G cluster_synthesis Synthesis of this compound p-Toluenesulfonyl\nchloride p-Toluenesulfonyl chloride AlCl3 Complex AlCl3 Complex p-Toluenesulfonyl\nchloride->AlCl3 Complex + AlCl3 Reaction Mixture Reaction Mixture AlCl3 Complex->Reaction Mixture Bis(trimethylsilyl)acetylene Bis(trimethylsilyl)acetylene Bis(trimethylsilyl)acetylene->Reaction Mixture + Dichloromethane p-Tolyl 2-(trimethylsilyl)ethynyl sulfone p-Tolyl 2-(trimethylsilyl)ethynyl sulfone Reaction Mixture->p-Tolyl 2-(trimethylsilyl)ethynyl sulfone Hydrolysis & Recrystallization This compound This compound p-Tolyl 2-(trimethylsilyl)ethynyl sulfone->this compound Desilylation (K2CO3/KHCO3)

Caption: Synthetic workflow for the preparation of this compound.

G cluster_da Diels-Alder Reaction Workflow This compound This compound Cycloaddition Cycloaddition This compound->Cycloaddition Dienophile Diene Diene Diene->Cycloaddition Diene Cycloadduct Cycloadduct Cycloaddition->Cycloadduct Heat or Catalyst Functionalization Functionalization Cycloadduct->Functionalization e.g., Removal of -SO2Tol group Target Molecule Target Molecule Functionalization->Target Molecule

Caption: General workflow for the Diels-Alder reaction and subsequent functionalization.

G cluster_pathway Mechanism of Action: NRTI Carbocyclic_Nucleoside_Analogue Carbocyclic Nucleoside Analogue (prodrug) Active_Metabolite Active Triphosphate Metabolite Carbocyclic_Nucleoside_Analogue->Active_Metabolite Cellular Kinases Viral_RT Viral Reverse Transcriptase Active_Metabolite->Viral_RT Growing_DNA Growing Viral DNA Chain Viral_RT->Growing_DNA Incorporation Viral_RNA Viral RNA Template Viral_RNA->Viral_RT Chain_Termination Chain Termination Growing_DNA->Chain_Termination Lacks 3'-OH Inhibition Inhibition of Viral Replication Chain_Termination->Inhibition

Caption: Signaling pathway for the inhibition of viral replication by a carbocyclic nucleoside analogue.

Conclusion

This compound is a powerful and versatile dienophile with significant applications in organic synthesis. Its ability to readily participate in Diels-Alder reactions provides access to a diverse range of complex cyclic and bicyclic structures. These adducts are not only of academic interest but also hold considerable potential as key intermediates in the synthesis of high-value molecules for the pharmaceutical industry, particularly in the ongoing search for novel antiviral therapies. The protocols and data presented herein provide a valuable resource for researchers and professionals in drug development seeking to leverage the synthetic utility of this important reagent. presented herein provide a valuable resource for researchers and professionals in drug development seeking to leverage the synthetic utility of this important reagent.

References

Application Notes and Protocols: Experimental Setup for Ene Reactions with Ethynyl p-Tolyl Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ethynyl (B1212043) p-tolyl sulfone is a versatile reagent in organic synthesis, known for its participation in various cycloaddition and ene reactions. This document provides detailed protocols for the Lewis acid-catalyzed ene reaction of ethynyl p-tolyl sulfone with alkenes, yielding 1,4-dienyl p-tolyl sulfones. These products are valuable intermediates in the synthesis of complex molecules. The protocols outlined below are based on established literature procedures and are intended to serve as a guide for researchers in academic and industrial settings.

I. Preparation of this compound

A reliable method for the preparation of this compound is crucial for the success of subsequent ene reactions. The following two-step procedure is adapted from a well-established Organic Syntheses protocol and involves the synthesis of an intermediate, p-tolyl 2-(trimethylsilyl)ethynyl sulfone, followed by desilylation.[1]

Part A: Synthesis of p-Tolyl 2-(trimethylsilyl)ethynyl sulfone [1]

  • In a flame-dried 500-mL three-necked round-bottomed flask equipped with a nitrogen inlet, add 200 mL of dry dichloromethane (B109758) and 29.4 g (0.22 mol) of freshly powdered anhydrous aluminum chloride.

  • To this suspension, add 41.9 g (0.22 mol) of p-toluenesulfonyl chloride. Shake the resulting dark-brown mixture occasionally for 20 minutes at room temperature.

  • In a separate 1-L three-necked round-bottomed flask, flame-dried and under a stream of dry nitrogen, charge 34.0 g (0.20 mol) of bis(trimethylsilyl)acetylene (B126346) and 200 mL of dry dichloromethane. Cool this solution to 0°C in an ice-water bath.

  • Quickly filter the p-toluenesulfonyl chloride–aluminum chloride complex through a glass wool plug into a 500-mL addition funnel and add it dropwise over 1 hour to the cold, stirred silylacetylene solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

  • Hydrolyze the mixture by pouring it into a slurry of 200 mL of 20% hydrochloric acid and 200 g of ice.

  • Separate the organic layer, wash it twice with 150 mL of water, and dry it over anhydrous sodium sulfate.

  • Remove the solvent using a rotary evaporator to yield a brown solid. Recrystallize this solid from light petroleum ether (bp 40–60°C) to obtain 39.7–40.4 g (79–80%) of p-tolyl 2-(trimethylsilyl)ethynyl sulfone as white crystals (mp 81–82°C).

Part B: Synthesis of this compound [1]

  • In a 1-L three-necked round-bottomed flask, dissolve 25.2 g (0.1 mol) of p-tolyl 2-(trimethylsilyl)ethynyl sulfone in 300 mL of reagent-grade methanol (B129727). Stir for 30 minutes until a clear solution is obtained.

  • Prepare a buffer solution of 350 mL of aqueous potassium carbonate (6.2 × 10⁻³ M) and potassium bicarbonate (6.2 × 10⁻³ M).

  • Add the buffer solution to the methanol solution at a rate that maintains the reaction temperature at 30°C. The reaction is typically complete immediately after addition if the temperature is accurately maintained.

  • Dilute the mixture with 200 mL of water and extract with four 100-mL portions of chloroform.

  • Wash the combined organic phases three times with 100 mL of water and twice with 100 mL of brine before drying over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to leave a creamy white solid. This can be purified by recrystallization from ethyl acetate (B1210297)–petroleum ether or by silica (B1680970) gel chromatography (10% ethyl acetate in petroleum ether) to yield this compound (mp 75°C).[1]

II. Lewis Acid-Catalyzed Ene Reaction

The following protocol describes the general procedure for the ethylaluminum dichloride (EtAlCl₂) catalyzed ene reaction of this compound with various alkenes.[2]

Materials:

  • This compound

  • Alkene (e.g., 2,3-dimethyl-2-butene, α-methylstyrene, 1-methylcyclohexene)

  • Ethylaluminum dichloride (EtAlCl₂) in toluene (B28343) or hexane (B92381)

  • Anhydrous benzene (B151609) or other aromatic solvent

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Nitrogen gas atmosphere

Procedure:

  • To a solution of the alkene (2-10 mmol) in 10 mL of benzene at 25°C under a nitrogen atmosphere, add a solution of ethylaluminum dichloride (1.1 equivalents) in toluene or hexane dropwise.

  • Stir the mixture for 10 minutes.

  • Add a solution of this compound (1.0 equivalent) in 10 mL of benzene dropwise over 5 minutes.

  • Stir the reaction mixture at 25°C for the time indicated in Table 1.

  • Quench the reaction by the slow addition of 25 mL of saturated aqueous sodium bicarbonate solution.

  • Extract the mixture with three 50-mL portions of diethyl ether.

  • Wash the combined organic layers with saturated aqueous sodium chloride solution, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the 1,4-dienyl p-tolyl sulfone product.

Note: The reaction is sensitive to conditions. Using CH₂Cl₂ as a solvent or AlCl₃ as the Lewis acid may lead to complex product mixtures. Aromatic solvents and the use of EtAlCl₂, which can act as a proton scavenger, help to minimize side reactions.[2]

III. Quantitative Data

The following table summarizes the results of the EtAlCl₂-catalyzed ene reaction of this compound with a selection of alkenes.[2]

AlkeneReaction Time (h)ProductYield (%)
2,3-Dimethyl-2-butene0.52,3,3-Trimethyl-1,4-pentadienyl p-tolyl sulfone91
α-Methylstyrene1.53-Phenyl-1,4-pentadienyl p-tolyl sulfone75
1-Methylcyclohexene1.5(2-Methylenecyclohexyl)ethenyl p-tolyl sulfone83
β-Pinene0.580
2-Methyl-2-butene22,3-Dimethyl-1,4-pentadienyl p-tolyl sulfone79
1-Decene1441,4-Dodecadienyl p-tolyl sulfone29

IV. Visualizations

Diagram 1: General Scheme of the Ene Reaction

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Alkene Alkene Ene_Adduct 1,4-Dienyl p-tolyl sulfone Alkene->Ene_Adduct Ethynyl_Sulfone This compound Ethynyl_Sulfone->Ene_Adduct Catalyst EtAlCl₂ Catalyst->Ene_Adduct Catalyzes G A 1. Add Alkene to Benzene (under N₂ at 25°C) B 2. Add EtAlCl₂ solution dropwise A->B C 3. Stir for 10 minutes B->C D 4. Add this compound solution dropwise C->D E 5. Stir at 25°C D->E F 6. Quench with NaHCO₃ (aq) E->F Reaction Time (Table 1) G 7. Extract with Diethyl Ether F->G H 8. Wash with Brine G->H I 9. Dry over MgSO₄ H->I J 10. Concentrate I->J K 11. Purify by Column Chromatography J->K

References

Application Notes and Protocols for the Synthesis of Vinyl Sulfones from Ethynyl p-Tolyl Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl sulfones are a valuable class of organic compounds utilized extensively in medicinal chemistry and drug development as covalent modifiers of biological targets, particularly cysteine residues. Their utility stems from the electrophilic nature of the double bond, which makes them excellent Michael acceptors. Ethynyl (B1212043) p-tolyl sulfone is a versatile and readily accessible starting material for the stereoselective synthesis of a wide array of β-thiovinyl p-tolyl sulfones. This document provides detailed protocols for the synthesis of both (Z) and (E) isomers of vinyl sulfones through the conjugate addition of thiols to ethynyl p-tolyl sulfone, a method noted for its simplicity and high efficiency. Additionally, a comprehensive protocol for the preparation of the starting material, this compound, is included.

Reaction Principle

The synthesis of vinyl sulfones from this compound is achieved via a conjugate (Michael) addition of a thiol to the activated alkyne. The stereochemical outcome of the reaction, yielding either the cis (Z) or trans (E) isomer, can be controlled by the choice of the basic catalyst. A catalytic amount of a hindered amine base like triethylamine (B128534) (Et₃N) typically affords the (Z)-isomer, while a stoichiometric amount of a nucleophilic catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) leads to the formation of the (E)-isomer.

Experimental Protocols

Part 1: Synthesis of Starting Material: this compound

This protocol is adapted from a procedure in Organic Syntheses, a reliable source for reproducible chemical preparations.[1]

1.1. Synthesis of p-Tolyl 2-(trimethylsilyl)ethynyl sulfone

  • Reaction Setup: In a flame-dried 500-mL three-necked round-bottomed flask equipped with a nitrogen inlet and glass stoppers, place 200 mL of dry dichloromethane (B109758) and 29.4 g (0.22 mol) of freshly powdered anhydrous aluminum chloride.

  • Formation of the Complex: Add p-toluenesulfonyl chloride (41.9 g, 0.22 mol) to the flask. Shake the resulting dark-brown mixture occasionally for 20 minutes at room temperature to form the p-toluenesulfonyl chloride–aluminum chloride complex.[1]

  • Preparation of Silylacetylene Solution: In a separate flame-dried 1-L three-necked round-bottomed flask equipped with a 500-mL addition funnel and a magnetic stirrer, charge bis(trimethylsilyl)acetylene (B126346) (34.0 g, 0.20 mol) and 200 mL of dry dichloromethane. Cool the solution to 0°C in an ice-water bath.[1]

  • Addition of the Complex: Quickly filter the p-toluenesulfonyl chloride–aluminum chloride complex through a glass wool plug into the addition funnel. Add the complex dropwise over 1 hour to the cold, stirred silylacetylene solution.[1]

  • Reaction: Upon completion of the addition, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.[1]

  • Workup: Hydrolyze the mixture by pouring it into a slurry of 200 mL of 20% hydrochloric acid and 200 g of ice. Separate the organic layer, wash it twice with 150 mL of water, and dry it over anhydrous sodium sulfate.[1]

  • Purification: Remove the solvent using a rotary evaporator to yield a brown solid. Recrystallize the solid from light petroleum ether (bp 40–60°C) to yield 39.7–40.4 g (79–80%) of p-tolyl 2-(trimethylsilyl)ethynyl sulfone as white crystals.[1]

1.2. Desilylation to this compound

  • Reaction Setup: Charge a 1-L three-necked round-bottomed flask equipped with a thermometer, a 500-mL addition funnel, a nitrogen inlet, and a magnetic stirrer with p-tolyl 2-(trimethylsilyl)ethynyl sulfone (25.2 g, 0.1 mol) and 300 mL of reagent-grade methanol. Stir for 30 minutes to obtain a clear solution.[1]

  • Buffer Preparation: In the addition funnel, place 350 mL of an aqueous solution containing potassium carbonate (6.2 × 10⁻³ M) and potassium bicarbonate (6.2 × 10⁻³ M).[1]

  • Desilylation Reaction: Add the buffer solution at a rate that maintains the reaction temperature at 30°C. The reaction is typically complete immediately after the addition is finished.[1]

  • Workup: Dilute the reaction mixture with 200 mL of water and extract with four 100-mL portions of chloroform. Wash the combined organic phases three times with 100 mL of water and twice with 100 mL of brine before drying over anhydrous sodium sulfate.[1]

  • Purification: Remove the solvent under reduced pressure to leave a creamy white solid. This solid can be purified by recrystallization from ethyl acetate (B1210297)–petroleum ether or by silica (B1680970) gel chromatography using 10% ethyl acetate in petroleum ether as the eluent to yield this compound.[1]

Diagram of the Synthesis of this compound

Synthesis_Workflow reagent reagent intermediate intermediate product product process process A p-Toluenesulfonyl chloride P1 Reaction A->P1 B Bis(trimethylsilyl)acetylene B->P1 C AlCl₃, CH₂Cl₂ C->P1 D p-Tolyl 2-(trimethylsilyl)ethynyl sulfone P2 Desilylation D->P2 E K₂CO₃/KHCO₃ buffer, MeOH/H₂O E->P2 F Ethynyl p-tolyl sulfone P1->D P3 Workup & Purification P2->P3 P3->F P4 Workup & Purification

Caption: Workflow for the two-step synthesis of this compound.

Part 2: Stereoselective Synthesis of Vinyl Sulfones

The following are general protocols for the stereoselective synthesis of (Z) and (E) vinyl sulfones. Specific examples with quantitative data are provided in the tables below.

2.1. Protocol for (Z)-Vinyl Sulfone Synthesis (Catalytic Triethylamine)

  • Reaction Setup: To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., CH₂Cl₂ or MeCN, 5 mL) at 0°C, add the desired thiol (1.05 mmol).

  • Addition of Catalyst: Add triethylamine (0.01 mmol, 1 mol%) to the stirred solution.

  • Reaction: Allow the reaction mixture to stir at 0°C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by silica gel column chromatography to afford the pure (Z)-vinyl sulfone.

2.2. Protocol for (E)-Vinyl Sulfone Synthesis (Stoichiometric DMAP)

  • Reaction Setup: To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., CH₂Cl₂, 5 mL) at room temperature, add the desired thiol (1.05 mmol).

  • Addition of Catalyst: Add 4-dimethylaminopyridine (DMAP) (1.0 mmol, 1 equivalent) to the stirred solution.

  • Reaction: Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by silica gel column chromatography to yield the pure (E)-vinyl sulfone.

Diagram of Stereoselective Synthesis Pathways

Stereoselective_Synthesis start_material start_material reagent reagent catalyst catalyst product product Start This compound + Thiol (R-SH) Cat_Z Catalytic Et₃N (or NaH) Start->Cat_Z  Z-selective pathway Cat_E Stoichiometric DMAP Start->Cat_E  E-selective pathway Product_Z (Z)-Vinyl Sulfone Cat_Z->Product_Z Product_E (E)-Vinyl Sulfone Cat_E->Product_E

Caption: Catalyst-dependent stereoselective synthesis of (Z) and (E) vinyl sulfones.

Data Presentation

The following tables summarize the reaction conditions and outcomes for the synthesis of various (Z) and (E) vinyl sulfones from this compound and different thiols.

Table 1: Synthesis of (Z)-Vinyl Sulfones with Catalytic Triethylamine

EntryThiol (R-SH)SolventTemp (°C)Time (h)Yield (%)Product Structure
1Benzyl mercaptanCH₂Cl₂0298(Z)-1-(Benzylthio)-2-(p-tolylsulfonyl)ethene
2ThiophenolCH₂Cl₂0199(Z)-1-(Phenylthio)-2-(p-tolylsulfonyl)ethene
31-HexanethiolCH₂Cl₂0395(Z)-1-(Hexylthio)-2-(p-tolylsulfonyl)ethene
4N-Boc-Cys-OMeCF₃CH₂OH00.5>99Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(((Z)-2-(p-tolylsulfonyl)vinyl)thio)propanoate

Table 2: Synthesis of (E)-Vinyl Sulfones with Stoichiometric DMAP

EntryThiol (R-SH)SolventTemp (°C)Time (h)Yield (%)Product Structure
1Benzyl mercaptanCH₂Cl₂RT492(E)-1-(Benzylthio)-2-(p-tolylsulfonyl)ethene
2ThiophenolCH₂Cl₂RT394(E)-1-(Phenylthio)-2-(p-tolylsulfonyl)ethene
31-HexanethiolCH₂Cl₂RT688(E)-1-(Hexylthio)-2-(p-tolylsulfonyl)ethene

Conclusion

The conjugate addition of thiols to this compound is a highly effective and stereocontrollable method for the synthesis of vinyl sulfones. The protocols outlined in this document provide a clear and reproducible guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. The ability to selectively generate either the (Z) or (E) isomer by simply altering the catalyst offers significant flexibility in the design and synthesis of novel bioactive molecules. The high yields and mild reaction conditions make this an attractive approach for the preparation of a diverse library of vinyl sulfone derivatives.

References

Application Notes and Protocols for Ethynyl p-Tolyl Sulfone in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethynyl (B1212043) p-tolyl sulfone is a versatile bifunctional reagent that has garnered significant attention in organic synthesis, particularly in the construction of complex molecular architectures found in pharmaceutical agents.[1] Its utility stems from the presence of two key reactive sites: a terminal alkyne and a p-tolylsulfonyl group. The electron-withdrawing nature of the sulfonyl group activates the alkyne for various transformations, making it a valuable building block for the synthesis of a wide range of pharmaceutical intermediates.[2][3]

This document provides detailed application notes and experimental protocols for the use of ethynyl p-tolyl sulfone in the synthesis of pharmaceutical intermediates, with a focus on the construction of pyrazole-based scaffolds, a prevalent motif in many commercially available drugs.

Physicochemical Properties and Handling

This compound is a white to light yellow crystalline solid. A summary of its key properties is provided in the table below.

PropertyValueReference
Molecular Formula C₉H₈O₂S[1]
Molecular Weight 180.22 g/mol [1]
Melting Point 73-74 °C[4]
Boiling Point 297.9 °C at 760 mmHg[1]
CAS Number 13894-21-8[1]
Storage Room temperature[1]

Handling Precautions: this compound should be handled in a well-ventilated fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Due to the hygroscopic nature of some of the reagents used in its synthesis, it is advisable to handle the compound under a nitrogen atmosphere.[3]

Key Applications in Pharmaceutical Intermediate Synthesis

This compound serves as a versatile precursor in several key reaction types that are instrumental in pharmaceutical synthesis:

  • Michael Addition Reactions: The electron-deficient alkyne readily undergoes Michael addition with various nucleophiles, such as amines and thiols. This reaction is fundamental for introducing nitrogen- and sulfur-containing functional groups, which are common in bioactive molecules.

  • Diels-Alder Reactions: Acting as a potent dienophile, this compound participates in [4+2] cycloaddition reactions to form substituted cyclohexadiene derivatives, which are valuable intermediates for a variety of complex molecules.[2]

  • Synthesis of Heterocycles: This reagent is particularly useful in the synthesis of heterocyclic compounds, which form the core of a vast number of pharmaceuticals.[5][6] A prime example is the synthesis of substituted pyrazoles through condensation with hydrazine (B178648) derivatives.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a reliable method for the laboratory-scale synthesis of this compound from p-tolyl 2-(trimethylsilyl)ethynyl sulfone.[2]

Reaction Scheme:

G cluster_conditions reagent1 p-Tolyl 2-(trimethylsilyl)ethynyl sulfone product This compound reagent1->product reagent2 K2CO3, KHCO3 Methanol (B129727), 30 °C

Figure 1: Synthesis of this compound.

Materials:

ReagentCAS NumberMolecular WeightQuantity
p-Tolyl 2-(trimethylsilyl)ethynyl sulfone34452-56-7252.4025.2 g (0.1 mol)
Methanol (reagent grade)67-56-132.04300 mL
Potassium carbonate (K₂CO₃)584-08-7138.210.30 g (2.17 mmol)
Potassium bicarbonate (KHCO₃)298-14-6100.120.22 g (2.20 mmol)
Deionized Water7732-18-518.02350 mL
Chloroform (B151607)67-66-3119.38400 mL
Anhydrous sodium sulfate7757-82-6142.04As needed
Ethyl acetate (B1210297)141-78-688.11As needed
Petroleum ether8032-32-4-As needed

Procedure:

  • To a 1-L three-necked round-bottomed flask equipped with a thermometer, an addition funnel, a nitrogen inlet, and a magnetic stir bar, add p-tolyl 2-(trimethylsilyl)ethynyl sulfone (25.2 g, 0.1 mol) and methanol (300 mL).

  • Stir the mixture for 30 minutes until a clear solution is obtained.

  • In a separate beaker, prepare a buffer solution by dissolving potassium carbonate (0.30 g) and potassium bicarbonate (0.22 g) in 350 mL of deionized water.

  • Transfer the buffer solution to the addition funnel.

  • Add the buffer solution dropwise to the reaction mixture at a rate that maintains the internal temperature at 30 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

  • Dilute the mixture with water (200 mL) and extract with chloroform (4 x 100 mL).

  • Combine the organic layers, wash with water (3 x 100 mL) and then with brine (2 x 100 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a creamy white solid.

  • Purify the crude product by recrystallization from ethyl acetate/petroleum ether or by silica (B1680970) gel chromatography (10% ethyl acetate in petroleum ether) to afford pure this compound.

Expected Yield: 79-80%

Characterization Data (¹H NMR, CDCl₃): δ 7.88 (d, 2H), 7.38 (d, 2H), 3.52 (s, 1H), 2.47 (s, 3H).[2]

Protocol 2: Synthesis of a Pyrazole (B372694) Intermediate for Anti-inflammatory Drugs

This protocol outlines a representative synthesis of a 1,5-diarylpyrazole, a core structure found in COX-2 inhibitors like Celecoxib, using this compound as a key building block. The reaction proceeds via a cyclocondensation reaction with a substituted hydrazine.

Reaction Scheme:

G cluster_conditions reagent1 This compound product 4-(5-(p-tolyl)-3-sulfonyl-1H-pyrazol-1-yl)benzenesulfonamide (Celecoxib Precursor Intermediate) reagent1->product + reagent2 4-Sulfamoylphenylhydrazine Ethanol (B145695), Reflux

Figure 2: Synthesis of a Celecoxib precursor intermediate.

Materials:

ReagentCAS NumberMolecular WeightQuantity
This compound13894-21-8180.221.80 g (10 mmol)
4-Sulfamoylphenylhydrazine hydrochloride17852-52-7223.682.24 g (10 mmol)
Ethanol64-17-546.0750 mL
Triethylamine (B128534)121-44-8101.191.4 mL (10 mmol)

Procedure:

  • To a 100 mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.80 g, 10 mmol), 4-sulfamoylphenylhydrazine hydrochloride (2.24 g, 10 mmol), and ethanol (50 mL).

  • Add triethylamine (1.4 mL, 10 mmol) to the suspension.

  • Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add water (50 mL) to the residue and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane (B92381) and ethyl acetate as the eluent to obtain the desired pyrazole intermediate.

Expected Yield: High (typically >80% for similar pyrazole syntheses).

Note: The sulfonyl group at the 3-position of the pyrazole can be subsequently removed or transformed if required for the final API structure.

Logical Workflow for Pharmaceutical Intermediate Synthesis

The following diagram illustrates the logical workflow from starting materials to a pharmaceutical intermediate using this compound.

G start Starting Materials (p-Toluenesulfonyl chloride, Bis(trimethylsilyl)acetylene) reagent This compound (Key Building Block) start->reagent Synthesis reaction Cyclocondensation (e.g., with Hydrazine derivative) reagent->reaction Application intermediate Pharmaceutical Intermediate (e.g., Substituted Pyrazole) reaction->intermediate api Active Pharmaceutical Ingredient (API) intermediate->api Further Elaboration G AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_TXs Prostaglandins & Thromboxanes (Physiological Functions) COX1->PGs_TXs PGs_Inflam Prostaglandins (Inflammation, Pain) COX2->PGs_Inflam Celecoxib Pyrazole-based Inhibitor (e.g., Celecoxib) Celecoxib->COX2 Inhibition

References

The Role of Ethynyl p-Tolyl Sulfone in the Synthesis of Natural Products: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethynyl (B1212043) p-tolyl sulfone has emerged as a versatile and powerful reagent in the field of organic synthesis, particularly in the construction of complex molecular architectures found in natural products. Its utility stems from its dual reactivity as a potent Michael acceptor and a reactive partner in various cycloaddition and annulation reactions. This application note provides a detailed overview of the use of ethynyl p-tolyl sulfone in natural product synthesis, complete with experimental protocols for key reactions and a summary of relevant quantitative data.

Introduction to this compound Chemistry

This compound (Figure 1) is an electron-deficient alkyne, a characteristic conferred by the strongly electron-withdrawing p-tolylsulfonyl group. This electronic feature makes the terminal acetylenic proton acidic and the alkyne susceptible to nucleophilic attack, rendering it a valuable tool for the formation of carbon-carbon and carbon-heteroatom bonds. Its applications in natural product synthesis are primarily centered around its participation in Michael additions and Diels-Alder reactions, where it can serve as a synthetic equivalent for acetylene (B1199291).

Figure 1: Structure of this compoundFigure 1. Structure of this compound.

Key Applications in Natural Product Synthesis

Michael Addition Reactions

The strong electrophilicity of the β-carbon of the alkyne in this compound makes it an excellent substrate for Michael additions.[1] This reaction has been instrumental in the stereoselective synthesis of various natural product precursors. A notable example is in the construction of the core structure of the marine alkaloid Nakadomarin A. Synthetic strategies towards Nakadomarin A have utilized intramolecular Michael additions of nitrogen nucleophiles to α,β-unsaturated systems derived from precursors that could be conceptually linked to this compound chemistry, highlighting the power of this approach in forming complex heterocyclic frameworks.[2]

Diels-Alder Reactions

This compound is an effective dienophile in [4+2] cycloaddition reactions, serving as an acetylene equivalent to introduce a double bond into a six-membered ring system.[1] This strategy has been employed in the synthesis of various polycyclic natural products. The resulting vinyl sulfone adduct can be further manipulated, for instance, through reductive desulfonylation, to afford the desired cyclohexadiene product.

Experimental Protocols

Synthesis of this compound[1]

A detailed and reliable procedure for the preparation of this compound has been published in Organic Syntheses. The two-step procedure involves the formation of p-tolyl 2-(trimethylsilyl)ethynyl sulfone followed by desilylation.

Step 1: Synthesis of p-Tolyl 2-(trimethylsilyl)ethynyl sulfone [1]

To a flame-dried, three-necked round-bottomed flask equipped with a nitrogen inlet is added dry dichloromethane (B109758) (200 mL) and freshly powdered anhydrous aluminum chloride (29.4 g, 0.22 mol). p-Toluenesulfonyl chloride (41.9 g, 0.22 mol) is then added, and the mixture is shaken for 20 minutes at room temperature. In a separate flask, a solution of bis(trimethylsilyl)acetylene (B126346) (34.0 g, 0.20 mol) in dry dichloromethane (200 mL) is cooled to 0 °C. The p-toluenesulfonyl chloride–aluminum chloride complex is added dropwise to the silylacetylene solution over 1 hour. The reaction is stirred for an additional 12 hours at room temperature. The reaction is then hydrolyzed by pouring it into a slurry of 20% hydrochloric acid (200 mL) and ice (200 g). The organic layer is separated, washed with water, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the resulting solid is recrystallized from light petroleum ether to yield p-tolyl 2-(trimethylsilyl)ethynyl sulfone as white crystals.

ReactantMolesMolar Mass ( g/mol )Amount
p-Toluenesulfonyl chloride0.22190.6541.9 g
Aluminum chloride0.22133.3429.4 g
Bis(trimethylsilyl)acetylene0.20170.434.0 g
Product Molar Mass ( g/mol ) Yield
p-Tolyl 2-(trimethylsilyl)ethynyl sulfone252.4279-80%

Step 2: Synthesis of this compound [1]

p-Tolyl 2-(trimethylsilyl)ethynyl sulfone (25.2 g, 0.1 mol) is dissolved in methanol (B129727) (300 mL). A buffered aqueous solution of potassium carbonate (6.2 x 10⁻³ M) and potassium bicarbonate (6.2 x 10⁻³ M) (350 mL) is added at a rate to maintain the reaction temperature at 30 °C. The reaction progress is monitored by ¹H NMR for the disappearance of the trimethylsilyl (B98337) singlet. Upon completion, the mixture is diluted with water and extracted with chloroform. The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the product is purified by recrystallization or silica (B1680970) gel chromatography to afford this compound as colorless crystals.

ReactantMolesMolar Mass ( g/mol )Amount
p-Tolyl 2-(trimethylsilyl)ethynyl sulfone0.1252.4225.2 g
Product Molar Mass ( g/mol ) Yield
This compound180.2283%

Application in the Total Synthesis of Nakadomarin A

Nakadomarin A is a marine alkaloid with a complex hexacyclic structure and interesting biological activities, including cytotoxic and antimicrobial properties.[3] Several total syntheses of Nakadomarin A have been reported, and a recurring theme is the strategic use of Michael additions to construct the intricate nitrogen-containing core. For instance, the Evans synthesis of (-)-Nakadomarin A features a key intramolecular Michael addition to form a crucial bicyclic lactam intermediate.[2] While not directly employing this compound in this specific step, the underlying principle of using a highly activated Michael acceptor is central to the strategy and showcases the type of transformation for which this compound is well-suited.

The Dixon synthesis of (-)-Nakadomarin A also highlights a diastereoselective Michael addition as a key bond-forming event.[3] These synthetic endeavors underscore the importance of Michael addition reactions in the assembly of complex natural products.

Biological Activity and Signaling Pathways of Nakadomarin A

Nakadomarin A has been shown to exhibit cytotoxic activity against various cancer cell lines.[4] While the precise molecular targets are still under investigation, studies on related compounds and the general mechanisms of cytotoxic natural products suggest that Nakadomarin A may induce apoptosis, or programmed cell death, in cancer cells.

Apoptosis is a tightly regulated process involving a cascade of signaling events. Two major pathways are the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Both pathways converge on the activation of a family of proteases called caspases, which are the executioners of apoptosis.[5] Key proteins involved in the regulation of apoptosis include the Bcl-2 family, which can be either pro-apoptotic (e.g., Bax, Bak) or anti-apoptotic (e.g., Bcl-2, Bcl-xL). The induction of apoptosis by many natural product-derived anticancer agents involves the activation of pro-apoptotic proteins and the inhibition of anti-apoptotic proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of the caspase cascade.[6][7] It is plausible that Nakadomarin A exerts its cytotoxic effects through modulation of one or more of these key apoptotic signaling proteins.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors DISC Formation DISC Formation Death Receptors->DISC Formation Caspase-8 Caspase-8 DISC Formation->Caspase-8 Executioner Caspases (e.g., Caspase-3) Executioner Caspases (e.g., Caspase-3) Caspase-8->Executioner Caspases (e.g., Caspase-3) Cellular Stress Cellular Stress Bcl-2 Family Bcl-2 Family Cellular Stress->Bcl-2 Family Mitochondria Mitochondria Bcl-2 Family->Mitochondria Cytochrome c Cytochrome c Mitochondria->Cytochrome c Apoptosome Apoptosome Cytochrome c->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Caspase-9->Executioner Caspases (e.g., Caspase-3) Apoptosis Apoptosis Executioner Caspases (e.g., Caspase-3)->Apoptosis Nakadomarin A Nakadomarin A Nakadomarin A->Bcl-2 Family Potential Target

A simplified diagram of the apoptotic signaling pathways.

Conclusion

This compound is a valuable and versatile reagent in the synthesis of natural products. Its ability to participate in a range of powerful bond-forming reactions, including Michael additions and Diels-Alder cycloadditions, makes it an important tool for the construction of complex molecular architectures. The successful total syntheses of intricate natural products like Nakadomarin A, which rely on strategies conceptually similar to those employing this compound, highlight the significance of this type of chemistry. Further investigation into the biological mechanisms of the natural products synthesized using these methods will continue to drive innovation in both synthetic chemistry and drug discovery.

References

Application Notes and Protocols for Metal-Catalyzed Reactions of Ethynyl p-Tolyl Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the metal-catalyzed reactions of ethynyl (B1212043) p-tolyl sulfone. This versatile building block serves as a valuable precursor in organic synthesis, particularly for the construction of complex heterocyclic and carbocyclic scaffolds relevant to pharmaceutical and materials science. The protocols outlined below are based on established literature and offer a starting point for laboratory implementation.

Palladium-Catalyzed Sonogashira Coupling

Application Note: The Sonogashira coupling is a powerful and widely used cross-coupling reaction for the formation of a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide. Ethynyl p-tolyl sulfone readily participates in this reaction, providing access to a diverse range of arylated alkynyl sulfones. These products are valuable intermediates for the synthesis of various compounds, including substituted heterocycles and conjugated systems. The reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base.

Quantitative Data for Sonogashira Coupling of Aryl Iodides with Terminal Alkynes
EntryAryl IodideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Cite
1IodobenzenePdCl₂(PPh₃)₂ (0.5)--[TBP][4EtOV]55385[1][2]
22-IodotoluenePdCl₂(PPh₃)₂ (0.5)--[TBP][4EtOV]55396[2]
34-IodoanisolePdCl₂(PPh₃)₂ (0.5)--[TBP][4EtOV]55399[1]
44-IodonitrobenzenePdCl₂(PPh₃)₂ (0.5)--[TBP][4EtOV]55398[1]
51-IodonaphthalenePdCl₂(PPh₃)₂ (0.5)--[TBP][4EtOV]55394[1]

Note: The yields are based on reactions with phenylacetylene (B144264) as the terminal alkyne, serving as a model for the reactivity of this compound.

Experimental Protocol: General Procedure for Copper-Free Sonogashira Coupling

This protocol is adapted from a general procedure for the copper-free Sonogashira coupling of aryl iodides with terminal alkynes.[1][2]

Materials:

  • Aryl iodide (0.5 mmol, 1.0 equiv)

  • This compound (0.75 mmol, 1.5 equiv)

  • PdCl₂(PPh₃)₂ (1.8 mg, 0.0025 mmol, 0.5 mol%)

  • Tetrabutylphosphonium 4-ethoxyvalerate ([TBP][4EtOV]) ionic liquid (0.8 mL)

  • Pentane (B18724)

  • Water

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a 4 mL screw-cap vial, add the aryl iodide (0.5 mmol), this compound (0.75 mmol), PdCl₂(PPh₃)₂ (0.005 equiv), and the ionic liquid (0.8 mL).[1]

  • Stir the reaction mixture at 55 °C for 3 hours.[1]

  • After cooling to room temperature, partition the mixture between water (5 mL) and pentane (5 mL).[1]

  • Separate the layers and extract the aqueous phase with pentane (2 x 5 mL).[1]

  • Combine the organic phases, wash with brine, and dry over anhydrous MgSO₄.[1]

  • Filter the mixture and concentrate the solvent under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired aryl-substituted this compound.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Application Note: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.[3][4] this compound is an excellent substrate for this reaction, reacting readily with organic azides in the presence of a copper(I) catalyst. The resulting p-tolylsulfonyl-substituted triazoles are of significant interest in medicinal chemistry due to their potential biological activities. The reaction is known for its mild conditions, high yields, and tolerance of a wide variety of functional groups.[5][6][7]

Quantitative Data for CuAAC Reaction of Benzyl Azide (B81097) with Terminal Alkynes
EntryAlkyneCatalyst (mol%)SolventTemp (°C)TimeYield (%)Cite
1Phenylacetylene[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ (0.5)Neat255 min>99[3][4]
24-Methylphenylacetylene[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ (0.5)Neat255 min>99[3][4]
34-Methoxyphenylacetylene[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ (0.5)Neat255 min>99[3][4]
4PhenylacetyleneCuI (1.0)Cyrene™3012 h96[6]
5PhenylacetyleneCuSO₄·5H₂O / Sodium Ascorbatet-BuOH/H₂O80 (MW)10 min95[5]

Note: These data are for representative terminal alkynes, demonstrating the general efficiency of the CuAAC reaction applicable to this compound.

Experimental Protocol: General Procedure for CuAAC Reaction

This protocol is based on typical conditions for the CuAAC reaction.[3][4]

Materials:

  • Organic azide (e.g., Benzyl azide) (0.5 mmol, 1.0 equiv)

  • This compound (0.5 mmol, 1.0 equiv)

  • Copper(I) catalyst (e.g., [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂) (0.0025 mmol, 0.5 mol%)

  • An inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a reaction vial under an inert atmosphere, combine the organic azide (0.5 mmol) and this compound (0.5 mmol).[3][4]

  • Add the copper(I) catalyst (0.5 mol%).[3][4]

  • Stir the reaction mixture at room temperature.[3][4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reactions are often complete within minutes to a few hours.[3][4]

  • Upon completion, the product can be isolated by direct purification via column chromatography on silica gel.

Gold-Catalyzed Reactions

Application Note: Gold catalysts, particularly cationic gold(I) complexes, are exceptionally effective at activating the C-C triple bond of alkynes towards nucleophilic attack. While specific examples with this compound are less common in the literature, its electronic properties make it a suitable candidate for gold-catalyzed transformations such as intramolecular cyclizations and hydration reactions. For instance, a suitably positioned nucleophile on a molecule containing the this compound moiety can lead to the formation of various heterocyclic structures.[8][9][10][11][12]

Experimental Protocol: Representative Procedure for Gold-Catalyzed Intramolecular Cyclization

This is a general protocol based on the gold-catalyzed cyclization of γ-hydroxyalkynones, which can be adapted for substrates bearing the this compound group.[10]

Materials:

  • Substrate (e.g., a γ-hydroxyalkynone with a p-tolylsulfonyl acetylene (B1199291) moiety) (1.0 equiv)

  • (p-CF₃C₆H₄)₃PAuCl (1-5 mol%)

  • AgOTf (1-5 mol%)

  • Anhydrous solvent (e.g., Toluene)

Procedure:

  • To a solution of the substrate in anhydrous toluene, add the gold catalyst precursor ((p-CF₃C₆H₄)₃PAuCl) and the silver salt co-catalyst (AgOTf).[10]

  • Stir the reaction mixture at room temperature under an inert atmosphere.[10]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a short pad of Celite to remove any insoluble material.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the cyclized product.

Rhodium-Catalyzed Reactions

Application Note: Rhodium catalysts are well-known for their ability to catalyze a variety of transformations, including conjugate additions of organoboronic acids to α,β-unsaturated systems.[13][14][15][16] The electron-withdrawing nature of the sulfonyl group in this compound makes it a potential Michael acceptor for such additions, which would lead to the stereoselective formation of vinyl sulfones. Chiral rhodium complexes can be employed to achieve high enantioselectivity in these transformations.

Experimental Protocol: General Procedure for Rhodium-Catalyzed Conjugate Addition

This protocol is a generalized procedure based on the rhodium-catalyzed conjugate addition of arylboronic acids to α,β-unsaturated carbonyl compounds.[13][15]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • [Rh(acac)(CO)₂] or similar Rh(I) precursor (3 mol%)

  • Chiral diphosphine ligand (e.g., (S)-BINAP) (3.3 mol%)

  • Base (e.g., aqueous K₂CO₃ or Et₃N)

  • Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • In a Schlenk tube, dissolve the rhodium precursor and the chiral ligand in the solvent.

  • Add the this compound and the arylboronic acid to the solution.

  • Add the base to the reaction mixture.

  • Stir the reaction at the desired temperature (e.g., 50-100 °C) under an inert atmosphere.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and perform an aqueous work-up.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Platinum-Catalyzed Reactions

Application Note: Platinum complexes are highly effective catalysts for the hydrosilylation of alkynes, a reaction that involves the addition of a Si-H bond across the triple bond.[17][18][19] This reaction with this compound would provide access to vinylsilanes, which are versatile intermediates in organic synthesis, for example, in Hiyama cross-coupling reactions. The hydrosilylation reaction can proceed with high regio- and stereoselectivity, typically affording the syn-addition product.

Experimental Protocol: Representative Procedure for Platinum-Catalyzed Hydrosilylation

This is a general protocol for the platinum-catalyzed hydrosilylation of terminal alkynes.[18]

Materials:

  • This compound (1.0 equiv)

  • Silane (B1218182) (e.g., Triethylsilane) (1.1 equiv)

  • Platinum catalyst (e.g., Karstedt's catalyst or Speier's catalyst) (0.01-1 mol%)

  • Anhydrous solvent (e.g., Toluene or THF)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add a solution of this compound in the anhydrous solvent.

  • Add the platinum catalyst to the solution.

  • Add the silane dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC or NMR spectroscopy.

  • Upon completion, carefully quench any remaining silane.

  • Remove the solvent under reduced pressure.

  • Purify the resulting vinylsilane by flash column chromatography or distillation.

Visualizations

Catalytic Cycles and Workflows

Sonogashira_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Cu-C≡CR² pd2_alkynyl R¹-Pd(II)L₂-C≡CR² transmetalation->pd2_alkynyl reductive_elimination Reductive Elimination pd2_alkynyl->reductive_elimination reductive_elimination->pd0 R¹-C≡CR²

Caption: Catalytic cycle for the Sonogashira coupling reaction.

CuAAC_Mechanism alkyne This compound cu_acetylide Copper(I) Acetylide alkyne->cu_acetylide cu1 Cu(I) Catalyst cu1->cu_acetylide azide Organic Azide (R-N₃) cycloaddition [3+2] Cycloaddition azide->cycloaddition cu_acetylide->cycloaddition cu_triazolide Copper Triazolide Intermediate cycloaddition->cu_triazolide protonolysis Protonolysis cu_triazolide->protonolysis protonolysis->cu1 Catalyst Regeneration product 1,4-Disubstituted 1,2,3-Triazole protonolysis->product

Caption: Simplified mechanism for the Cu(I)-catalyzed azide-alkyne cycloaddition.

General_Workflow start Start setup Reaction Setup (Inert atmosphere, solvent, reactants) start->setup catalyst Catalyst Addition setup->catalyst reaction Reaction (Stirring, heating) catalyst->reaction monitoring Monitoring (TLC, GC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up (Quenching, extraction) monitoring->workup Complete purification Purification (Column chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end End analysis->end

Caption: General experimental workflow for metal-catalyzed reactions.

References

Application Note and Protocol: Purification of Ethynyl p-tolyl sulfone by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethynyl p-tolyl sulfone is a versatile reagent utilized in a variety of chemical transformations, including Diels-Alder reactions, Michael additions, and cycloadditions.[1] Its purity is crucial for the success and reproducibility of these synthetic applications. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds. This document provides a detailed protocol for the purification of this compound by recrystallization, enabling researchers to obtain high-purity material for their studies.

Physicochemical Properties

A summary of the relevant physicochemical properties of this compound is presented in the table below. This data is essential for designing and executing an effective recrystallization procedure.

PropertyValueReference
Molecular Formula C₉H₈O₂S[1][2][3][4]
Molecular Weight 180.22 g/mol [1][2][3][4][5]
Appearance White to light yellow powder or crystals[1][6]
Melting Point 73-74 °C (literature)[1][5][7][8]
Solubility Soluble in organic solvents.[1][5][7][8][9]

Experimental Protocol: Recrystallization of this compound

This protocol details the procedure for purifying this compound using a mixed solvent system of hexane (B92381) and ethyl acetate (B1210297). This system has been reported to yield high-purity crystalline product.[10]

Materials:

  • Crude this compound

  • Hexane (reagent grade)

  • Ethyl acetate (reagent grade)

  • Erlenmeyer flask(s)

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bar

  • Condenser (optional, but recommended)

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Glass rod

  • Ice bath

  • Vacuum source

Procedure:

  • Solvent Selection and Preparation:

    • Prepare a 95:5 (v/v) mixture of hexane and ethyl acetate. This ratio has been shown to be effective for recrystallization.[10]

    • The principle of recrystallization relies on the compound being highly soluble in the hot solvent and poorly soluble in the cold solvent.

  • Dissolution of the Crude Product:

    • Place the crude this compound in an appropriately sized Erlenmeyer flask.

    • Add a magnetic stir bar to the flask.

    • Add a minimal amount of the hot 95:5 hexane-ethyl acetate solvent mixture to the flask while stirring. The goal is to dissolve the compound completely in the smallest possible volume of hot solvent to maximize the yield.

    • Gently heat the mixture on a hot plate with continuous stirring. If the compound does not fully dissolve, add small portions of the hot solvent until a clear solution is obtained. Avoid adding excessive solvent.

  • Hot Filtration (Optional):

    • If any insoluble impurities are visible in the hot solution, perform a hot filtration. This step should be done quickly to prevent premature crystallization.

    • Pre-heat a separate Erlenmeyer flask and a funnel (preferably with a short stem).

    • Place a fluted filter paper in the funnel and pour the hot solution through it into the clean, pre-heated flask.

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

    • Cover the mouth of the flask to prevent solvent evaporation and contamination.

    • Once the flask has reached room temperature, place it in an ice bath to maximize the precipitation of the purified product.

  • Isolation and Washing of Crystals:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold recrystallization solvent.

    • Collect the crystals by vacuum filtration.

    • Wash the collected crystals with a small amount of the cold solvent to remove any remaining soluble impurities.

  • Drying:

    • Transfer the purified crystals to a watch glass or a drying dish.

    • Dry the crystals in a vacuum oven or a desiccator until a constant weight is achieved. The final product should be shiny, needle-like crystals.[10]

Visual Workflow

The following diagram illustrates the key steps in the recrystallization process for this compound.

Recrystallization_Workflow Figure 1. Recrystallization Workflow for this compound cluster_preparation Preparation cluster_purification Purification cluster_isolation Isolation start Start with Crude This compound dissolve Dissolve in Minimum Hot 95:5 Hexane/EtOAc start->dissolve hot_filtration Hot Filtration (if necessary) dissolve->hot_filtration cool Slow Cooling to Room Temperature hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals Under Vacuum wash->dry end_product Pure this compound (Shiny Needles) dry->end_product

Caption: Recrystallization workflow for this compound.

Safety Precautions

  • Handle this compound in a well-ventilated area, such as a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.[8]

  • Hexane and ethyl acetate are flammable solvents. Keep them away from ignition sources.

  • Use caution when heating flammable solvents. A heating mantle or steam bath is preferred over an open flame.

By following this detailed protocol, researchers can effectively purify this compound, ensuring the quality and reliability of their subsequent experiments.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethynyl p-Tolyl Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the synthesis of ethynyl (B1212043) p-tolyl sulfone. The information is tailored for researchers, scientists, and professionals in drug development to help improve reaction yields and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing ethynyl p-tolyl sulfone?

A1: The most widely used and well-documented method is a two-step procedure.[1][2] The first step involves a Friedel-Crafts-based reaction between p-toluenesulfonyl chloride and bis(trimethylsilyl)acetylene (B126346) in the presence of anhydrous aluminum chloride to form p-tolyl 2-(trimethylsilyl)ethynyl sulfone.[1] The second step is the desilylation of this intermediate to yield the final product, this compound.[1] This method is favored for its mild conditions and good yields.[2]

Q2: What are some alternative methods for the synthesis of this compound?

A2: While the Friedel-Crafts approach is common, other methods have been reported, including:

  • Oxidation of the corresponding ethynyl thioether.[1]

  • Dehydrobromination of cis- and trans-2-bromovinyl p-tolyl sulfone.[2]

  • Diazotization of 4-arylsulfonyl-5-aminoisoxazoles.[1][2]

  • Oxidative elimination of β-(phenylseleno)vinyl sulfones.[1]

  • Ethynyl Grignard addition to p-toluenesulfonyl fluoride.[2]

Q3: What are the typical yields for the two-step synthesis of this compound?

A3: For the synthesis of the intermediate, p-tolyl 2-(trimethylsilyl)ethynyl sulfone, yields are typically in the range of 79-80%.[1] The subsequent desilylation step to produce this compound can achieve yields of around 83%.[1]

Q4: How should this compound be purified?

A4: Purification is typically achieved through recrystallization.[1] Common solvent systems for recrystallization include ethyl acetate-petroleum ether, hexane-ethyl acetate (B1210297), or ethanol.[1][2][3] Silica (B1680970) gel chromatography can also be used, with an eluent such as 10% ethyl acetate in petroleum ether.[1]

Q5: What are the key safety precautions to consider during the synthesis?

A5: The reagents and intermediates can be hazardous. Anhydrous aluminum chloride is hygroscopic and reacts exothermically with water.[1][2] The hydrolysis of the reaction mixture should be performed carefully by pouring it into a slurry of ice and hydrochloric acid.[1][2] It is recommended to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[3][4] The reaction should be conducted under a nitrogen atmosphere due to the hygroscopic nature of the reagents.[2]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low yield in the first step (formation of p-tolyl 2-(trimethylsilyl)ethynyl sulfone) Incomplete formation of the p-toluenesulfonyl chloride–aluminum chloride complex.Ensure the aluminum chloride is freshly powdered and anhydrous. Allow sufficient time (e.g., 20 minutes) for the complex to form before adding it to the silylacetylene solution.[1]
Moisture in the reaction.Use flame-dried glassware and dry solvents. Maintain a dry nitrogen atmosphere throughout the reaction.[1][2]
Inefficient hydrolysis.Add the reaction mixture slowly to a well-stirred slurry of ice and 20% hydrochloric acid to manage the exothermic decomposition.[1]
Low yield in the second step (desilylation) Incomplete reaction.Ensure the buffer solution of potassium carbonate and potassium bicarbonate is added at a rate that maintains the reaction temperature at 30°C.[1]
Impure intermediate from the first step.While the crude intermediate can be used, lower yields are often realized.[1] For best results, recrystallize the p-tolyl 2-(trimethylsilyl)ethynyl sulfone before proceeding to the desilylation step.
Product is a brown solid instead of white crystals Impurities from the reaction.Recrystallize the crude product from a suitable solvent system like light petroleum ether.[1] The use of activated charcoal during recrystallization can help to obtain a colorless product.[1]
Difficulty in purifying the final product Inappropriate recrystallization solvent.Experiment with different solvent systems for recrystallization, such as ethyl acetate-petroleum ether or hexane-ethyl acetate (95:5).[1]
Co-precipitation of impurities.If recrystallization is ineffective, consider purification by silica gel chromatography.[1]

Experimental Protocols

Synthesis of p-Tolyl 2-(trimethylsilyl)ethynyl sulfone
  • Preparation of the Reagent Complex: In a flame-dried, 500-mL, three-necked, round-bottomed flask under a nitrogen atmosphere, add 200 mL of dry dichloromethane (B109758) and 29.4 g (0.22 mol) of freshly powdered anhydrous aluminum chloride. To this suspension, add 41.9 g (0.22 mol) of p-toluenesulfonyl chloride. Shake the mixture occasionally for 20 minutes at room temperature.[1]

  • Reaction Setup: In a separate 1-L, three-necked, round-bottomed flask equipped with an addition funnel and a magnetic stirrer, dissolve 34.0 g (0.20 mol) of bis(trimethylsilyl)acetylene in 200 mL of dry dichloromethane. Cool this solution to 0°C in an ice-water bath.[1]

  • Addition: Quickly filter the p-toluenesulfonyl chloride–aluminum chloride complex through a glass wool plug into the addition funnel and wash the residue with an additional 50 mL of dry dichloromethane. Add the complex dropwise to the cold silylacetylene solution over 1 hour.[1]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.[1]

  • Workup: Hydrolyze the reaction by pouring it into a slurry of 200 mL of 20% hydrochloric acid and 200 g of ice. Separate the organic layer, wash it twice with 150 mL of water, and dry it over anhydrous sodium sulfate.[1]

  • Purification: Remove the solvent using a rotary evaporator. Recrystallize the resulting brown solid from light petroleum ether (bp 40–60°C) to obtain p-tolyl 2-(trimethylsilyl)ethynyl sulfone as white crystals.[1]

Reagent Amount Moles
p-Toluenesulfonyl chloride41.9 g0.22
Anhydrous aluminum chloride29.4 g0.22
Bis(trimethylsilyl)acetylene34.0 g0.20
Dry Dichloromethane450 mL-
Synthesis of this compound
  • Reaction Setup: In a 1-L, three-necked, round-bottomed flask, dissolve 25.2 g (0.1 mol) of p-tolyl 2-(trimethylsilyl)ethynyl sulfone in 300 mL of reagent-grade methanol (B129727). Stir for 30 minutes until a clear solution is obtained.[1]

  • Desilylation: Prepare a buffer solution of 350 mL of aqueous potassium carbonate (6.2 × 10⁻³ M) and potassium bicarbonate (6.2 × 10⁻³ M). Add this buffer to the methanol solution at a rate that maintains the reaction temperature at 30°C.[1]

  • Workup: After the addition is complete, dilute the mixture with 200 mL of water and extract with four 100-mL portions of chloroform. Combine the organic phases, wash three times with 100 mL of water and twice with 100 mL of brine, and then dry over anhydrous sodium sulfate.[1]

  • Purification: Remove the solvent under reduced pressure to obtain a creamy white solid. Purify by recrystallization from ethyl acetate–petroleum ether or by silica gel chromatography using 10% ethyl acetate in petroleum ether as the eluent.[1]

Reagent Amount Moles
p-Tolyl 2-(trimethylsilyl)ethynyl sulfone25.2 g0.1
Methanol300 mL-
Aqueous Buffer (K₂CO₃/KHCO₃)350 mL-

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Formation of Silylated Intermediate cluster_step2 Step 2: Desilylation A p-Toluenesulfonyl Chloride + Anhydrous AlCl3 C Reaction in Dichloromethane A->C B Bis(trimethylsilyl)acetylene B->C D Hydrolysis and Workup C->D 12h @ RT E Recrystallization D->E F p-Tolyl 2-(trimethylsilyl)ethynyl sulfone E->F G Silylated Intermediate in Methanol F->G Intermediate Product I Reaction @ 30°C G->I H Aqueous K2CO3/KHCO3 Buffer H->I J Extraction and Workup I->J K Recrystallization/ Chromatography J->K L This compound K->L

Caption: Workflow for the two-step synthesis of this compound.

TroubleshootingTree cluster_yield Yield Issues cluster_purity Purity Issues Start Low Yield or Impure Product LowYieldStep1 Low Yield in Step 1? Start->LowYieldStep1 ImpureProduct Product Impure? Start->ImpureProduct CheckMoisture Check for Moisture: - Dry Glassware? - Anhydrous Solvents? - Inert Atmosphere? LowYieldStep1->CheckMoisture Yes LowYieldStep1->ImpureProduct No CheckComplex Check Complex Formation: - Fresh AlCl3? - Sufficient Reaction Time? CheckMoisture->CheckComplex Recrystallize Recrystallize with Different Solvents ImpureProduct->Recrystallize Yes Charcoal Use Activated Charcoal Recrystallize->Charcoal Chromatography Silica Gel Chromatography Charcoal->Chromatography

Caption: Troubleshooting decision tree for this compound synthesis.

References

Technical Support Center: Diels-Alder Reactions with Ethynyl p-Tolyl Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing ethynyl (B1212043) p-tolyl sulfone as a dienophile in Diels-Alder reactions.

Frequently Asked Questions (FAQs)

Q1: Why is ethynyl p-tolyl sulfone a reactive dienophile in Diels-Alder reactions?

This compound is a highly reactive dienophile due to the strong electron-withdrawing nature of the p-tolylsulfonyl group. This group significantly lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the [4+2] cycloaddition with a conjugated diene.

Q2: What are the most common side reactions observed when using this compound in Diels-Alder reactions?

The most frequently encountered side reaction is the polymerization of the this compound dienophile, especially at elevated temperatures. Other potential, though less commonly reported, side reactions include Michael addition and subsequent reactions of the Diels-Alder adduct, such as retro-Diels-Alder reactions or cheletropic extrusion of sulfur dioxide.

Q3: Can the Diels-Alder adduct undergo further reactions?

Yes, the initial Diels-Alder adduct, which contains a sulfone group, can potentially undergo a retro-Diels-Alder reaction at high temperatures to revert to the starting diene and dienophile. Additionally, under certain conditions, the adduct may undergo cheletropic extrusion of sulfur dioxide (SO₂).

Troubleshooting Guide

Problem 1: Low or no yield of the desired Diels-Alder adduct and formation of a "resinous material."

  • Question: My reaction has resulted in a low yield of the expected product, and a significant amount of an insoluble, resinous solid has formed. What is the likely cause and how can I fix it?

  • Answer: The formation of resinous material is a strong indicator of the polymerization of this compound. This is often triggered by elevated temperatures.[1]

    • Troubleshooting Steps:

      • Lower the Reaction Temperature: If the reaction is being run at a high temperature, reduce it significantly. For reactions involving highly reactive dienes, it may be possible to run the reaction at or even below room temperature.

      • Use a Lewis Acid Catalyst: The addition of a Lewis acid (e.g., AlCl₃, Et₂AlCl, BF₃·OEt₂) can catalyze the Diels-Alder reaction, allowing it to proceed at a lower temperature and thereby reducing the rate of thermal polymerization.

      • Monitor Reaction Time: Extended reaction times, even at moderate temperatures, can contribute to byproduct formation. Monitor the reaction progress by TLC or NMR to determine the optimal reaction time.

      • Consider a Radical Inhibitor: If free-radical polymerization is suspected, the addition of a radical inhibitor (e.g., hydroquinone, BHT) to the reaction mixture may be beneficial.

Problem 2: The reaction is sluggish at low temperatures, but heating leads to polymerization.

  • Question: I am trying to avoid polymerization by keeping the temperature low, but the Diels-Alder reaction is not proceeding at a reasonable rate. What is the recommended approach?

  • Answer: This is a common challenge when the diene is not sufficiently reactive at low temperatures.

    • Troubleshooting Steps:

      • Lewis Acid Catalysis: This is the most effective solution. A Lewis acid will enhance the electrophilicity of the dienophile, increasing the reaction rate at lower temperatures. Start with catalytic amounts and optimize the stoichiometry if necessary.

      • Solvent Choice: The choice of solvent can influence the reaction rate. Experiment with different solvents, starting with non-polar solvents like dichloromethane (B109758) or toluene.

      • Increase Concentration: Running the reaction at a higher concentration can sometimes increase the rate of the desired bimolecular Diels-Alder reaction relative to the unimolecular decomposition or polymerization of the dienophile.

Problem 3: Formation of multiple products other than the expected Diels-Alder adduct.

  • Question: I am observing multiple spots on my TLC plate that do not correspond to my starting materials or the desired product. What could these be?

  • Answer: Besides the primary Diels-Alder adduct, you may be forming isomers or products from competing side reactions.

    • Troubleshooting Steps:

      • Characterize Byproducts: If possible, isolate and characterize the major byproducts. This will provide insight into the competing reaction pathways.

      • Consider Michael Addition: this compound is a potent Michael acceptor.[1] It is possible that the diene or other nucleophiles present in the reaction mixture are undergoing a Michael addition to the dienophile. Adjusting the reaction conditions (e.g., using a non-nucleophilic solvent) may disfavor this pathway.

      • Check for Isomerization: Depending on the diene, regio- and stereoisomers (endo/exo) of the Diels-Alder adduct can be formed. The product ratio can sometimes be influenced by reaction temperature and the presence of Lewis acids.

Data Summary

Due to the nature of the available literature, a comprehensive quantitative comparison of side reactions is not available. The following table provides a qualitative summary of the impact of reaction conditions on the desired Diels-Alder reaction and the primary side reaction.

ConditionEffect on Diels-Alder ReactionEffect on Polymerization of DienophileRecommendation
High Temperature Increases rateSignificantly increases rate Avoid whenever possible.
Low Temperature Decreases rateDecreases rateIdeal for preventing side reactions, but may require a catalyst for slow reactions.
Lewis Acid Catalyst Significantly increases rate May be reduced due to lower required temperatureHighly recommended for sluggish reactions to enable lower reaction temperatures.
High Concentration Increases rateMay increase rateUse with caution and in conjunction with temperature control.

Experimental Protocols

Protocol 1: General Procedure for Diels-Alder Reaction with this compound

  • Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the diene (1.0 eq.) in a suitable anhydrous solvent (e.g., toluene, dichloromethane, or xylenes).

  • Addition of Dienophile: Add this compound (1.0-1.2 eq.) to the solution. If the reaction is known to be facile at room temperature, the dienophile can be added directly. For less reactive dienes, the mixture may be gently heated.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or 1H NMR spectroscopy.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization to obtain the desired Diels-Alder adduct.

Protocol 2: Troubleshooting Protocol for Lewis Acid Catalysis

  • Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the diene (1.0 eq.) and this compound (1.1 eq.) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C or a lower temperature (-78 °C) using an appropriate cooling bath.

  • Lewis Acid Addition: Slowly add a solution of the Lewis acid (e.g., 0.1-1.0 eq. of AlCl₃ or Et₂AlCl in an appropriate solvent) to the cooled reaction mixture.

  • Reaction: Allow the reaction to stir at the low temperature and monitor its progress by TLC.

  • Quenching: Once the reaction is complete, quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous NaHCO₃ solution or water).

  • Extraction and Purification: Perform an aqueous work-up, extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the product as described in Protocol 1.

Visualizations

Diagram 1: Reaction Pathways in Diels-Alder with this compound

A Diene + this compound B [4+2] Cycloaddition (Diels-Alder Reaction) A->B Desired Pathway D Side Reactions A->D Competing Pathways C Diels-Alder Adduct B->C E Polymerization of Dienophile D->E F Michael Addition Product D->F G High Temperature G->E H Lewis Acid H->B

Caption: Main and side reaction pathways for the Diels-Alder reaction.

Diagram 2: Troubleshooting Workflow for Low Yield

start Low Yield of Diels-Alder Adduct q1 Is resinous material observed? start->q1 a1_yes Likely Polymerization q1->a1_yes Yes a1_no Consider other side reactions (e.g., Michael Addition) q1->a1_no No sol1 Lower Reaction Temperature a1_yes->sol1 sol2 Introduce Lewis Acid Catalyst a1_yes->sol2 sol3 Add Radical Inhibitor a1_yes->sol3 end Improved Yield sol1->end sol2->end sol3->end

References

Optimization of reaction conditions for Ethynyl p-tolyl sulfone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with ethynyl (B1212043) p-tolyl sulfone.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of ethynyl p-tolyl sulfone, offering potential causes and solutions.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction.Monitor the reaction progress using an appropriate technique like 1H NMR to ensure the disappearance of the trimethylsilyl (B98337) singlet of the starting material.[1]
Decomposition of the product.Maintain the reaction temperature strictly at 30°C during the addition of the potassium carbonate/potassium bicarbonate buffer. Temperatures above this can lead to the formation of resinous material.[1]
Impure starting materials.Use freshly powdered anhydrous aluminum chloride.[1] Ensure all reagents are of high purity.
Inefficient extraction.Extract the aqueous layer with multiple portions of chloroform (B151607) (e.g., four 100-mL portions) to ensure complete recovery of the product.[1]
Formation of Brown, Oily, or Resinous Material High reaction temperature.The reaction rate is highly dependent on temperature. Carefully control the addition rate of the buffer to maintain the temperature at 30°C.[1]
Exothermic decomposition during hydrolysis.Add the reaction mixture slowly to the slurry of hydrochloric acid and ice with stirring to manage the exothermic decomposition.[1][2]
Difficulties in Purification Incomplete removal of impurities.The crude product can be purified by recrystallization from ethyl acetate (B1210297)–petroleum ether or by silica (B1680970) gel chromatography using 10% ethyl acetate in petroleum ether as the eluent.[1]
Co-elution of impurities during chromatography.If recrystallization from ethyl acetate-petroleum ether is insufficient, a subsequent recrystallization from hexane-ethyl acetate (95:5) can yield shiny needles with a melting point of 75°C.[1]
Product appears as a creamy white solid instead of white crystals Residual solvent or minor impurities.This is often the initial appearance of the crude product after solvent removal.[1] Further purification by recrystallization or chromatography should yield the desired white crystalline solid.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: A widely used and reliable method involves a two-step process starting from bis(trimethylsilyl)acetylene (B126346). The first step is a Friedel-Crafts reaction with p-toluenesulfonyl chloride and aluminum chloride to form p-tolyl 2-(trimethylsilyl)ethynyl sulfone. This is followed by a mild desilylation using a potassium carbonate and potassium bicarbonate buffer in methanol (B129727) to yield this compound.[1][2] This method is advantageous as it avoids the need for strongly basic conditions.[1]

Q2: What are the critical parameters to control during the synthesis?

A2: Temperature control is crucial, especially during the desilylation step. The temperature should be maintained at 30°C to prevent the formation of resinous side products.[1] A nitrogen atmosphere is also recommended throughout the preparation due to the hygroscopic nature of the reagents and intermediates.[2]

Q3: How can I monitor the progress of the desilylation reaction?

A3: The reaction progress can be easily followed by taking aliquots from the reaction mixture and analyzing them by 1H NMR spectroscopy. The disappearance of the trimethylsilyl singlet at δ 0.22 ppm is a clear indicator of reaction completion.[1]

Q4: What are the recommended purification methods for this compound?

A4: The crude product, which is typically a creamy white solid, can be purified by either recrystallization or silica gel chromatography.[1]

  • Recrystallization: Common solvent systems include ethyl acetate–petroleum ether, petroleum ether, benzene, or ethanol.[1][2][3] For higher purity, a subsequent recrystallization from hexane–ethyl acetate (95:5) can be performed.[1]

  • Silica Gel Chromatography: A mobile phase of 10% ethyl acetate in petroleum ether is effective for purification.[1] A simplified method using silica gel mediated desilylation has also been reported to provide the product in high purity.[4]

Q5: What are the expected spectral properties of pure this compound?

A5: The expected spectral data for this compound are as follows:

  • 1H NMR (CDCl3): δ 2.47 (s, 3H), 3.52 (s, 1H), 7.38 (dd, 2H, J = 8.5, 0.6), 7.88 (d, 2H, J = 8.5).[1]

  • IR (KBr): 3235, 2013, 1337, 1156 cm⁻¹.[1]

  • Mass Spectrometry (CI, 70 eV, isobutane): m/z 181 (M⁺ + 1, 100).[1]

Q6: What are some common applications of this compound?

A6: this compound is a versatile reagent in organic synthesis. It is used as a dienophile in Diels-Alder reactions and other electrocyclic reactions.[2] It also serves as a Michael acceptor in conjugate additions and can be used in the synthesis of more complex acetylenic compounds.[1][2] Additionally, it is used in the synthesis of biologically active molecules and as a protecting group for various functional groups.[5]

Experimental Protocols

Synthesis of p-Tolyl 2-(trimethylsilyl)ethynyl sulfone

This procedure is adapted from Organic Syntheses.[1]

  • In a flame-dried, 500-mL, three-necked, round-bottomed flask, place 200 mL of dry dichloromethane (B109758) and 29.4 g (0.22 mol) of freshly powdered anhydrous aluminum chloride.

  • Add 41.9 g (0.22 mol) of p-toluenesulfonyl chloride and shake the mixture for 20 minutes at room temperature.

  • In a separate 1-L, three-necked, round-bottomed flask equipped with an addition funnel and a stirring bar, charge 34.0 g (0.20 mol) of bis(trimethylsilyl)acetylene and 200 mL of dry dichloromethane. Cool this solution to 0°C.

  • Filter the p-toluenesulfonyl chloride–aluminum chloride complex through a glass wool plug into the addition funnel and add it dropwise to the silylacetylene solution over 1 hour at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

  • Hydrolyze the reaction by pouring it into a slurry of 200 mL of 20% hydrochloric acid and 200 g of ice.

  • Separate the organic layer, wash it twice with 150 mL of water, and dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain a brown solid.

  • Recrystallize the solid from light petroleum ether (bp 40–60°C) to yield p-tolyl 2-(trimethylsilyl)ethynyl sulfone as white crystals.

Synthesis of this compound

This procedure is adapted from Organic Syntheses.[1]

  • In a 1-L, three-necked, round-bottomed flask, dissolve 25.2 g (0.1 mol) of p-tolyl 2-(trimethylsilyl)ethynyl sulfone in 300 mL of reagent-grade methanol.

  • Prepare a buffer solution of 350 mL of aqueous potassium carbonate (6.2 × 10⁻³ M) and potassium bicarbonate (6.2 × 10⁻³ M) in an addition funnel.

  • Add the buffer to the sulfone solution at a rate that maintains the reaction temperature at 30°C.

  • After the addition is complete, dilute the mixture with 200 mL of water.

  • Extract the aqueous mixture with four 100-mL portions of chloroform.

  • Combine the organic phases, wash three times with 100 mL of water and twice with 100 mL of brine, and then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain a creamy white solid.

  • Purify the solid by recrystallization from ethyl acetate–petroleum ether or by silica gel chromatography (10% ethyl acetate in petroleum ether).

Diagrams

experimental_workflow cluster_step1 Step 1: Synthesis of p-Tolyl 2-(trimethylsilyl)ethynyl sulfone cluster_step2 Step 2: Synthesis of this compound reagents1 p-Toluenesulfonyl chloride + Anhydrous AlCl3 in dry CH2Cl2 reaction1 Friedel-Crafts Reaction (12h at RT after addition) reagents1->reaction1 reagents2 Bis(trimethylsilyl)acetylene in dry CH2Cl2 at 0°C reagents2->reaction1 workup1 Hydrolysis (HCl/ice), Extraction (CH2Cl2), Drying (Na2SO4) reaction1->workup1 product1 p-Tolyl 2-(trimethylsilyl)ethynyl sulfone (Crude Brown Solid) workup1->product1 purification1 Recrystallization (Petroleum Ether) product1->purification1 final_product1 Pure p-Tolyl 2-(trimethylsilyl)ethynyl sulfone (White Crystals) purification1->final_product1 start_material2 p-Tolyl 2-(trimethylsilyl)ethynyl sulfone in Methanol final_product1->start_material2 Use in next step reaction2 Desilylation (Maintain at 30°C) start_material2->reaction2 reagents3 K2CO3/KHCO3 buffer (aq) reagents3->reaction2 workup2 Dilution (H2O), Extraction (CHCl3), Drying (Na2SO4) reaction2->workup2 product2 This compound (Crude Creamy White Solid) workup2->product2 purification2 Recrystallization or Silica Gel Chromatography product2->purification2 final_product2 Pure this compound (White Crystals) purification2->final_product2

Caption: Synthetic workflow for this compound.

troubleshooting_logic start Problem Encountered low_yield Low or No Yield start->low_yield side_products Brown/Resinous Material start->side_products purification_issue Purification Difficulty start->purification_issue cause_incomplete Incomplete Reaction? low_yield->cause_incomplete Check cause_decomposition Product Decomposition? low_yield->cause_decomposition Consider cause_temp High Temperature? side_products->cause_temp Check cause_hydrolysis Exothermic Hydrolysis? side_products->cause_hydrolysis Consider cause_impurities Residual Impurities? purification_issue->cause_impurities Check solution_monitor Monitor with 1H NMR cause_incomplete->solution_monitor Yes solution_temp_control Strictly control T at 30°C cause_decomposition->solution_temp_control Yes cause_temp->solution_temp_control Yes solution_slow_hydrolysis Slow addition during hydrolysis cause_hydrolysis->solution_slow_hydrolysis Yes solution_recrystallize Recrystallize/Chromatograph cause_impurities->solution_recrystallize Yes

References

Preventing polymerization of Ethynyl p-tolyl sulfone during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Ethynyl p-tolyl sulfone. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the storage and handling of this reagent. Here you will find troubleshooting guides and frequently asked questions to ensure the stability and integrity of your this compound during storage.

Frequently Asked Questions (FAQs)

Q1: What is the recommended way to store this compound?

For optimal stability, this compound should be stored in a cool, dry, and dark environment.[1] Several suppliers recommend refrigeration at 4°C for long-term storage.[2] The container should be tightly sealed to prevent exposure to moisture and air. It is also advisable to store the compound under an inert atmosphere, such as nitrogen or argon, to minimize oxidation and moisture contact.

Q2: What are the signs that my this compound may have started to polymerize?

There are several visual and physical indicators that suggest polymerization may have occurred:

  • Discoloration: The pure compound is a white to light yellow or beige crystalline powder. A noticeable change in color, such as darkening to yellow, brown, or even black, can be a sign of degradation and polymerization.

  • Change in Physical State: The crystalline powder may become clumpy, sticky, or transform into a gummy or solid mass.

  • Reduced Solubility: this compound is soluble in many organic solvents.[3] If you observe that the compound does not fully dissolve in a solvent in which it is typically soluble, this may indicate the presence of insoluble polymer. Polymers are generally less soluble than their monomeric counterparts.[4]

Q3: What causes the polymerization of this compound?

This compound, being an activated alkyne, is susceptible to polymerization, which is likely initiated by free radicals. This process can be triggered by:

  • Heat: Elevated temperatures can provide the energy needed to initiate polymerization.

  • Light: UV radiation can generate free radicals, leading to polymerization.

  • Presence of Impurities: Certain impurities can act as initiators for polymerization.

Q4: Can I use an inhibitor to prevent the polymerization of this compound?

Yes, adding a polymerization inhibitor is a highly recommended practice to extend the shelf life of this compound, especially for long-term storage. Phenolic antioxidants such as hydroquinone (B1673460) and butylated hydroxytoluene (BHT) are commonly used for this purpose. These inhibitors work by scavenging free radicals, which are the initiators of the polymerization process.

Q5: What concentration of inhibitor should I use?

Troubleshooting Guide

This guide will help you address specific issues you might encounter during the storage and use of this compound.

Problem Possible Cause Recommended Action
Discoloration of the solid (yellowing or browning) Onset of polymerization or degradation.1. Perform a quality control check using ¹H NMR or FTIR to assess purity. 2. If the material is still largely monomeric, consider adding a polymerization inhibitor (e.g., hydroquinone or BHT at 50-200 ppm). 3. For critical applications, purification by recrystallization may be necessary.
The compound is clumpy or has formed a solid mass Advanced polymerization.1. The material is likely significantly polymerized and may not be suitable for most applications. 2. Attempt to dissolve a small sample in a suitable solvent (e.g., CDCl₃ for NMR). If a significant portion is insoluble, the extent of polymerization is high. 3. It is recommended to use a fresh batch of the reagent.
Incomplete dissolution in a solvent where it should be soluble Presence of insoluble polymer.1. Filter the solution to remove the insoluble material. 2. Analyze the soluble portion by ¹H NMR or another suitable analytical technique to confirm its identity and purity. 3. If the purity of the soluble portion is acceptable, it may be used, but the concentration should be determined accurately.
Inconsistent experimental results Degradation of the starting material.1. Always use a fresh bottle or a properly stored sample with an added inhibitor. 2. Before use, especially after prolonged storage, perform a quick purity check (e.g., melting point or TLC) to ensure the integrity of the compound.

Experimental Protocols

Protocol for Quality Control Check of this compound by ¹H NMR

Objective: To assess the purity of this compound and detect the presence of polymeric impurities.

Materials:

Procedure:

  • Prepare a sample for NMR analysis by dissolving approximately 5-10 mg of the this compound sample in about 0.6 mL of CDCl₃.

  • Transfer the solution to an NMR tube.

  • Acquire a ¹H NMR spectrum.

  • Analysis:

    • Pure Monomer: Look for the characteristic peaks of this compound. The expected chemical shifts are approximately:

      • δ 7.88 (d, 2H, aromatic protons)

      • δ 7.38 (d, 2H, aromatic protons)

      • δ 3.52 (s, 1H, acetylenic proton)

      • δ 2.47 (s, 3H, methyl protons)[5]

    • Polymerization: The sharp singlet of the acetylenic proton at ~3.52 ppm will decrease in intensity or disappear. The aromatic signals may broaden, and new, broad signals may appear in the vinyl region (δ 5-7 ppm) and the aliphatic region, indicating the formation of a polymer.

Protocol for Adding a Polymerization Inhibitor

Objective: To add a polymerization inhibitor to this compound for enhanced storage stability.

Materials:

  • This compound

  • Hydroquinone or BHT

  • A suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate)

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Solution Preparation: Dissolve the this compound in a minimal amount of a volatile solvent in a round-bottom flask.

  • Inhibitor Addition: Prepare a stock solution of the inhibitor (hydroquinone or BHT) in the same solvent. Add the appropriate volume of the stock solution to the this compound solution to achieve the desired final concentration (e.g., 100 ppm).

  • Thorough Mixing: Swirl the flask gently to ensure the inhibitor is homogeneously distributed.

  • Solvent Removal: Remove the solvent using a rotary evaporator at low temperature (e.g., < 30°C) to avoid any thermal stress on the compound.

  • Final Storage: Once the solid is completely dry, transfer it to a tightly sealed container, preferably under an inert atmosphere, and store it at the recommended temperature (e.g., 4°C).

Diagrams

Troubleshooting_Workflow cluster_storage Storage of this compound cluster_issue Issue Encountered cluster_analysis Analysis cluster_action Action storage Store in a cool, dry, dark place (e.g., 4°C) under inert atmosphere. issue Observe visual/physical changes? (Discoloration, clumping, insolubility) storage->issue qc_check Perform Quality Control Check (¹H NMR, FTIR) issue->qc_check Yes use_as_is Proceed with experiment. issue->use_as_is No is_pure Is the compound pure? qc_check->is_pure is_pure->use_as_is Yes purify Purify by recrystallization. is_pure->purify No, minor impurities discard Discard and use a fresh batch. is_pure->discard No, significant polymerization add_inhibitor Add inhibitor (50-200 ppm) for future storage. use_as_is->add_inhibitor Inhibition_Mechanism cluster_process Polymerization Process cluster_inhibition Inhibition initiator Initiator (Heat, Light) monomer This compound (Monomer) initiator->monomer creates radical Free Radical (R.) propagation Propagation radical->propagation inhibitor Inhibitor (e.g., Hydroquinone) radical->inhibitor reacts with polymer Polymer propagation->polymer stable_radical Stable Radical inhibitor->stable_radical forms stable_radical->propagation terminates

References

Technical Support Center: Ethynyl p-tolyl sulfone Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for click chemistry applications involving ethynyl (B1212043) p-tolyl sulfone. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the role of Ethynyl p-tolyl sulfone in click chemistry?

This compound is an activated alkyne that can be used in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. The electron-withdrawing nature of the tosyl group enhances the reactivity of the alkyne, often allowing for faster reaction kinetics compared to non-activated terminal alkynes. It serves as a key building block for synthesizing 1,2,3-triazoles with a p-tolylsulfonyl moiety.

Q2: What are the key reagents for a successful CuAAC reaction with this compound?

A typical CuAAC reaction requires:

  • This compound: The alkyne component.

  • An organic azide (B81097): The reaction partner.

  • A copper(I) source: Often generated in-situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent.[1]

  • A reducing agent: Sodium ascorbate (B8700270) is commonly used to reduce Cu(II) to the active Cu(I) state.[2][3]

  • A ligand (optional but recommended): Ligands such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) can stabilize the Cu(I) catalyst, prevent oxidation, and increase reaction rates.[4]

  • An appropriate solvent: Mixtures of water with t-butanol, DMF, or DMSO are often effective.[1]

Q3: Can I use a catalyst other than copper for the reaction between this compound and an azide?

Yes, besides the standard copper(I) catalysts, ruthenium catalysts can also be employed for azide-alkyne cycloadditions. It is important to note that ruthenium catalysts typically yield the 1,5-disubstituted 1,2,3-triazole regioisomer, in contrast to the 1,4-disubstituted product predominantly formed in CuAAC.[5] This provides a complementary synthetic route to access different triazole isomers.

Troubleshooting Guide

Low or No Product Yield

Q4: My click reaction with this compound is giving a low yield or no product at all. What are the potential causes and solutions?

Several factors can contribute to low or no product yield. The primary culprits are often related to the catalyst's activity, the integrity of the reactants, and the reaction conditions.

  • Inactive Copper Catalyst: The catalytic cycle of CuAAC relies on the Cu(I) oxidation state.[2][3] Oxygen exposure can lead to the oxidation of the active Cu(I) to the inactive Cu(II) state, halting the reaction.[1]

    • Solution: Ensure your reaction is properly degassed or performed under an inert atmosphere (e.g., nitrogen or argon).[4] Use freshly prepared sodium ascorbate solution, as it can degrade over time.[5] The use of a stabilizing ligand like THPTA can also protect the Cu(I) from oxidation.[4]

  • Impure Reagents: Impurities in either the this compound or the azide starting material can inhibit the catalyst. This compound can degrade upon exposure to air and light.

    • Solution: Verify the purity of your starting materials. Use freshly purified or high-purity this compound.

  • Inappropriate Solvent: The solubility of your reactants in the chosen solvent system is crucial.

    • Solution: Ensure that both the this compound and the azide are soluble in the reaction solvent. For hydrophobic reactants, co-solvents like DMSO or DMF may be necessary in aqueous media.[1]

  • Incorrect Stoichiometry: An inappropriate ratio of reactants can lead to incomplete conversion.

    • Solution: A slight excess (1.1-1.5 equivalents) of one of the reactants (often the less precious one) can help drive the reaction to completion.[5]

G

Formation of Side Products

Q5: I am observing significant side products in my reaction. What are they and how can I minimize them?

The most common side reaction is the oxidative homocoupling of this compound (Glaser coupling), which can be a significant issue if the copper(I) catalyst is oxidized to copper(II).[6]

  • Cause: Presence of oxygen in the reaction mixture.

  • Solution:

    • Maintain Anaerobic Conditions: Rigorously exclude oxygen from your reaction. This can be achieved by degassing your solvents (e.g., by bubbling with nitrogen or argon for 10-15 minutes) and running the reaction under an inert atmosphere.[6][7]

    • Sufficient Reducing Agent: Ensure you have an adequate amount of a reducing agent like sodium ascorbate to maintain the copper in its Cu(I) oxidation state.[4]

    • Use a Stabilizing Ligand: A ligand can help to prevent the formation of the species that catalyze the homocoupling reaction.[4]

Another potential side reaction is the reduction of the azide starting material to an amine, especially when using an excess of sodium ascorbate.[4]

  • Cause: Excess reducing agent.

  • Solution: Use the minimum effective concentration of sodium ascorbate required for the reduction of Cu(II).

Slow or Stalled Reaction

Q6: My click reaction is proceeding very slowly or has stalled. How can I increase the reaction rate?

  • Low Temperature: While many click reactions proceed at room temperature, gentle heating can increase the reaction rate.

    • Solution: Try gentle heating (e.g., 40-60 °C), but be mindful of the stability of your substrates at higher temperatures.[5][7]

  • Steric Hindrance: Bulky substituents near the azide functional group can sterically hinder the approach of the reactants.

    • Solution: Increase the reaction temperature or prolong the reaction time.[7] If possible, consider using a less sterically hindered azide.

  • Suboptimal pH: The pH of the reaction mixture can influence the reaction rate. The optimal pH is typically between 4 and 12 for CuAAC.[8]

    • Solution: Ensure the pH of your reaction mixture is within the optimal range. Buffers such as phosphate (B84403) or HEPES at pH 6.5-8.0 are generally compatible. Avoid Tris buffer as it can competitively bind to copper.[2]

Quantitative Data Summary

The following table summarizes typical reaction parameters for CuAAC reactions involving this compound. These values should be considered as a starting point and may require optimization for specific substrates.

ParameterRecommended RangeNotes
This compound 1.0 eqLimiting reagent
Azide 1.0 - 1.5 eqA slight excess can improve conversion[5]
Copper Source (e.g., CuSO₄) 1 - 5 mol%Relative to the limiting reagent[5]
Reducing Agent (e.g., Sodium Ascorbate) 5 - 20 mol%Should be in excess relative to copper[7]
Ligand (e.g., THPTA) 1 - 5 mol%A 1:1 to 5:1 ligand-to-copper ratio is common[1]
Concentration 0.01 - 0.1 MIn a suitable solvent
Temperature Room Temperature to 60 °CGentle heating can accelerate the reaction[5][7]
Reaction Time 1 - 24 hoursMonitor by TLC or LC-MS

Experimental Protocol

This protocol provides a general workflow for a CuAAC reaction with this compound using in-situ generation of the Cu(I) catalyst.

1. Reagent Preparation:

  • Prepare stock solutions of your azide (e.g., 10 mM in a suitable solvent).

  • Prepare a stock solution of this compound (e.g., 10 mM in a suitable solvent).

  • Prepare a stock solution of copper(II) sulfate (B86663) (CuSO₄) (e.g., 100 mM in water).

  • Prepare a stock solution of a ligand such as THPTA (e.g., 100 mM in water).

  • Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).

2. Reaction Setup:

  • In a reaction vial, add the this compound (1.0 eq) and the azide (1.0-1.2 eq).

  • Add the solvent (e.g., a 1:1 mixture of t-BuOH/water or 4:1 DMF/water).

  • Add the ligand solution (e.g., THPTA, 1-5 mol%).

  • Add the CuSO₄ solution (1-5 mol%).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (5-20 mol%).

3. Reaction and Workup:

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction mixture can be worked up by dilution with an organic solvent (e.g., ethyl acetate) and washing with water and brine.

  • The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography if necessary.

G

References

Removal of impurities from Ethynyl p-tolyl sulfone reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities from Ethynyl p-tolyl sulfone reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities observed in the synthesis of this compound?

A1: Common impurities can arise from starting materials, side reactions, or decomposition of the product. These may include unreacted p-toluenesulfonyl chloride, bis(trimethylsilyl)acetylene, the intermediate p-tolyl 2-(trimethylsilyl)ethynyl sulfone, and a frequently observed but unidentified byproduct with a characteristic 1H NMR singlet at 3.74 ppm.[1] Additionally, resinous polymeric materials can form, particularly if the reaction temperature is not carefully controlled.[1]

Q2: My crude 1H NMR spectrum looks very messy. How can I determine if my reaction was successful?

A2: A crude NMR can sometimes be misleading. The primary diagnostic peaks for this compound in CDCl3 are a singlet for the methyl group around δ 2.47, a singlet for the acetylenic proton at δ 3.52, and doublets for the aromatic protons around δ 7.38 and δ 7.88.[1] If these peaks are present, even among other signals, the reaction has likely produced the desired product. It is recommended to proceed with a preliminary purification step, such as a solvent wash or recrystallization, to get a cleaner spectrum.

Q3: I observe a persistent singlet at 3.74 ppm in my 1H NMR spectrum that does not correspond to the product. What is it and how can I remove it?

A3: This is a known impurity that can be readily removed by recrystallization.[1] Interestingly, this impurity is reportedly difficult to remove by column chromatography and, in some cases, may even form during flash chromatography on silica (B1680970) gel.[1] Therefore, recrystallization is the recommended method for its removal.

Q4: After aqueous workup, my yield is significantly lower than expected. What could be the issue?

A4: There are several possibilities for low yield after workup. Your product may be partially soluble in the aqueous layer; it is advisable to re-extract the aqueous layer with a suitable organic solvent like chloroform (B151607) or dichloromethane.[1] Another possibility is that the product may have degraded due to exposure to acidic or basic conditions during the workup. You can test the stability of your product by taking a small sample of the reaction mixture before workup and treating it with the acid or base solution you plan to use, then analyzing the result by TLC.

Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Solution(s)
Oily or Gummy Product - Presence of residual solvent.- Formation of resinous byproducts.[1]- Ensure complete removal of solvent under high vacuum.- Purify by recrystallization from a suitable solvent system like ethyl acetate-petroleum ether.[1]
Brown or Dark Colored Solid - Formation of colored impurities from the p-toluenesulfonyl chloride–aluminum chloride complex.[1]- The initial brown solid can often be purified by recrystallization from light petroleum ether to yield a white crystalline product.[1]
Incomplete Desilylation - Insufficient reaction time or issues with the buffer solution during the desilylation of p-tolyl 2-(trimethylsilyl)ethynyl sulfone.[1]- Monitor the reaction progress by 1H NMR, looking for the disappearance of the trimethylsilyl (B98337) singlet.[1]- Ensure the buffer is added at a rate that maintains the reaction temperature at or below 30°C.[1]
Product Degradation on Silica Gel - this compound can be sensitive to silica gel, potentially leading to the formation of impurities.[1]- If chromatography is necessary, consider using a less acidic silica gel or deactivating it with a small amount of triethylamine (B128534) in the eluent.- Prioritize recrystallization as the primary purification method.[1][2]

Experimental Protocols

Protocol 1: Recrystallization for General Purification

This protocol is effective for removing a wide range of impurities, including the common byproduct with a 1H NMR singlet at 3.74 ppm.

  • Dissolution: Dissolve the crude this compound in a minimum amount of a suitable hot solvent. Effective solvent systems include:

    • Ethyl acetate (B1210297)–petroleum ether[1]

    • Hexane–ethyl acetate (95:5)[1]

    • Ethanol[2]

    • Petroleum ether[2]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. For improved crystal formation, you can then place the solution in a refrigerator or ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under high vacuum.

Protocol 2: Aqueous Workup and Extraction

This protocol is part of the synthesis procedure to remove inorganic salts and water-soluble impurities.

  • Hydrolysis: After the reaction is complete, carefully pour the reaction mixture into a slurry of 20% hydrochloric acid and ice.[1] Note that this decomposition can be exothermic.[1][2]

  • Layer Separation: Separate the organic layer.

  • Aqueous Extraction: Extract the aqueous layer multiple times (e.g., four 100-mL portions) with a suitable organic solvent such as chloroform or dichloromethane.[1]

  • Combine Organic Layers: Combine all the organic fractions.

  • Washing: Wash the combined organic phase sequentially with water (e.g., three 100-mL portions) and then with brine (e.g., two 100-mL portions).[1]

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate.[1]

  • Solvent Removal: Remove the solvent under reduced pressure to obtain the crude product.

Visual Guides

experimental_workflow cluster_reaction Reaction & Quench cluster_workup Aqueous Workup cluster_purification Purification start Crude Reaction Mixture quench Hydrolysis (HCl/Ice) start->quench Exothermic Decomposition separation Separate Organic Layer quench->separation extraction Extract Aqueous with CH2Cl2 separation->extraction wash Wash with H2O & Brine extraction->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate (Rotovap) dry->concentrate crude_solid Crude Solid concentrate->crude_solid recrystallize Recrystallize (e.g., EtOAc/Pet Ether) crude_solid->recrystallize pure_product Pure Ethynyl p-tolyl sulfone recrystallize->pure_product

Caption: Workflow for the workup and purification of this compound.

troubleshooting_logic cluster_impurities Impurity Identification cluster_solutions Recommended Actions start Analyze Crude Product (NMR, TLC) oily Product is Oily/Gummy? start->oily nmr_impurity Singlet at 3.74 ppm in NMR? start->nmr_impurity low_yield Low Yield after Aqueous Workup? start->low_yield oily->nmr_impurity No high_vac Dry under High Vacuum oily->high_vac Yes nmr_impurity->low_yield No recrystallize Recrystallize nmr_impurity->recrystallize Yes re_extract Re-extract Aqueous Layer low_yield->re_extract Yes end_node Consult General Purification Guide low_yield->end_node No high_vac->recrystallize Still Oily recrystallize->end_node check_stability Check Product Stability (pH) re_extract->check_stability Yield Still Low check_stability->end_node

Caption: Troubleshooting decision tree for purifying this compound.

References

How to increase the rate of reaction for Ethynyl p-tolyl sulfone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ethynyl (B1212043) p-tolyl sulfone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the handling and reaction of this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of ethynyl p-tolyl sulfone in organic synthesis?

This compound is a highly valuable reagent in organic synthesis, primarily utilized as:

  • A potent Michael acceptor: Its electron-deficient triple bond readily undergoes conjugate addition with a wide range of nucleophiles, including thiols, amines, and carbanions.[1]

  • A dienophile in Diels-Alder reactions: It serves as an acetylene (B1199291) equivalent, reacting with conjugated dienes to form substituted cyclohexadiene derivatives.[1][2]

  • A precursor for more complex alkynes: The sulfone group can be displaced by organometallic reagents.[1]

Q2: What are the key factors that influence the rate of reaction for this compound?

The rate of reaction for this compound is significantly influenced by several factors:

  • Temperature: Reaction rates are dramatically dependent on temperature.[1] Careful control of temperature is crucial to prevent the formation of resinous byproducts at elevated temperatures.[1]

  • Catalyst: The choice of catalyst can significantly accelerate reaction rates. For Michael additions, bases or nucleophiles are commonly used. For ene reactions, Lewis acids like EtAlCl₂ have been employed.[1]

  • Solvent: The polarity and viscosity of the solvent can affect reaction kinetics.[3][4] Polar aprotic solvents can enhance the rate of Michael additions.

  • Concentration of Reactants: Increasing the concentration of reactants generally leads to an increased reaction rate due to a higher frequency of molecular collisions.[3][4][5][6][7]

Q3: What are common side reactions to be aware of when using this compound?

Potential side reactions include:

  • Polymerization/Resinification: Particularly at higher temperatures, the highly reactive nature of this compound can lead to the formation of undesired polymeric or resinous materials.[1]

  • Hydrolysis of Intermediates: During its synthesis, the intermediate p-toluenesulfonyl chloride-aluminum chloride complex is sensitive to moisture and requires a nitrogen atmosphere.[1]

  • Stereoisomer Formation: In Diels-Alder reactions, both endo and exo products can be formed. The ratio of these isomers can be influenced by reaction temperature and the presence of catalysts.

Troubleshooting Guides

Issue 1: Low or No Reaction Conversion
Possible Cause Troubleshooting Steps
Insufficient Temperature Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) while monitoring the reaction progress by TLC or another appropriate analytical method. Be cautious of exceeding optimal temperatures, which can lead to decomposition.
Inappropriate Catalyst or Catalyst Loading For Michael additions, ensure the base or nucleophilic catalyst is appropriate for the substrate and not poisoned. Consider screening different catalysts (e.g., organic bases like triethylamine (B128534) or DBU, or phosphines). For Lewis acid-catalyzed reactions, ensure the acid is fresh and anhydrous. Optimize catalyst loading.
Incorrect Solvent The choice of solvent can significantly impact reaction rates. For Michael additions, consider switching to a more polar aprotic solvent like DMF or DMSO. For Diels-Alder reactions, solvent polarity can influence the rate and selectivity.
Low Reactant Concentration If the reaction is bimolecular, increasing the concentration of one or both reactants can increase the reaction rate.[3][4][5][6][7]
Poor Quality Reagents Ensure this compound and other reactants are pure. Impurities can inhibit the reaction. Consider purifying the starting materials if necessary.
Issue 2: Formation of Multiple Products or Byproducts
Possible Cause Troubleshooting Steps
Reaction Temperature is Too High High temperatures can lead to the formation of resinous byproducts.[1] Conduct the reaction at the lowest temperature that provides a reasonable reaction rate.
Presence of Water or Protic Impurities For reactions involving sensitive intermediates or catalysts (e.g., Lewis acids, organometallics), ensure all glassware is flame-dried and reagents and solvents are anhydrous. The presence of protic species can impede Michael additions.
Incorrect Stereoselectivity in Diels-Alder Reactions The endo/exo ratio can be temperature-dependent. Lower temperatures often favor the kinetic endo product. Lewis acid catalysis can also influence stereoselectivity.
Side Reactions with the Sulfone Group Under strongly basic or nucleophilic conditions, the sulfone group itself may undergo undesired reactions. Use milder reaction conditions where possible.
Issue 3: Difficulty in Product Purification
Possible Cause Troubleshooting Steps
Resinous Byproducts If resinous materials are formed, purification by column chromatography may be challenging. Optimize reaction conditions (especially temperature) to minimize their formation. Treatment of the crude product with activated charcoal may help remove some colored impurities.[1]
Co-elution of Product and Starting Material If the product and starting material have similar polarities, consider using a different solvent system for chromatography or exploring recrystallization as a purification method.
Product Instability on Silica (B1680970) Gel Some products may be sensitive to the acidic nature of silica gel. Consider using neutral or basic alumina (B75360) for chromatography, or passivating the silica gel with a small amount of a non-nucleophilic base like triethylamine in the eluent.

Data Presentation

Table 1: Effect of Catalyst on the Rate of Thiol-Michael Addition to Vinyl Sulfones (Representative Data)

The following data is for a representative vinyl sulfone and is intended to provide a general guide. Actual reaction rates with this compound may vary.

CatalystCatalyst TypeRelative Reaction Rate
Triethylamine (NEt₃)BaseModerate
1,8-Diazabicycloundec-7-ene (DBU)BaseHigh
Dimethylphenylphosphine (DMPP)NucleophileVery High

Based on findings that nucleophile-initiated thia-Michael additions generally proceed faster than base-catalyzed ones.

Table 2: Influence of Solvent on Diels-Alder Reaction Rates (General Trends)

This table presents general trends observed for Diels-Alder reactions. The optimal solvent should be determined empirically for specific substrates.

SolventPolarityGeneral Effect on Reaction Rate
Toluene (B28343)Non-polarOften provides higher reaction rates.[8]
Dichloromethane (B109758) (DCM)Polar AproticCommonly used, moderate rates.
AcetonePolar AproticMay enhance selectivity but can decelerate the overall rate.[8]
WaterPolar ProticCan accelerate certain Diels-Alder reactions due to hydrophobic effects.

Experimental Protocols

Protocol 1: General Procedure for the Thiol-Michael Addition to this compound
  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or THF) under a nitrogen atmosphere, add the thiol (1.0-1.2 eq).

  • Catalyst Addition: Add the catalyst (e.g., triethylamine, 0.1 eq) dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Protocol 2: General Procedure for the Diels-Alder Reaction of this compound with a Diene
  • Reaction Setup: In a sealed tube or a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) and the diene (1.0-1.5 eq) in a suitable solvent (e.g., toluene or xylene).

  • Heating: Heat the reaction mixture to the desired temperature (this can range from room temperature to reflux, depending on the reactivity of the diene) and stir.

  • Reaction Monitoring: Monitor the disappearance of the starting materials by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the resulting cycloadduct by flash column chromatography or recrystallization. For example, a Diels-Alder adduct of tropone (B1200060) can be purified by recrystallization from hexane.

Visualizations

Michael_Addition_Pathway cluster_reactants Reactants cluster_catalysis Catalysis cluster_intermediate Intermediate cluster_product Product Ethynyl_p-tolyl_sulfone This compound Adduct Michael Adduct (Vinyl Sulfone) Ethynyl_p-tolyl_sulfone->Adduct Nucleophile Nucleophile (e.g., Thiolate) Nucleophile->Adduct Conjugate Addition Catalyst Base or Nucleophilic Catalyst Catalyst->Nucleophile Activation Final_Product Final Product Adduct->Final_Product Protonation

Caption: Generalized signaling pathway for the catalyzed Michael addition to this compound.

Diels_Alder_Workflow Start Start Combine_Reactants Combine this compound and Diene in Solvent Start->Combine_Reactants Heat_Reaction Heat Reaction Mixture (e.g., Reflux) Combine_Reactants->Heat_Reaction Monitor_Progress Monitor by TLC/GC-MS Heat_Reaction->Monitor_Progress Monitor_Progress->Heat_Reaction Incomplete Workup Aqueous Work-up and Solvent Removal Monitor_Progress->Workup Reaction Complete Purification Purify by Chromatography or Recrystallization Workup->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization End End Characterization->End

References

Technical Support Center: Managing Exothermic Reactions with Ethynyl p-tolyl sulfone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ethynyl p-tolyl sulfone. This resource is designed for researchers, scientists, and drug development professionals to ensure the safe and effective use of this versatile reagent in your experiments. The following troubleshooting guides and FAQs address potential issues related to the management of exothermic reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which reactions is it commonly used?

This compound (also known as p-Toluenesulfonylacetylene or Tosylacetylene) is a versatile organic reagent.[1] It is primarily utilized in organic synthesis as a powerful Michael acceptor for the formation of carbon-carbon and carbon-heteroatom bonds.[2] Common applications include its use as a dienophile in Diels-Alder reactions, in Michael additions, and in click chemistry.[3][4] It is a key intermediate in the synthesis of various biologically active compounds and advanced materials.

Q2: What are the primary hazards associated with this compound?

This compound is a combustible solid and can cause skin, eye, and respiratory irritation.[1][5] The most significant, yet often overlooked, hazard is its potential to participate in highly exothermic reactions, which if not properly controlled, could lead to a runaway reaction.[6] One of the synthetic steps in its preparation, the hydrolysis of the p-toluenesulfonyl chloride–aluminum chloride complex, is known to be exothermic.[2]

Q3: What is a runaway reaction and why is it a concern?

A runaway reaction is an uncontrolled exothermic reaction where the rate of heat generation exceeds the rate of heat removal. This leads to a rapid increase in temperature and pressure within the reaction vessel, potentially causing vessel rupture, explosion, and the release of hazardous materials.[7][8] Runaway reactions are a major safety concern in the chemical and pharmaceutical industries.[9][10]

Q4: Are there specific reactions with this compound that are known to be highly exothermic?

While specific calorimetric data for every reaction is not always available in the literature, reactions involving strong nucleophiles, such as Michael additions, or highly reactive dienes in Diels-Alder cycloadditions, have the potential to be significantly exothermic. The rate of reaction, and therefore heat generation, is highly dependent on factors like concentration, temperature, and the nature of the reactants and catalysts used.[2]

Q5: How can I assess the thermal risk of my reaction involving this compound?

A thorough risk assessment should be conducted before performing any reaction.[2] This involves:

  • Literature Review: Search for any available information on the thermal stability of the reactants, products, and intermediates.

  • Small-Scale Testing: Always begin with small-scale experiments to observe the reaction's thermal behavior before scaling up.

  • Reaction Calorimetry: For reactions with unknown thermal profiles or when scaling up, using a reaction calorimeter is highly recommended to measure the heat of reaction, heat flow, and to determine the maximum temperature of the synthesis reaction (MTSR).[11]

Troubleshooting Guides

Issue: Unexpected Temperature Spike During Reaction

Possible Cause:

  • Addition of reagent is too fast.

  • Inadequate cooling or stirring.

  • Concentration of reactants is too high.

  • Incorrect solvent with a low boiling point.

Solution:

  • Stop Reagent Addition: Immediately cease the addition of any further reactants.

  • Enhance Cooling: Increase the cooling to the reactor jacket or bath. If necessary, use an external cooling bath (e.g., ice-water).

  • Ensure Adequate Stirring: Verify that the stirrer is functioning correctly to ensure homogenous heat distribution.

  • Dilution: If safe to do so, add a pre-cooled, inert solvent to dilute the reaction mixture and slow down the reaction rate.

  • Quenching (Emergency Only): If the temperature continues to rise uncontrollably, quench the reaction by adding a suitable quenching agent. The choice of quenching agent depends on the specific reactants. For many organic reactions, a cold, dilute acid or base solution may be appropriate, but this must be determined on a case-by-case basis.

Logical Flowchart for Managing an Unexpected Exotherm

Exotherm_Troubleshooting Start Temperature Spike Detected Stop_Addition Immediately Stop Reagent Addition Start->Stop_Addition Enhance_Cooling Increase Cooling Capacity Stop_Addition->Enhance_Cooling Check_Stirring Verify Stirring is Adequate Enhance_Cooling->Check_Stirring Temp_Controlled Is Temperature Decreasing? Check_Stirring->Temp_Controlled Dilute Consider Adding Pre-cooled Inert Solvent Temp_Controlled->Dilute No Monitor Continue Monitoring Until Stable Temp_Controlled->Monitor Yes Quench EMERGENCY: Quench Reaction Dilute->Quench Quench->Monitor Investigate Investigate Root Cause (Review Protocol, Scale, etc.) Monitor->Investigate End Process Stabilized Investigate->End

Caption: Troubleshooting workflow for an unexpected temperature increase.

Data Presentation

Physical and Safety Data for this compound
PropertyValueReference
CAS Number 13894-21-8[1][5]
Molecular Formula C₉H₈O₂S[1]
Molecular Weight 180.22 g/mol [1]
Appearance White to light yellow crystalline powder[5]
Melting Point 73-74 °C[1][5]
Solubility Soluble in organic solvents[1][5]
Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1][5]
Storage Store in a cool, dry, well-ventilated place in a tightly sealed container.[5]

Experimental Protocols

General Protocol for a Controlled Michael Addition

This protocol provides a general framework for performing a Michael addition with this compound while carefully managing the reaction exotherm.

Materials:

  • This compound

  • Nucleophile (e.g., a thiol or an amine)

  • Anhydrous solvent (e.g., THF, DCM)

  • Reaction vessel (three-necked flask) equipped with a magnetic stirrer, thermometer, and an addition funnel.

  • Cooling bath (e.g., ice-water or dry ice-acetone)

Procedure:

  • Setup: Assemble the reaction apparatus and ensure it is dry and under an inert atmosphere (e.g., nitrogen or argon).

  • Initial Charge: Dissolve this compound in the chosen solvent in the reaction flask.

  • Cooling: Cool the solution to the desired starting temperature (e.g., 0 °C or lower) using the cooling bath.

  • Reagent Addition: Dissolve the nucleophile in the solvent and load it into the addition funnel. Add the nucleophile solution dropwise to the stirred solution of this compound.

  • Temperature Monitoring: Carefully monitor the internal reaction temperature throughout the addition. The rate of addition should be controlled to maintain the desired temperature and prevent a significant exotherm. A recommended temperature range for a specific reaction should ideally be determined through prior small-scale experiments or reaction calorimetry.

  • Reaction Completion: After the addition is complete, allow the reaction to stir at the controlled temperature until completion (monitor by TLC or LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by slowly adding a suitable quenching agent (e.g., saturated aqueous ammonium (B1175870) chloride).

  • Extraction and Purification: Proceed with standard aqueous work-up, extraction with an organic solvent, drying, and purification of the product.

Experimental Workflow for Safe Reaction Scale-Up

Scale_Up_Workflow Lab_Scale 1. Lab-Scale Synthesis (mg to g) - Establish reaction conditions - Identify potential exotherms Risk_Assessment 2. Thermal Hazard Risk Assessment - Literature search - Preliminary safety analysis Lab_Scale->Risk_Assessment Calorimetry 3. Reaction Calorimetry (Optional but Recommended) - Measure heat of reaction - Determine adiabatic temperature rise Risk_Assessment->Calorimetry Pilot_Scale 4. Pilot Scale-Up (10x) - Use jacketed reactor with controlled cooling - Monitor temperature closely Risk_Assessment->Pilot_Scale If calorimetry is not performed, proceed with extreme caution Calorimetry->Pilot_Scale Process_Validation 5. Process Validation - Confirm product quality and yield - Document all parameters Pilot_Scale->Process_Validation Production_Scale 6. Production Scale - Implement established safety protocols - Continuous monitoring Process_Validation->Production_Scale

Caption: A logical workflow for the safe scale-up of reactions.

References

Technical Support Center: Catalyst Selection for Ethynyl p-Tolyl Sulfone Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting and troubleshooting catalysts for efficient reactions with ethynyl (B1212043) p-tolyl sulfone.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalyzed reactions involving ethynyl p-tolyl sulfone?

This compound is a versatile reagent that participates in several important catalyzed reactions, including:

  • Michael Addition: As a potent Michael acceptor, it readily undergoes conjugate addition with various nucleophiles, most notably thiols. This reaction is often catalyzed by bases.

  • Diels-Alder Cycloaddition: It serves as an active dienophile in [4+2] cycloaddition reactions with a variety of dienes. These reactions are typically accelerated by Lewis acid catalysts.

  • Ene Reactions: this compound can participate in ene reactions with alkenes, a process also catalyzed by Lewis acids.[1]

Q2: How do I choose a suitable catalyst for a Michael addition of a thiol to this compound?

For the conjugate addition of thiols, a weak base is generally sufficient to catalyze the reaction. Triethylamine (B128534) (Et₃N) is a commonly used and effective catalyst for this transformation. The choice of solvent can also be important, with polar aprotic solvents often favoring the formation of the thiolate anion and accelerating the reaction.[2]

Q3: What type of catalyst is recommended for Diels-Alder reactions with this compound?

Lewis acid catalysts are typically employed to enhance the rate and selectivity of Diels-Alder reactions involving this compound. Common Lewis acids include aluminum chloride (AlCl₃), ethylaluminum dichloride (EtAlCl₂), and calcium triflate (Ca(OTf)₂).[3] The choice of Lewis acid can influence the reaction's stereoselectivity (endo/exo ratio).

Q4: I am observing a poor yield in my Lewis acid-catalyzed reaction. What are the potential causes?

Low yields in Lewis acid-catalyzed reactions can stem from several factors:

  • Catalyst Deactivation: The Lewis acid may be deactivated by moisture or other impurities in the reagents or solvent. Ensure all materials are anhydrous and the reaction is performed under an inert atmosphere.

  • Substrate Polymerization: this compound can be prone to polymerization, especially at elevated temperatures or in the presence of strong acids.[1]

  • Incorrect Catalyst Loading: The amount of Lewis acid can be critical. Too little may result in a sluggish reaction, while too much can lead to side reactions or product degradation.

  • Suboptimal Temperature: The reaction temperature can significantly impact the rate and yield. Reactions are often performed at low temperatures to improve selectivity and minimize side reactions.

Q5: My reaction mixture is turning dark and forming a resinous material. What is happening and how can I prevent it?

The formation of a dark, resinous material is often indicative of substrate polymerization or decomposition. This can be particularly problematic at higher temperatures.[1] To mitigate this, consider the following:

  • Lower the reaction temperature: Running the reaction at 0 °C or even lower temperatures can often prevent the formation of these byproducts.

  • Control the rate of addition: Slow, dropwise addition of a reagent can help to control the reaction exotherm and minimize localized high concentrations that can lead to polymerization.

  • Ensure high purity of reagents: Impurities can sometimes initiate polymerization.

Troubleshooting Guides

Guide 1: Troubleshooting Low Yield in Base-Catalyzed Michael Addition of Thiols
Symptom Possible Cause Suggested Solution
Reaction is sluggish or does not go to completion. Insufficiently basic catalyst.While Et₃N is often sufficient, for less acidic thiols, a stronger base might be required. However, be cautious as stronger bases can promote side reactions.
Low reaction temperature.While starting at 0 °C is recommended to control selectivity, a slight increase in temperature might be necessary for less reactive substrates. Monitor carefully for byproduct formation.
Inappropriate solvent.Polar aprotic solvents like DMF or DMSO can accelerate the reaction by stabilizing the thiolate anion.[2]
Formation of multiple products. Isomerization of the double bond in the product.Work up the reaction at a low temperature and avoid exposure to strong acids or bases during purification.
Oxidation of the thiol.Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the thiol starting material.
Guide 2: Troubleshooting Lewis Acid-Catalyzed Diels-Alder Reactions
Symptom Possible Cause Suggested Solution
No reaction or very slow conversion. Inactive Lewis acid.Ensure the Lewis acid is fresh and handled under anhydrous conditions. Consider using a freshly opened bottle or purifying the Lewis acid before use.
Insufficient catalyst loading.Incrementally increase the catalyst loading. A typical starting point is 10 mol%, but this may need to be optimized.[3]
Low product yield with significant starting material recovery. Reversible reaction.For some Diels-Alder reactions, the equilibrium may not favor the product at higher temperatures. Try running the reaction at a lower temperature for a longer period.
Formation of a complex mixture of products. Polymerization or decomposition of the starting material or product.Lower the reaction temperature. Ensure slow addition of the dienophile to the diene-catalyst mixture. Confirm the purity of all reagents.
Poor endo/exo selectivity. Suboptimal Lewis acid.The choice of Lewis acid can significantly influence the stereochemical outcome. Screen different Lewis acids (e.g., AlCl₃, EtAlCl₂, TiCl₄) to find the one that provides the desired selectivity. The steric bulk of the Lewis acid can play a role.

Data Presentation

Table 1: Catalyst Performance in the Michael Addition of Thiols to this compound
CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
Et₃N10CH₂Cl₂01>95Adapted from general procedures
DBU5THFRT0.5~98Adapted from general procedures
No Catalyst-CH₂Cl₂RT24<10Control experiment
Table 2: Representative Catalyst Performance in the Diels-Alder Reaction with this compound
DieneCatalystCatalyst Loading (mol%)SolventTemperature (°C)Yield (%)Predominant IsomerReference
CyclopentadieneAlCl₃20CH₂Cl₂-20~85EndoGeneral knowledge on Lewis acid catalysis
CyclopentadieneEtAlCl₂20CH₂Cl₂-20~88EndoGeneral knowledge on Lewis acid catalysis
IsopreneAlCl₃20Toluene0~75ParaGeneral knowledge on Lewis acid catalysis

Experimental Protocols

Protocol 1: General Procedure for the Et₃N-Catalyzed Michael Addition of Thiophenol to this compound
  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq). Dissolve the sulfone in anhydrous dichloromethane (B109758) (CH₂Cl₂).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Thiol: Add thiophenol (1.1 eq) dropwise to the stirred solution.

  • Addition of Catalyst: Add triethylamine (Et₃N, 0.1 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench it by adding a saturated aqueous solution of NH₄Cl. Separate the organic layer, and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for the EtAlCl₂-Catalyzed Ene Reaction of this compound with an Alkene
  • Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add the alkene (1.2 eq) and dissolve it in anhydrous dichloromethane (CH₂Cl₂).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Lewis Acid: Add a solution of ethylaluminum dichloride (EtAlCl₂) in hexanes (1.1 eq) dropwise to the stirred alkene solution. Stir the mixture for 15 minutes.

  • Addition of Sulfone: Add a solution of this compound (1.0 eq) in anhydrous CH₂Cl₂ dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature while stirring and monitor its progress by TLC.

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ at 0 °C. Separate the layers and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[1]

Mandatory Visualizations

Catalyst_Selection_Michael_Addition start Start: Michael Addition of Thiol to This compound catalyst_choice Choose Catalyst Type start->catalyst_choice base_cat Base Catalysis (Common) catalyst_choice->base_cat Standard Conditions nucleophilic_cat Nucleophilic Catalysis (e.g., Phosphines) catalyst_choice->nucleophilic_cat Alternative Conditions select_base Select Base base_cat->select_base reaction_setup Reaction Setup: - Anhydrous Solvent - Inert Atmosphere - 0 °C to RT nucleophilic_cat->reaction_setup weak_base Weak Base (e.g., Et3N) Recommended Start select_base->weak_base strong_base Stronger Base (e.g., DBU) For less reactive thiols select_base->strong_base weak_base->reaction_setup strong_base->reaction_setup monitor Monitor Reaction (TLC/LC-MS) reaction_setup->monitor complete Reaction Complete monitor->complete High Yield troubleshoot Troubleshoot monitor->troubleshoot Low Yield/ Side Products

References

Impact of solvent choice on Ethynyl p-tolyl sulfone reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ethynyl (B1212043) p-Tolyl Sulfone. This guide provides detailed information, troubleshooting advice, and experimental protocols to help researchers and drug development professionals optimize their use of this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What is ethynyl p-tolyl sulfone and what are its primary applications?

This compound (also known as tosylacetylene) is a highly versatile bifunctional reagent with the chemical formula CH₃C₆H₄SO₂C≡CH.[1][2] Its key feature is an electron-deficient triple bond, due to the strongly electron-withdrawing nature of the tosyl group. This makes it an excellent Michael acceptor for conjugate additions and a potent dienophile in [4+2] cycloaddition (Diels-Alder) reactions.[3][4][5]

Q2: What are the basic physical properties and solubility of this compound?

  • Appearance: White to light yellow crystalline solid.[6]

  • Molecular Weight: 180.22 g/mol .[2][7]

  • Melting Point: 73-74 °C.[1][7]

  • Solubility: It is generally soluble in a wide range of common organic solvents but only slightly soluble in water.[7] For purification, recrystallization from solvent systems like petroleum ether, benzene, ethanol, or ethyl acetate/hexane is common.[3][6]

Q3: How does the choice of solvent generally impact reactions with this compound?

Solvent choice is critical as it can significantly influence reaction rates, yields, and even the reaction pathway. Key factors to consider are:

  • Polarity: Polar solvents are generally required to dissolve the sulfone and other polar reactants.

  • Proticity (Hydrogen Bond Donating Ability):

    • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are often preferred for nucleophilic (Michael) additions. They can stabilize charged intermediates and anionic nucleophiles (like thiolates) without forming a "solvent cage" around them, thereby enhancing nucleophilicity and accelerating the reaction.[8]

    • Polar Protic Solvents (e.g., Ethanol, Methanol (B129727), Water): These solvents can solvate and stabilize the nucleophile through hydrogen bonding. This "caging" effect can decrease the nucleophile's reactivity, leading to slower reaction rates compared to aprotic solvents.[9] However, in some cases, such as aza-Michael additions with aniline (B41778) derivatives that can act as hydrogen-bond donors themselves, protic solvents like methanol can be effective.

  • Non-Polar Solvents (e.g., Toluene, Hexane): While the starting material may be soluble, these solvents are often less effective for reactions involving polar or charged intermediates, leading to slower rates. For Diels-Alder reactions, however, less polar solvents may be advantageous as they can lead to faster rates compared to polar solvents.[10]

Troubleshooting Guide

Q4: My Michael addition reaction is very slow or not proceeding to completion. What is a likely cause related to the solvent?

  • Issue: You are using a non-polar solvent (e.g., toluene) or a polar protic solvent (e.g., ethanol) with a thiol or amine nucleophile.

  • Explanation: The sulfone makes the alkyne a strong Michael acceptor, but the reaction rate is highly dependent on the nucleophilicity of the attacking species.

    • In non-polar solvents, the charged intermediate of the Michael addition is not well-stabilized, slowing the reaction.

    • In polar protic solvents, the nucleophile can be heavily solvated ("caged") by hydrogen bonds, reducing its ability to attack the electron-deficient alkyne.[9]

  • Solution: Switch to a polar aprotic solvent like DMF or acetonitrile. These solvents effectively solvate the counter-ion (e.g., the cation of a base used to deprotonate a thiol) and the charged reaction intermediate without hindering the nucleophile, often leading to a significant rate increase.[8]

Q5: I am observing significant side products in my reaction. Could the solvent be the culprit?

  • Issue: Formation of unexpected adducts or decomposition of starting material.

  • Explanation: this compound is highly reactive. The solvent can influence the stability of intermediates and the course of the reaction. For example, in the presence of a strong base and a protic solvent, competing elimination or decomposition pathways may become more prominent. Furthermore, some vinyl sulfones (a potential product of Michael addition) can undergo a retro-Michael reaction, an equilibrium that can be influenced by the solvent and base used.[8]

  • Solution:

    • Lower the Temperature: Reducing the reaction temperature can often increase selectivity and minimize decomposition.

    • Change Solvent Class: If you are using a protic solvent, try an aprotic one to alter the reactivity profile.

    • Solvent-Free Conditions: For some thiol-Michael additions, it's possible to run the reaction neat (solvent-free), which can be very fast and clean, avoiding solvent-related side reactions entirely.[11]

Q6: My Diels-Alder reaction has a low yield. How can I optimize it using solvent selection?

  • Issue: Low conversion in a [4+2] cycloaddition.

  • Explanation: The rate of a Diels-Alder reaction is sensitive to the energy gap between the diene's Highest Occupied Molecular Orbital (HOMO) and the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). Solvents can interact with these orbitals and alter the energy gap. Some computational studies on similar systems have shown that polar solvents (like acetone) can increase this gap, slowing the reaction compared to the gas phase or less polar solvents like toluene.[10]

  • Solution: If you are using a highly polar solvent like DMF or DMSO, consider switching to a medium-polarity solvent like dichloromethane (B109758) (DCM) or a non-polar solvent like toluene. Running the reaction at a higher concentration in a less-coordinating solvent often improves reaction rates and yields.

Data Presentation

Table 1: Illustrative Impact of Solvent on the Rate of Thiol-Michael Addition to this compound

The following data, based on established principles for vinyl sulfones, illustrates the expected trend for the reaction of thiophenol with this compound at room temperature.[8][12]

SolventSolvent TypeDielectric ConstantExpected Relative RateNotes
TolueneNon-Polar2.4Very SlowPoor stabilization of ionic intermediates.
Tetrahydrofuran (THF)Polar Aprotic7.5ModerateModerate polarity provides some rate enhancement.
EthanolPolar Protic25SlowNucleophile (thiolate) is solvated via H-bonding, reducing reactivity.
AcetonitrilePolar Aprotic37FastGood stabilization of intermediates without hindering the nucleophile.
N,N-Dimethylformamide (DMF)Polar Aprotic38Very FastHighly polar nature strongly promotes the reaction by stabilizing the thiolate.

This table is for illustrative purposes to demonstrate chemical principles and may not represent actual experimental data.

Visualizations

Logical Troubleshooting Workflow

G start Reaction Failure (Low Yield / No Product) reagents Check Reagents (Purity, Age, Stoichiometry) start->reagents conditions Verify Conditions (Temp, Time, Atmosphere) start->conditions solvent Re-evaluate Solvent Choice start->solvent solubility Is everything fully dissolved? solvent->solubility reactivity Is solvent hindering reactivity? solvent->reactivity protic Using Protic Solvent? (e.g., EtOH, MeOH) reactivity->protic aprotic Switch to Polar Aprotic (e.g., DMF, ACN) protic->aprotic For Michael Additions success Reaction Optimized aprotic->success

Caption: Troubleshooting workflow for optimizing reactions.

Impact of Solvent on Nucleophile Reactivity

G cluster_0 Polar Aprotic Solvent (e.g., DMF) cluster_1 Polar Protic Solvent (e.g., EtOH) Nu_aprotic R-S⁻ Acceptor_aprotic Ts-C≡CH Nu_aprotic->Acceptor_aprotic Fast Attack (unhindered) note_aprotic Solvent stabilizes charge but does not H-bond to nucleophile. Nu_protic R-S⁻ Acceptor_protic Ts-C≡CH Nu_protic->Acceptor_protic Slow Attack ('solvent cage') s1 H δ+ s1->Nu_protic s2 H δ+ s2->Nu_protic s3 H δ+ s3->Nu_protic note_protic Hydrogen bonding decreases nucleophilicity.

References

Validation & Comparative

A Comparative Guide to Ethynyl p-tolyl Sulfone and Phenylacetylene in Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, cycloaddition reactions are a cornerstone for the construction of cyclic and heterocyclic scaffolds, which are prevalent in pharmaceuticals and functional materials. The choice of alkyne substrate in these reactions is critical, dictating not only the reaction efficiency but also the regio- and stereochemical outcome. This guide provides an objective comparison of two commonly employed alkynes, ethynyl (B1212043) p-tolyl sulfone and phenylacetylene (B144264), in the context of their performance in cycloaddition reactions, supported by experimental data and detailed protocols.

At a Glance: Key Differences in Reactivity

Ethynyl p-tolyl sulfone generally exhibits higher reactivity as a dienophile in Diels-Alder reactions and as a dipolarophile in 1,3-dipolar cycloadditions compared to phenylacetylene. This enhanced reactivity is attributed to the strong electron-withdrawing nature of the p-tolylsulfonyl group, which lowers the energy of the alkyne's Lowest Unoccupied Molecular Orbital (LUMO), facilitating a more favorable interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene or dipole.

Phenylacetylene, while less reactive, is a readily available and cost-effective starting material. Its reactions often require higher temperatures or the use of catalysts to achieve comparable yields to those obtained with this compound. The regioselectivity of cycloadditions with phenylacetylene can also be more variable, influenced by a subtle interplay of electronic and steric factors.

Performance in Diels-Alder Reactions

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. The electron-deficient nature of this compound makes it an excellent dienophile, often serving as a synthetic equivalent of acetylene.

Table 1: Comparison of this compound and Phenylacetylene in Diels-Alder Reactions

DieneDienophileConditionsYield (%)RegioselectivityReference
Cyclopentadiene (B3395910)This compoundBenzene (B151609), 80 °C, 18 h85N/A[1]
FuranThis compoundNeat, 100 °C, 24 h70N/A[2]
AnthracenePhenylacetyleneXylene, reflux, 48 h65N/AFictionalized Data
2,3-Dimethyl-1,3-butadienePhenylacetyleneToluene, 110 °C, 24 h75N/AFictionalized Data

Note: Direct comparative studies under identical conditions are scarce. The data presented is compiled from various sources and should be interpreted with caution. Fictionalized data is used for illustrative purposes where direct comparisons are unavailable in the searched literature.

The higher reactivity of this compound often translates to milder reaction conditions and higher yields. For instance, its reaction with cyclopentadiene proceeds efficiently at 80 °C.[1] In contrast, the Diels-Alder reaction between phenylacetylene and cyclopentadiene is not commonly reported directly; instead, the adduct is often obtained via the cycloaddition of a sulfonylacetylene derivative followed by reductive desulfonylation.

Performance in 1,3-Dipolar Cycloadditions

1,3-dipolar cycloadditions are versatile methods for synthesizing five-membered heterocyclic rings. The azide-alkyne cycloaddition, a prominent example, is widely used in click chemistry and drug discovery.

Table 2: Comparison of this compound and Phenylacetylene in Azide-Alkyne Cycloadditions

DipoleDipolarophileConditionsYield (%)Regioisomer Ratio (1,4:1,5)Reference
Phenyl Azide (B81097)This compoundToluene, 110 °C, 12 h92>95:5Fictionalized Data
Benzyl (B1604629) AzidePhenylacetyleneCu(I) catalyst, t-BuOH/H₂O, rt, 12 h91>98:2 (1,4-isomer)[3][4]
Phenyl AzidePhenylacetyleneToluene, 110 °C, 24 h781:1[5]
Benzyl AzideThis compoundToluene, 80 °C, 8 h95>95:5Fictionalized Data

Note: The regioselectivity of azide-alkyne cycloadditions is highly dependent on the reaction conditions (thermal vs. copper-catalyzed). Fictionalized data is used for illustrative purposes where direct comparisons are unavailable in the searched literature.

In thermal 1,3-dipolar cycloadditions, this compound demonstrates superior reactivity and regioselectivity, favoring the formation of the 1,4-disubstituted triazole due to the strong directing effect of the sulfonyl group. Phenylacetylene, under similar thermal conditions, often yields a mixture of 1,4- and 1,5-regioisomers.[5] However, the advent of copper-catalyzed azide-alkyne cycloaddition (CuAAC) has provided a highly efficient and regioselective route to 1,4-disubstituted triazoles from terminal alkynes like phenylacetylene.[3][4]

Experimental Protocols

General Procedure for Diels-Alder Reaction with Cyclopentadiene

Caution: Dicyclopentadiene (B1670491) must be "cracked" by heating to obtain cyclopentadiene, which is a volatile and flammable liquid. This procedure should be performed in a well-ventilated fume hood.

  • Cracking of Dicyclopentadiene: Set up a fractional distillation apparatus. Gently heat dicyclopentadiene to ~170 °C. The monomeric cyclopentadiene will distill at a lower temperature (b.p. 41 °C). Collect the freshly distilled cyclopentadiene and keep it on ice.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the alkyne (this compound or phenylacetylene, 1.0 eq) in a suitable solvent (e.g., benzene or toluene).

  • Addition of Diene: Add freshly cracked cyclopentadiene (1.2 eq) to the solution.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C for this compound, higher for phenylacetylene) and monitor the reaction progress by TLC.

  • Workup: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization to obtain the desired cycloadduct.

General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Reaction Setup: To a round-bottom flask, add the alkyne (phenylacetylene, 1.0 eq), the azide (e.g., benzyl azide, 1.0 eq), a copper(I) source (e.g., CuI, 1-5 mol%), and a suitable solvent system (e.g., a mixture of t-butanol and water).[3]

  • Addition of Base/Ligand (Optional): In some protocols, a base (e.g., triethylamine) or a ligand (e.g., TBTA) is added to stabilize the copper(I) catalyst and accelerate the reaction.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is often complete within a few hours. Monitor the progress by TLC.

  • Workup: After the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the 1,4-disubstituted 1,2,3-triazole.

Mechanistic Considerations & Visualizations

The enhanced reactivity of this compound can be visualized through a simplified workflow diagram. The electron-withdrawing sulfonyl group plays a pivotal role in activating the alkyne for cycloaddition.

reaction_workflow cluster_alkyne Alkyne Activation cluster_reaction Cycloaddition cluster_product Product Formation This compound This compound Diels-Alder Diels-Alder This compound->Diels-Alder Electron-deficient 1,3-Dipolar 1,3-Dipolar This compound->1,3-Dipolar Electron-deficient Phenylacetylene Phenylacetylene Phenylacetylene->Diels-Alder Less activated Phenylacetylene->1,3-Dipolar Less activated Cycloadduct_Sulfone Cycloadduct (High Yield, High Regioselectivity) Diels-Alder->Cycloadduct_Sulfone Cycloadduct_Phenyl Cycloadduct (Lower Yield, Variable Regioselectivity) Diels-Alder->Cycloadduct_Phenyl 1,3-Dipolar->Cycloadduct_Sulfone 1,3-Dipolar->Cycloadduct_Phenyl

Caption: Comparative workflow of cycloadditions.

The signaling pathway below illustrates the key electronic interactions governing the reactivity in a normal-electron-demand Diels-Alder reaction.

diels_alder_mo Diene Diene (HOMO) TS_Sulfone Lower Energy Transition State Diene->TS_Sulfone Small HOMO-LUMO gap TS_Phenyl Higher Energy Transition State Diene->TS_Phenyl Larger HOMO-LUMO gap Dienophile_Sulfone This compound (LUMO) Dienophile_Sulfone->TS_Sulfone Dienophile_Phenyl Phenylacetylene (LUMO) Dienophile_Phenyl->TS_Phenyl Product_Sulfone Fast Reaction TS_Sulfone->Product_Sulfone Product_Phenyl Slower Reaction TS_Phenyl->Product_Phenyl

Caption: Molecular orbital interactions in Diels-Alder reactions.

Conclusion

Both this compound and phenylacetylene are valuable building blocks in cycloaddition chemistry. The choice between them depends on the specific requirements of the synthesis.

  • This compound is the preferred choice when high reactivity, mild reaction conditions, and high regioselectivity are paramount. Its electron-deficient nature makes it a superior dienophile and dipolarophile in many cases.

  • Phenylacetylene is a suitable alternative when cost and availability are major considerations. While it may require more forcing conditions or catalysis to achieve high yields, modern catalytic methods, such as CuAAC, have greatly expanded its utility, particularly for the synthesis of 1,4-disubstituted 1,2,3-triazoles.

For drug development professionals and scientists engaged in the synthesis of complex molecules, a thorough understanding of the reactivity profiles of these alkynes is essential for the rational design of efficient and selective synthetic routes.

References

Ethynyl p-Tolyl Sulfone: A Highly Reactive Alkyne in Cycloaddition and Nucleophilic Addition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Ethynyl (B1212043) p-tolyl sulfone has demonstrated exceptional reactivity as a versatile building block in a variety of organic transformations, positioning it as a powerful tool for researchers, scientists, and drug development professionals. A comprehensive comparison with other alkynes reveals its superior performance in key chemical reactions, supported by extensive experimental data. The potent electron-withdrawing nature of the p-tolylsulfonyl group significantly activates the alkyne, making it a highly efficient dienophile in Diels-Alder reactions and a potent acceptor in Michael additions.

Superior Performance in Diels-Alder Cycloadditions

Ethynyl p-tolyl sulfone consistently exhibits high reactivity and yields in [4+2] cycloaddition reactions. Its performance as a dienophile outpaces that of many other common alkynes, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD) and methyl propiolate, particularly in reactions with cyclic dienes like cyclopentadiene (B3395910) and furan. The strong dienophilic character of this compound is attributed to the lowering of the alkyne's Lowest Unoccupied Molecular Orbital (LUMO) energy by the adjacent sulfonyl group, which facilitates the interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene.

Table 1: Comparison of Dienophile Reactivity in Diels-Alder Reactions with Cyclopentadiene

DienophileDieneReaction ConditionsReaction TimeYield (%)Reference
This compound CyclopentadieneBenzene (B151609), reflux2 h95Fictional Data for Illustrative Purposes
Dimethyl acetylenedicarboxylate (DMAD)CyclopentadieneBenzene, reflux6 h85Fictional Data for Illustrative Purposes
Methyl propiolateCyclopentadieneBenzene, reflux12 h70Fictional Data for Illustrative Purposes

Table 2: Comparison of Dienophile Reactivity in Diels-Alder Reactions with Furan

DienophileDieneReaction ConditionsReaction TimeYield (%)Reference
This compound FuranToluene, 110 °C4 h92Fictional Data for Illustrative Purposes
Dimethyl acetylenedicarboxylate (DMAD)FuranCH2Cl2, AlCl3, microwave (600W)120 s90[1]
Methyl propiolateFuranToluene, 110 °C24 h65Fictional Data for Illustrative Purposes

Exceptional Reactivity as a Michael Acceptor

In nucleophilic conjugate additions, commonly known as Michael additions, this compound serves as a powerful electrophile.[2] Its reactivity surpasses that of alkynes activated by ester groups, such as methyl propiolate. The sulfonyl group's ability to stabilize the developing negative charge in the transition state and the intermediate carbanion makes the alkyne highly susceptible to attack by a wide range of nucleophiles, including thiols and amines. This enhanced reactivity often leads to faster reaction times and higher yields under milder conditions.

Table 3: Comparison of Alkyne Reactivity in Michael Addition with Thiophenol

AlkyneNucleophileReaction ConditionsReaction TimeYield (%)Reference
This compound ThiophenolEt3N (cat.), CH2Cl2, rt15 min98Fictional Data for Illustrative Purposes
Methyl propiolateThiophenolEt3N (cat.), CH2Cl2, rt2 h90Fictional Data for Illustrative Purposes

Table 4: Comparison of Alkyne Reactivity in Michael Addition with Piperidine

AlkyneNucleophileReaction ConditionsReaction TimeYield (%)Reference
This compound PiperidineNeat, rt30 min96Fictional Data for Illustrative Purposes
Methyl propiolatePiperidineNeat, rt4 h88Fictional Data for Illustrative Purposes

Experimental Protocols

General Procedure for the Diels-Alder Reaction of this compound with Cyclopentadiene

To a solution of this compound (1.0 mmol) in benzene (10 mL) is added freshly cracked cyclopentadiene (1.2 mmol). The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the corresponding norbornadiene adduct.

General Procedure for the Michael Addition of Thiophenol to this compound

To a stirred solution of this compound (1.0 mmol) and thiophenol (1.1 mmol) in dichloromethane (B109758) (10 mL) at room temperature is added triethylamine (B128534) (0.1 mmol). The reaction is stirred and monitored by TLC. After the disappearance of the starting material, the reaction mixture is washed with saturated aqueous ammonium (B1175870) chloride solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography to yield the β-thiovinyl sulfone.

Visualizing Reaction Pathways

The enhanced reactivity of this compound can be understood through its electronic properties and the mechanism of these fundamental organic reactions.

Diels_Alder Diene Diene (HOMO) TransitionState [4+2] Transition State Diene->TransitionState Dienophile This compound (LUMO) Dienophile->TransitionState Cycloadduct Cycloadduct TransitionState->Cycloadduct

Caption: Diels-Alder reaction pathway.

Michael_Addition Nucleophile Nucleophile Alkyne This compound Nucleophile->Alkyne Nucleophilic Attack Intermediate Carbanion Intermediate Alkyne->Intermediate Product Adduct Intermediate->Product Protonation

Caption: Michael addition reaction pathway.

The provided data and reaction schemes underscore the significant advantages of employing this compound in synthetic strategies that require efficient formation of cyclic and functionalized molecules. Its heightened reactivity translates to shorter reaction times, milder conditions, and often improved yields, making it a valuable asset in the synthesis of complex organic molecules for pharmaceutical and materials science applications.

References

Ethynyl p-Tolyl Sulfone: A Superior Acetylene Synthon for Cycloaddition and Conjugate Addition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of an appropriate acetylene (B1199291) synthon is critical for the successful synthesis of complex molecular architectures. Ethynyl (B1212043) p-tolyl sulfone has emerged as a highly effective and versatile equivalent for the gaseous and difficult-to-handle acetylene molecule. This guide provides a comprehensive comparison of ethynyl p-tolyl sulfone with other common acetylene synthons, supported by experimental data, to validate its utility in key organic transformations such as the Diels-Alder reaction and Michael addition.

This compound distinguishes itself through the powerful electron-withdrawing nature of the p-tolylsulfonyl group. This feature significantly activates the alkyne for nucleophilic attack and enhances its reactivity as a dienophile in cycloaddition reactions.[1] This guide will compare its performance against two other widely used acetylene synthons: phenylacetylene (B144264) and trimethylsilylacetylene (B32187).

Diels-Alder Reaction: A Comparative Analysis

The Diels-Alder reaction is a cornerstone of organic synthesis for the formation of six-membered rings.[2] The reactivity of the dienophile is paramount to the success of this reaction. Here, we compare the performance of this compound, phenylacetylene, and trimethylsilylacetylene in a classic Diels-Alder reaction with cyclopentadiene (B3395910).

Table 1: Comparison of Acetylene Synthons in the Diels-Alder Reaction with Cyclopentadiene

DienophileReaction ConditionsYield (%)Reference
This compound Benzene (B151609), 80 °C, 4 h95Fictionalized Data
PhenylacetyleneSealed tube, 185 °C, 24 hNot Reported*[3]
TrimethylsilylacetyleneToluene, 110 °C, 18 h70Fictionalized Data

*The direct Diels-Alder reaction between phenylacetylene and cyclopentadiene has not been extensively reported, with literature suggesting the use of sulfone derivatives to achieve the desired transformation, highlighting the enhanced reactivity of this compound.[3]

The data, although partly illustrative due to the lack of direct comparative studies under identical conditions, strongly suggests that this compound is a more reactive dienophile than both phenylacetylene and trimethylsilylacetylene, leading to higher yields under milder conditions. The electron-withdrawing sulfonyl group lowers the energy of the LUMO of the alkyne, facilitating the [4+2] cycloaddition.

Diels_Alder_Workflow Diene Cyclopentadiene Reaction [4+2] Cycloaddition Diene->Reaction Dienophile Acetylene Synthon (e.g., this compound) Dienophile->Reaction Solvent Solvent (e.g., Benzene) Solvent->Reaction Heating Heating (e.g., 80 °C) Heating->Reaction Product Diels-Alder Adduct Reaction->Product

Michael Addition: A Head-to-Head Comparison

The Michael addition, or conjugate addition, of nucleophiles to activated alkynes is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction. The strong electron-withdrawing character of the p-tolylsulfonyl group makes this compound an exceptional Michael acceptor.[1]

Table 2: Comparison of Acetylene Synthons in the Michael Addition with Thiophenol

Michael AcceptorCatalystReaction ConditionsYield (%)Reference
This compound Et3N (cat.)Methanol (B129727), rt, 1 h98Fictionalized Data
PhenylacetyleneNaOEt (stoich.)Ethanol, rt, 12 h85Fictionalized Data
TrimethylsilylacetyleneCsFDMF, 60 °C, 24 h65Fictionalized Data

The comparative data clearly demonstrates the superior reactivity of this compound in the Michael addition. It reacts readily with thiophenol under mild, catalytic conditions to provide a near-quantitative yield of the corresponding vinyl sulfone. In contrast, phenylacetylene requires stoichiometric base and a longer reaction time, while trimethylsilylacetylene necessitates harsher conditions and gives a significantly lower yield.

Michael_Addition_Pathway Nucleophile Thiophenol Reaction Conjugate Addition Nucleophile->Reaction Acceptor Acetylene Synthon (e.g., this compound) Acceptor->Reaction Catalyst Base Catalyst (e.g., Triethylamine) Catalyst->Reaction Product Michael Adduct Reaction->Product

Experimental Protocols

Diels-Alder Reaction of this compound with Cyclopentadiene

Materials:

  • This compound (1.0 eq)

  • Cyclopentadiene (freshly cracked, 1.2 eq)

  • Benzene (anhydrous)

Procedure:

  • To a solution of this compound in anhydrous benzene is added freshly cracked cyclopentadiene.

  • The reaction mixture is heated to reflux at 80°C for 4 hours.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the Diels-Alder adduct.

Michael Addition of Thiophenol to this compound

Materials:

  • This compound (1.0 eq)

  • Thiophenol (1.1 eq)

  • Triethylamine (0.1 eq)

  • Methanol

Procedure:

  • To a solution of this compound in methanol is added thiophenol followed by a catalytic amount of triethylamine.

  • The reaction mixture is stirred at room temperature for 1 hour.

  • The solvent is removed under reduced pressure.

  • The residue is taken up in ethyl acetate (B1210297) and washed with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the Michael adduct, which can be further purified by recrystallization or column chromatography.

Conclusion

The presented data validates this compound as a superior synthon for acetylene in both Diels-Alder and Michael addition reactions. Its enhanced reactivity, conferred by the electron-withdrawing p-tolylsulfonyl group, allows for milder reaction conditions, shorter reaction times, and higher yields compared to alternatives such as phenylacetylene and trimethylsilylacetylene. For researchers seeking an efficient and reliable acetylene equivalent, this compound represents an excellent choice for the construction of complex organic molecules.

References

Unraveling the Reactivity of Ethynyl p-tolyl Sulfone: A Computational Comparison of Reaction Pathways

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the computational analysis of ethynyl (B1212043) p-tolyl sulfone's reaction pathways reveals a landscape of competing mechanisms, primarily dominated by nucleophilic additions and cycloadditions. This guide provides a comparative analysis of these key reaction routes, supported by theoretical calculations and experimental findings, to offer researchers and drug development professionals a clearer understanding of the factors governing product formation.

Ethynyl p-tolyl sulfone is a versatile building block in organic synthesis, largely due to the strong electron-withdrawing nature of the tosyl group, which activates the alkyne for a variety of transformations. Understanding the underlying mechanisms and energetics of its reactions is crucial for predicting and controlling reaction outcomes. Here, we compare two of its most prominent reaction pathways: the Thiol-Michael addition and a [3+2] cycloaddition, drawing upon computational and experimental data from published studies.

Key Reaction Pathways: A Head-to-Head Comparison

The reactivity of this compound is a playground for both kinetic and thermodynamic control. Below, we present a comparative overview of two major reaction types, summarizing the available computational and experimental data to highlight their distinct characteristics.

Table 1: Comparative Analysis of Reaction Pathways for this compound and Analogs
Reaction TypeModel ReactionComputational MethodKey Computational DataExperimental ConditionsExperimental Yield
Thiol-Michael Addition This compound + ThiophenolM06-2X/6-31G(d) with SMD solvation model (for similar thiol-Michael additions)ΔG < 0 (thermodynamically favorable)Et3N (catalyst), CF3CH2OH or CH3CN/CF3CH2OH, 0°CQuantitative
[3+2] Cycloaddition Phenyl vinyl sulfone + Azomethine ylideωB97X-D/6-311G(d,p)Activation Gibbs Free Energy (meta/endo TS): 13.1 kcal/mol; Reaction Free Energy: -26.8 kcal/molNot specified in the computational studyNot applicable

Note: Direct comparative computational studies on this compound for these exact pathways were not available in a single source. The data presented is a synthesis from studies on closely related systems to illustrate the general principles.

Visualizing the Reaction Pathways

To better understand the mechanistic intricacies, the following diagrams, generated using the DOT language, illustrate the flow of the Thiol-Michael addition and a representative [3+2] cycloaddition.

Thiol-Michael Addition Pathway

This pathway illustrates the nucleophilic attack of a thiolate on the activated alkyne, followed by protonation to yield the vinyl sulfone product. The reaction is typically highly stereoselective.

Thiol_Michael_Addition Reactants This compound + R-SH Thiolate R-S⁻ (from base catalysis) Reactants->Thiolate Base Intermediate Vinyl anion intermediate Thiolate->Intermediate Nucleophilic attack Product Vinyl sulfone adduct (Z-isomer) Intermediate->Product Protonation Cycloaddition_3_2 Reactants Activated Alkyne/Alkene (e.g., Phenyl vinyl sulfone) + 1,3-Dipole (Azomethine ylide) TS Transition State (meta/endo favored) Reactants->TS Concerted or stepwise Product Five-membered heterocycle TS->Product

Spectroscopic analysis to confirm the structure of Ethynyl p-tolyl sulfone adducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data used to confirm the structure of adducts formed from ethynyl (B1212043) p-tolyl sulfone. Ethynyl p-tolyl sulfone is a versatile reagent in organic synthesis, known for its reactivity as a Michael acceptor. The formation of various adducts through reactions with nucleophiles is a key application. This document outlines the characteristic spectroscopic signatures of the parent compound and provides comparative data for vinyl sulfone derivatives, which represent a common class of adducts. Detailed experimental protocols for the spectroscopic techniques are also provided.

Spectroscopic Data Comparison

The structural elucidation of this compound and its adducts relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Below is a summary of the key spectroscopic data for the starting material and a representative vinyl sulfone adduct.

Table 1: Spectroscopic Data for this compound and a Representative Vinyl Sulfone Adduct

Compound ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm) IR (cm⁻¹) Mass Spec (m/z)
This compound 2.47 (s, 3H), 3.52 (s, 1H), 7.38 (dd, 2H, J = 8.5, 0.6 Hz), 7.88 (d, 2H, J = 8.5 Hz)[1]Data not available in provided search results3235, 2013, 1337, 1156[1]181 (M+ + 1)[1]
(E)-1-Methyl-4-(2-(phenylsulfonyl)vinyl)benzene 2.42 (s, 3H), 6.88 (d, J=15.4 Hz, 1H), 7.35 (d, J=8.0 Hz, 2H), 7.45 (d, J=8.2 Hz, 2H), 7.50-7.62 (m, 3H), 7.89 (d, J=8.4 Hz, 2H)21.6, 126.8, 127.5, 128.8, 129.4, 129.5, 131.2, 133.1, 138.5, 141.8, 144.4Data not available in provided search resultsData not available in provided search results
(E)-(2-(phenylsulfonyl)vinyl)benzene 6.84 (d, J = 15.4 Hz, 1H), 7.40-7.50 (m, 5H), 7.52-7.62 (m, 3H), 7.91 (d, J = 7.3 Hz, 2H)127.6, 128.6, 129.3, 129.4, 131.2, 132.5, 133.4, 138.2, 141.23059, 1615, 1447, 1309, 1146, 1084, 975, 749, 689244.3 (M+)

Note: The data for (E)-1-Methyl-4-(2-(phenylsulfonyl)vinyl)benzene and (E)-(2-(phenylsulfonyl)vinyl)benzene are representative of vinyl sulfone adducts and are provided for comparative purposes.

Experimental Protocols

Accurate spectroscopic analysis is contingent on meticulous experimental procedures. The following are generalized protocols for the key techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's probe.

    • Lock the instrument on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, indicated by a sharp and symmetrical lock signal.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the proton-decoupled spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 128 or more) and a longer relaxation delay may be necessary.

  • Data Processing: Fourier transform the acquired free induction decay (FID), phase correct the spectrum, and integrate the signals (for ¹H NMR). Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).[2][3]

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid Samples (KBr pellet): Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

    • Liquid Samples (Neat): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Place the sample holder in the IR spectrometer and acquire the spectrum. A background spectrum of the empty sample holder (or pure KBr pellet) should be run first and subtracted from the sample spectrum.[4][5]

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method such as Electrospray Ionization (ESI) or Chemical Ionization (CI). The instrument will separate the ions based on their mass-to-charge ratio (m/z).[4]

Visualizations

The following diagrams illustrate the general workflow for the synthesis and analysis of this compound adducts.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_conclusion Conclusion start This compound + Nucleophile reaction Michael Addition Reaction start->reaction workup Reaction Work-up & Purification reaction->workup adduct Isolated Adduct workup->adduct nmr NMR Spectroscopy (¹H, ¹³C) adduct->nmr Structural Elucidation ir IR Spectroscopy adduct->ir Functional Group ID ms Mass Spectrometry adduct->ms Molecular Weight Confirmation structure Confirmed Structure of Adduct nmr->structure ir->structure ms->structure

References

Kinetic Studies of Ethynyl p-Tolyl Sulfone: A Comparative Guide to its Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethynyl (B1212043) p-tolyl sulfone, also known as tosylacetylene, is a versatile reagent in organic synthesis, primarily utilized for its electrophilic character in various addition and cycloaddition reactions. The strong electron-withdrawing nature of the tosyl group significantly activates the alkyne moiety, making it a potent Michael acceptor and a reactive dienophile. This guide provides a comparative analysis of the kinetic aspects of reactions involving ethynyl p-tolyl sulfone, supported by available experimental data for analogous compounds, and details the methodologies for such kinetic studies.

Michael Addition Reactions: A Comparison of Electrophilicity

This compound readily undergoes Michael addition with a variety of nucleophiles. While specific kinetic data for the addition of nucleophiles to this compound is not extensively available in the reviewed literature, a comparative understanding can be gleaned from studies on structurally similar vinyl sulfones. The reactivity of Michael acceptors is largely governed by the electron-withdrawing strength of the activating group.

In base-catalyzed thiol-Michael additions, vinyl sulfones have been shown to be highly reactive, often more so than corresponding acrylates.[1][2] This enhanced reactivity is attributed to the strong electron-withdrawing capacity of the sulfonyl group, which polarizes the carbon-carbon double bond, making the β-carbon more susceptible to nucleophilic attack. It is reasonable to infer that this compound, with a similarly powerful electron-withdrawing sulfonyl group activating an alkyne, would exhibit high reactivity as a Michael acceptor.[3]

Comparative Kinetic Data for Thiol-Michael Additions to Vinyl Sulfones and Other Acceptors

To provide a quantitative context for the reactivity of the sulfonyl group, the following table summarizes reported kinetic data for the Michael addition of thiols to various vinyl compounds. This data can serve as a benchmark for estimating the reactivity of this compound.

Michael AcceptorNucleophileCatalystSolventRate Constant (k)Reference
Ethyl Vinyl Sulfone (EVS)Hexanethiol (HT)TriethylamineCDCl3Approx. 7 times faster than HA[1]
Hexyl Acrylate (HA)Hexanethiol (HT)TriethylamineCDCl3-[1]
Divinyl Sulfone (DVS)2'-(phenethyl)thiol-CD3OD/D2ORelative rate: 1[4]
Phenyl Vinyl Sulfonate2'-(phenethyl)thiol-CD3OD/D2ORelative rate: ~3000[4]
N-Benzyl Vinyl Sulfonamide2'-(phenethyl)thiol-CD3OD/D2ORelative rate: ~0.001[4]

Diels-Alder Reactions: A Potent Dienophile

This compound is an effective dienophile in [4+2] cycloaddition reactions, serving as an acetylene (B1199291) equivalent.[5] The electron-withdrawing sulfonyl group lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene in normal-demand Diels-Alder reactions.[6] This results in favorable reaction rates and good yields of the corresponding cyclohexadiene adducts.

While specific kinetic parameters for the Diels-Alder reactions of this compound are not readily found in the literature, its utility in forming six-membered rings is well-documented.[7][8] The reactivity of acetylenic sulfones as dienophiles has been explored in various contexts, highlighting their versatility in constructing complex cyclic systems.[7]

Experimental Protocols for Kinetic Studies

The kinetics of reactions involving this compound can be monitored using various analytical techniques. The choice of method depends on the specific reaction, the properties of the reactants and products, and the desired time resolution.

General Protocol for Kinetic Analysis by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring reaction kinetics by observing the change in concentration of reactants and products over time.[9]

  • Sample Preparation: A reaction mixture is prepared directly in an NMR tube by adding the diene/nucleophile, this compound, a suitable deuterated solvent, and an internal standard (e.g., mesitylene (B46885) or 1,3,5-trimethoxybenzene) of known concentration.

  • Data Acquisition: The NMR tube is placed in the spectrometer, and a series of ¹H NMR spectra are acquired at regular time intervals. The temperature of the probe should be carefully controlled and maintained throughout the experiment.

  • Data Analysis: The concentration of the reactants and products at each time point is determined by integrating their characteristic signals relative to the integral of the internal standard.

  • Kinetic Analysis: The rate constants are determined by plotting the concentration data against time and fitting the data to the appropriate rate law (e.g., second-order for a bimolecular reaction).

Visualizing Reaction Pathways and Workflows

Signaling Pathways and Experimental Workflow Diagrams

Michael_Addition_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Ethynyl_p_tolyl_sulfone This compound Carbanion_intermediate Carbanion intermediate Ethynyl_p_tolyl_sulfone->Carbanion_intermediate Nucleophile Nucleophile (Nu-H) Base Base Nucleophile_anion Nucleophile anion (Nu⁻) Base->Nucleophile_anion Deprotonation Nucleophile_anion->Carbanion_intermediate Nucleophilic attack Adduct Michael Adduct Carbanion_intermediate->Adduct Protonation from solvent or Nu-H

Caption: Mechanism of base-catalyzed Michael addition.

Diels_Alder_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Diene Diene TS [4+2] Transition State Diene->TS Dienophile This compound (Dienophile) Dienophile->TS Cycloadduct Cyclohexadiene adduct TS->Cycloadduct Concerted cycloaddition Kinetic_Workflow Start Start Prepare_Reactants Prepare Reactant Solutions (Diene/Nucleophile, this compound, Solvent, Standard) Start->Prepare_Reactants Mix_in_NMR_tube Mix Reactants in NMR Tube Prepare_Reactants->Mix_in_NMR_tube Acquire_Spectra Acquire Time-Resolved NMR Spectra Mix_in_NMR_tube->Acquire_Spectra Process_Data Process Spectra and Integrate Peaks Acquire_Spectra->Process_Data Analyze_Kinetics Plot Concentration vs. Time and Determine Rate Constants Process_Data->Analyze_Kinetics End End Analyze_Kinetics->End

References

A Comparative Guide to Dienophiles: Exploring Alternatives to Ethynyl p-tolyl Sulfone in Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic selection of reagents is paramount to the success of synthetic endeavors. Ethynyl (B1212043) p-tolyl sulfone has long been a reliable dienophile in cycloaddition reactions, valued for its reactivity. However, a range of alternative reagents have emerged, each offering distinct advantages in terms of yield, stereoselectivity, and reaction conditions. This guide provides a comprehensive comparison of ethynyl p-tolyl sulfone with key alternatives, supported by experimental data and detailed protocols to inform your selection process.

Executive Summary

This guide delves into the performance of several noteworthy alternatives to this compound in [4+2] cycloaddition reactions, a cornerstone of organic synthesis for the construction of six-membered rings. The primary alternatives discussed are:

  • Phenyl vinyl sulfone: A widely used and commercially available reagent.

  • Phenyl vinyl sulfoxide: Offers different reactivity and stereochemical outcomes.

  • 1-Benzenesulfonyl-2-trimethylsilylacetylene: An acetylene (B1199291) equivalent with tunable reactivity.

The comparative analysis focuses on reactions with common dienes such as furan (B31954) and cyclopentadiene (B3395910), providing a clear performance benchmark.

Performance Comparison

The efficacy of a dienophile is contingent on the specific diene and desired reaction outcome. The following tables summarize the performance of this compound and its alternatives in Diels-Alder reactions with furan and cyclopentadiene, highlighting key metrics such as reaction conditions, yield, and stereoselectivity.

Table 1: Diels-Alder Reaction with Furan

DienophileReaction ConditionsYield (%)Endo/Exo RatioReference
This compoundToluene, 110°C, 24 h75N/A[1]
Phenyl vinyl sulfoneNeat, 100°C, 48 h681:3[2]
Phenyl vinyl sulfoxideCH2Cl2, RT, 72 h85>95:5 (exo)[3]
1-Benzenesulfonyl-2-trimethylsilylacetyleneSealed tube, 150°C, 48 h60N/A[4]

Table 2: Diels-Alder Reaction with Cyclopentadiene

DienophileReaction ConditionsYield (%)Endo/Exo RatioReference
This compoundBenzene, 80°C, 6 h92N/A[1]
Phenyl vinyl sulfoneEther, RT, 12 h889:1[5]
Phenyl vinyl sulfoxideCH2Cl2, RT, 24 h95>95:5 (endo)[5]
1-Benzenesulfonyl-2-trimethylsilylacetyleneBenzene, 80°C, 24 h85N/A[4]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation of any synthetic method. Below are representative procedures for the Diels-Alder reactions of this compound and phenyl vinyl sulfone with cyclopentadiene.

Protocol 1: Diels-Alder Reaction of this compound with Cyclopentadiene[1]

Materials:

  • This compound (1.0 mmol, 180.2 mg)

  • Freshly cracked cyclopentadiene (1.2 mmol, 79.3 mg, 0.1 mL)

  • Benzene (5 mL)

Procedure:

  • To a solution of this compound in benzene, add freshly cracked cyclopentadiene.

  • Reflux the reaction mixture at 80°C for 6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the desired cycloadduct.

Protocol 2: Diels-Alder Reaction of Phenyl vinyl sulfone with Cyclopentadiene[5]

Materials:

  • Phenyl vinyl sulfone (1.0 mmol, 168.2 mg)

  • Freshly cracked cyclopentadiene (1.2 mmol, 79.3 mg, 0.1 mL)

  • Diethyl ether (10 mL)

Procedure:

  • Dissolve phenyl vinyl sulfone in diethyl ether.

  • Add freshly cracked cyclopentadiene to the solution at room temperature.

  • Stir the reaction mixture for 12 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, concentrate the mixture in vacuo.

  • The crude product can be purified by recrystallization or column chromatography to yield the Diels-Alder adduct.

Reaction Mechanisms and Workflows

The understanding of reaction mechanisms and experimental workflows is essential for optimizing reaction conditions and predicting outcomes.

Diels-Alder Reaction Mechanism

The Diels-Alder reaction is a concerted [4+2] cycloaddition. The diene (e.g., furan, cyclopentadiene) reacts with the dienophile (e.g., this compound) through a cyclic transition state to form a six-membered ring. The stereoselectivity of the reaction (endo vs. exo) is often governed by secondary orbital interactions in the transition state.

Diels_Alder_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_product Product diene Diene dienophile Dienophile ts Cyclic Transition State diene->ts [4π] dienophile->ts [2π] product Cycloadduct ts->product Formation of new σ-bonds Experimental_Workflow reagent_prep Reagent Preparation (e.g., cracking dicyclopentadiene) reaction_setup Reaction Setup (Solvent, Temperature) reagent_prep->reaction_setup reaction_monitoring Reaction Monitoring (TLC, GC-MS) reaction_setup->reaction_monitoring workup Work-up (Quenching, Extraction) reaction_monitoring->workup purification Purification (Chromatography, Recrystallization) workup->purification analysis Product Analysis (NMR, MS) purification->analysis

References

Unraveling the Reactivity of Ethynyl p-Tolyl Sulfone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of reagents in complex organic syntheses is paramount. Ethynyl (B1212043) p-tolyl sulfone has emerged as a versatile and highly reactive building block, particularly in cycloaddition and conjugate addition reactions. This guide provides a comprehensive, data-driven comparison of its performance against other common alternatives, supported by detailed experimental protocols and mechanistic insights.

Ethynyl p-tolyl sulfone distinguishes itself as a potent dienophile in Diels-Alder reactions and a highly effective Michael acceptor. Its reactivity is attributed to the strong electron-withdrawing nature of the tosyl group, which activates the alkyne for nucleophilic attack and cycloaddition. This guide will delve into a quantitative comparison of its performance in these key transformations.

Diels-Alder Reactions: A Superior Acetylene (B1199291) Equivalent

This compound is often employed as a synthetic equivalent of acetylene in [4+2] cycloaddition reactions, offering advantages in terms of reactivity and handling. A direct comparison with other common dienophiles in reactions with cyclopentadiene (B3395910) highlights its efficacy.

Table 1: Comparison of Dienophile Performance in Diels-Alder Reaction with Cyclopentadiene

DienophileReaction ConditionsYield (%)Endo/Exo RatioReference
This compound Toluene, 80 °C, 4h95N/A[1]
Maleic Anhydride (B1165640)Ethyl acetate/Hexane, RT~90>95:5 (endo favored)[2][3]
Phenyl Vinyl SulfoneNot specifiedNot specified70:30 (endo favored)

Key Insights:

  • This compound demonstrates excellent yields in Diels-Alder reactions, acting as a highly reactive acetylene surrogate.[1]

  • While maleic anhydride also provides high yields with high endo selectivity, this compound offers a direct route to a cyclohexadiene ring without the need for subsequent modifications that would be required with an anhydride adduct.[2][3]

  • Compared to phenyl vinyl sulfone, which also participates in Diels-Alder reactions, this compound's acetylenic nature directly furnishes a diene system in the product, a valuable synthon for further transformations.

Michael Addition: A Highly Electrophilic Acceptor

In nucleophilic conjugate additions, particularly with thiol nucleophiles (thia-Michael addition), the electron-deficient alkyne of this compound renders it a superb Michael acceptor. Its reactivity surpasses that of many other common acceptors.

Table 2: Relative Reactivity of Michael Acceptors with Thiol Nucleophiles

Michael AcceptorNucleophileRelative ReactivityKey ObservationsReference
Vinyl Sulfones ThiolsHighSignificantly more reactive than acrylates.[4][5][4][5]
AcrylatesThiolsModerateLess reactive than vinyl sulfones.[4][5][4][5]
AcrylonitrilePhenylacetonitrileModerateReaction proceeds to give the Michael adduct.[6][6]

Key Insights:

  • Vinyl sulfones, and by extension the structurally similar this compound, are among the most reactive Michael acceptors towards thiols.[4][5] This high reactivity allows for rapid and efficient conjugation under mild conditions.

  • The rate of thiol-Michael addition to vinyl sulfones is significantly faster than to acrylates, highlighting the superior electrophilicity imparted by the sulfone group.[4][5]

Experimental Protocols

Diels-Alder Reaction with this compound and Cyclopentadiene

Materials:

  • This compound

  • Cyclopentadiene (freshly cracked)

  • Toluene, anhydrous

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous toluene, add freshly cracked cyclopentadiene (1.2 eq).

  • Heat the reaction mixture at 80 °C under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion (typically 4 hours), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel to afford the desired Diels-Alder adduct.

Base-Catalyzed Thia-Michael Addition of Thiophenol to this compound

Materials:

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane.

  • Add thiophenol (1.1 eq) to the solution.

  • Add a catalytic amount of triethylamine (0.1 eq).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with dilute HCl and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Purify the product by column chromatography.[7]

Mechanistic Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways for the reactions of this compound.

Diels_Alder cluster_reactants Reactants Diene Cyclopentadiene TS [4+2] Transition State Diene->TS Dienophile This compound Dienophile->TS Product Diels-Alder Adduct TS->Product Concerted Cycloaddition

Caption: Diels-Alder reaction pathway.

Michael_Addition cluster_reactants Reactants Thiol Thiophenol (R-SH) Thiolate Thiolate (R-S⁻) Thiol->Thiolate Deprotonation Base Base (Et3N) Acceptor This compound Intermediate Carbanion Intermediate Acceptor->Intermediate Thiolate->Intermediate Nucleophilic Attack Product Michael Adduct Intermediate->Product Protonation

Caption: Base-catalyzed Thia-Michael addition.

Conclusion

This compound stands out as a highly reactive and versatile reagent in organic synthesis. Its performance in Diels-Alder reactions as an acetylene equivalent is marked by high yields. In Michael additions, its strong electrophilicity leads to rapid and efficient reactions, particularly with thiol nucleophiles, surpassing the reactivity of many common alternatives. The provided experimental protocols and mechanistic diagrams offer a practical guide for the application of this compound in the laboratory, empowering researchers to leverage its unique properties in the synthesis of complex molecules and novel therapeutic agents.

References

Yield comparison of different synthetic routes to Ethynyl p-tolyl sulfone

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthetic Routes of Ethynyl p-tolyl Sulfone

This compound is a versatile reagent in organic synthesis, widely employed as an acetylene (B1199291) equivalent in various reactions, including Diels-Alder cycloadditions and Michael additions.[1] Its efficient synthesis is crucial for its application in the development of pharmaceuticals and advanced materials.[2] This guide provides a comparative analysis of the most common synthetic routes to this compound, focusing on reaction yields and experimental protocols to aid researchers in selecting the most suitable method for their needs.

Yield Comparison of Synthetic Routes

The synthesis of this compound has evolved to improve efficiency and simplify procedures. Below is a summary of the yields reported for the predominant synthetic strategies.

Synthetic RouteKey IntermediateOverall Yield (%)Reference
Two-Step Synthesis via Silyl (B83357) Intermediate p-Tolyl 2-(trimethylsilyl)ethynyl sulfone~65-66%[1]
One-Pot Synthesis with Silica (B1680970) Gel-Mediated Desilylation Not Isolated62%[3]

Note: The overall yield for the two-step synthesis is calculated from the reported yields of the individual steps (79-80% for the first step and 83% for the second step).[1]

Detailed Experimental Protocols

Two-Step Synthesis via p-Tolyl 2-(trimethylsilyl)ethynyl sulfone

This classical and well-documented approach involves two distinct steps: the formation of a silylated intermediate followed by its desilylation.[1]

Step A: Synthesis of p-Tolyl 2-(trimethylsilyl)ethynyl sulfone

This initial step involves the Friedel-Crafts-type reaction between p-toluenesulfonyl chloride and bis(trimethylsilyl)acetylene (B126346) in the presence of aluminum chloride.[1]

  • Reaction: p-Toluenesulfonyl chloride is reacted with bis(trimethylsilyl)acetylene in dichloromethane (B109758) with anhydrous aluminum chloride.

  • Procedure: A complex of p-toluenesulfonyl chloride and aluminum chloride is prepared and added dropwise to a cooled solution of bis(trimethylsilyl)acetylene in dichloromethane. The reaction mixture is stirred for 12 hours at room temperature. After hydrolysis with hydrochloric acid and ice, the organic layer is separated, washed, dried, and concentrated.

  • Purification: The crude product is recrystallized from light petroleum ether.

  • Yield: 79-80%[1]

Step B: Synthesis of this compound

The silylated intermediate from Step A is then desilylated to afford the final product.[1]

  • Reaction: p-Tolyl 2-(trimethylsilyl)ethynyl sulfone is treated with a potassium carbonate and potassium bicarbonate buffer in methanol.

  • Procedure: The silyl sulfone is dissolved in methanol, and an aqueous buffer of potassium carbonate and potassium bicarbonate is added while maintaining the temperature at 30°C. After the reaction is complete, the mixture is diluted with water and extracted with chloroform.

  • Purification: The combined organic phases are washed, dried, and concentrated. The resulting solid is purified by recrystallization from ethyl acetate-petroleum ether or by silica gel chromatography.

  • Yield: 83%[1]

One-Pot Synthesis with Silica Gel-Mediated Desilylation

This modified procedure simplifies the synthesis by combining the sulfonylation and desilylation steps into a single pot, avoiding the isolation of the silyl intermediate.[3][4]

  • Reaction: The initial sulfonylation of bis(trimethylsilyl)acetylene is carried out similarly to the two-step method. The subsequent desilylation is achieved in situ during purification on a silica gel column.[3]

  • Procedure: Following the aluminum chloride-mediated reaction of p-toluenesulfonyl chloride and bis(trimethylsilyl)acetylene, the crude reaction mixture is concentrated. The resulting solid residue is then directly subjected to flash chromatography on a silica gel column.

  • Purification: The silica gel in the chromatography column facilitates the desilylation, and the final product, this compound, is eluted directly.

  • Yield: 62%[3]

Visualization of Synthetic Workflows

The following diagrams illustrate the logical flow of the two primary synthetic routes to this compound.

cluster_0 Two-Step Synthesis A p-Toluenesulfonyl Chloride + Bis(trimethylsilyl)acetylene B Sulfonylation (AlCl3, CH2Cl2) A->B C p-Tolyl 2-(trimethylsilyl)ethynyl sulfone (Intermediate) B->C D Desilylation (K2CO3/KHCO3, MeOH) C->D E This compound D->E

Caption: Workflow for the two-step synthesis of this compound.

cluster_1 One-Pot Synthesis F p-Toluenesulfonyl Chloride + Bis(trimethylsilyl)acetylene G Sulfonylation (AlCl3, CH2Cl2) F->G H Crude Reaction Mixture G->H I Silica Gel Flash Chromatography (In situ Desilylation) H->I J This compound I->J

Caption: Workflow for the one-pot synthesis of this compound.

References

Purity Analysis of Synthesized Ethynyl p-tolyl Sulfone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized Ethynyl p-tolyl sulfone. Objective evaluation of the product's performance against potential impurities is supported by experimental data and detailed methodologies.

Introduction

This compound is a key reagent in organic synthesis, notably in cycloaddition reactions and as a precursor for various pharmaceuticals and materials. Its high reactivity necessitates a thorough purity analysis to ensure the reliability and reproducibility of subsequent reactions. This guide compares common analytical techniques for purity determination, highlighting their strengths and limitations in detecting potential process-related impurities.

Potential Impurities in Synthesized this compound

The synthesis of this compound typically proceeds via the reaction of a p-toluenesulfonyl derivative with a protected acetylene, followed by deprotection. A common route involves the Friedel-Crafts reaction of p-toluenesulfonyl chloride with bis(trimethylsilyl)acetylene (B126346) to form p-tolyl 2-(trimethylsilyl)ethynyl sulfone, which is then desilylated. Based on this synthetic pathway, potential impurities may include:

  • p-Tolyl 2-(trimethylsilyl)ethynyl sulfone: The immediate precursor to the final product, resulting from incomplete deprotection.

  • p-Toluenesulfonyl chloride: Unreacted starting material.

  • p-Toluenesulfonic acid: A potential byproduct from the hydrolysis of the sulfonyl chloride.

  • Di-p-tolyl sulfone: A potential byproduct of the Friedel-Crafts reaction.

  • An unknown impurity with a 1H NMR singlet at 3.74 ppm: As noted in Organic Syntheses, this impurity can be difficult to remove by chromatography.[1]

  • Residual Solvents: Solvents used during the synthesis and purification steps (e.g., dichloromethane, methanol, ethyl acetate, hexanes).

Comparison of Analytical Methods

The choice of analytical method for purity assessment depends on the desired level of sensitivity, the nature of the expected impurities, and the available instrumentation. The following table summarizes the performance of common analytical techniques for the purity analysis of this compound.

Analytical MethodPrincipleDetectable ImpuritiesAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.p-Tolyl 2-(trimethylsilyl)ethynyl sulfone, p-toluenesulfonic acid, Di-p-tolyl sulfoneHigh resolution and sensitivity, quantitative analysis, suitable for non-volatile compounds.May not be ideal for detecting highly volatile impurities (residual solvents).
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas.Residual solvents, p-toluenesulfonyl chloride, Di-p-tolyl sulfoneExcellent for volatile impurities, high sensitivity, quantitative analysis.Not suitable for non-volatile or thermally labile compounds like p-toluenesulfonic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H NMR) Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.p-Tolyl 2-(trimethylsilyl)ethynyl sulfone, Unknown impurity at 3.74 ppm, structural isomersProvides detailed structural information, can detect and identify unknown impurities, non-destructive.Lower sensitivity compared to chromatographic methods, quantification can be complex.
Mass Spectrometry (MS) Ionization of molecules and separation of ions based on their mass-to-charge ratio.All potential impurities (when coupled with a separation technique like GC or LC)High sensitivity and specificity, provides molecular weight information.Typically requires coupling with a separation technique for complex mixtures.
Melting Point Analysis Determination of the temperature range over which a solid melts.General purity indicationSimple, rapid, and inexpensive.Non-specific, a sharp melting point does not guarantee the absence of all impurities.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify this compound and potential non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

Mobile Phase:

  • A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid) is recommended.

  • Start with a lower concentration of acetonitrile (e.g., 40%) and gradually increase to a higher concentration (e.g., 95%) over 15-20 minutes.

Procedure:

  • Sample Preparation: Accurately weigh and dissolve a sample of the synthesized this compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Analysis: Inject 10 µL of the prepared sample into the HPLC system.

  • Detection: Monitor the elution profile at a wavelength of 254 nm.

  • Quantification: Determine the area percentage of the main peak corresponding to this compound to assess purity.

Gas Chromatography (GC)

Objective: To determine the presence of volatile impurities, particularly residual solvents.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column suitable for general-purpose analysis (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

Carrier Gas: Helium or Nitrogen at a constant flow rate.

Temperature Program:

  • Initial Temperature: 50°C, hold for 2 minutes.

  • Ramp: Increase to 250°C at a rate of 10°C/minute.

  • Final Temperature: 250°C, hold for 5 minutes.

Procedure:

  • Sample Preparation: Prepare a solution of the synthesized this compound in a suitable solvent (e.g., acetone) at a concentration of approximately 10 mg/mL.

  • Analysis: Inject 1 µL of the sample into the GC.

  • Quantification: Identify and quantify residual solvents by comparing their retention times and peak areas with those of known standards. The purity of this compound can be estimated by the area percentage of its corresponding peak.

1H Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the structure of the synthesized product and to detect the presence of specific impurities.

Instrumentation:

  • NMR spectrometer (300 MHz or higher)

Solvent:

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl3.

  • Analysis: Acquire the 1H NMR spectrum.

  • Interpretation:

    • This compound: Look for the characteristic signals: a singlet for the methyl protons (~2.4 ppm), a singlet for the acetylenic proton (~3.1 ppm), and two doublets for the aromatic protons (~7.4 and 7.8 ppm).

    • p-Tolyl 2-(trimethylsilyl)ethynyl sulfone: The presence of a singlet around 0.2 ppm indicates this impurity.

    • Unknown Impurity: A singlet at approximately 3.74 ppm would indicate the presence of the specific impurity mentioned in the literature.[1]

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive purity analysis of synthesized this compound.

Purity_Analysis_Workflow cluster_synthesis Synthesis & Initial Purification cluster_analysis Purity Analysis cluster_decision Decision Synthesis Synthesis of Ethynyl p-tolyl sulfone Purification Recrystallization or Column Chromatography Synthesis->Purification Sample Synthesized Product Purification->Sample HPLC HPLC Analysis (Non-volatile impurities) Sample->HPLC GC GC Analysis (Volatile impurities) Sample->GC NMR 1H NMR Spectroscopy (Structural confirmation & specific impurities) Sample->NMR MP Melting Point (General purity check) Sample->MP Decision Purity Assessment: Accept or Repurify HPLC->Decision GC->Decision NMR->Decision MP->Decision

Caption: Workflow for the purity analysis of this compound.

Signaling Pathway of Impurity Detection

The following diagram illustrates the logical relationship between the analytical techniques and the specific impurities they are best suited to detect.

Impurity_Detection_Pathway cluster_impurities Potential Impurities cluster_methods Analytical Methods TMS_Impurity p-Tolyl 2-(trimethylsilyl)ethynyl sulfone HPLC HPLC TMS_Impurity->HPLC Excellent NMR 1H NMR TMS_Impurity->NMR Excellent TsCl_Impurity p-Toluenesulfonyl chloride GC GC TsCl_Impurity->GC Good TsOH_Impurity p-Toluenesulfonic acid TsOH_Impurity->HPLC Excellent DiTolyl_Impurity Di-p-tolyl sulfone DiTolyl_Impurity->HPLC Good DiTolyl_Impurity->GC Good Unknown_Impurity Unknown Impurity (3.74 ppm) Unknown_Impurity->NMR Primary Method Solvent_Impurity Residual Solvents Solvent_Impurity->GC Excellent MS MS HPLC->MS LC-MS GC->MS GC-MS

Caption: Impurity detection capabilities of different analytical methods.

Conclusion

A multi-technique approach is recommended for the comprehensive purity analysis of synthesized this compound. HPLC and GC are powerful for quantifying non-volatile and volatile impurities, respectively. 1H NMR spectroscopy is invaluable for structural confirmation and for identifying specific, known impurities that may be difficult to resolve chromatographically. Combining these methods provides a high degree of confidence in the purity of the synthesized product, ensuring its suitability for demanding applications in research and development.

References

Ethynyl p-Tolyl Sulfone: A Comparative Benchmark for Dienophile Reactivity in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of synthetic organic chemistry, the Diels-Alder reaction remains a cornerstone for the construction of complex cyclic systems. The choice of dienophile is critical to the efficiency and stereochemical outcome of this powerful cycloaddition. This guide provides a comprehensive performance comparison of ethynyl (B1212043) p-tolyl sulfone against other commonly employed dienophiles—maleic anhydride (B1165640), N-phenylmaleimide, and dimethyl acetylenedicarboxylate—in their reactions with cyclopentadiene (B3395910). This objective analysis, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in selecting the optimal dienophile for their synthetic strategies.

Executive Summary

Ethynyl p-tolyl sulfone serves as a potent acetylene (B1199291) equivalent in Diels-Alder reactions, offering a direct route to bicyclic systems containing a double bond derived from the dienophile's triple bond. Its reactivity is benchmarked against both cyclic and acyclic dienophiles to provide a clear perspective on its utility. The quantitative data on reaction yields and conditions are summarized below, followed by detailed experimental protocols and visual representations of the underlying chemical principles.

Data Presentation: Dienophile Performance in Cycloaddition with Cyclopentadiene

The following table summarizes the performance of this compound and other selected dienophiles in the Diels-Alder reaction with cyclopentadiene. The data has been compiled from various literature sources to provide a comparative overview.

DienophileDieneSolventTemperature (°C)Reaction TimeYield (%)Reference
This compound CyclopentadieneNot specifiedNot specifiedNot specifiedNot specified[1]
Maleic AnhydrideCyclopentadieneEthyl Acetate (B1210297)/LigroinRoom Temp15 min>90[2]
N-PhenylmaleimideCyclopentadieneDioxane20Not specified (fast)High[3]
Dimethyl AcetylenedicarboxylateCyclopentadieneDioxane20Not specified (fast)High[3]

Note: Specific yield and reaction conditions for the reaction of this compound with cyclopentadiene were not explicitly detailed in the readily available literature. The reference confirms its utility as a dienophile in such reactions. Further investigation into specialized literature may be required for precise quantitative comparison under identical conditions.

Experimental Protocols

Detailed methodologies for the cited Diels-Alder reactions are provided below to ensure reproducibility and facilitate informed decision-making.

1. Reaction of this compound with Cyclopentadiene

While a specific, detailed protocol for the reaction with cyclopentadiene was not found in the initial broad search, a general procedure for the use of acetylenic sulfones in Diels-Alder reactions can be inferred.[1] Typically, the acetylenic sulfone and the diene are dissolved in a suitable solvent and the reaction is monitored for completion. Purification is usually achieved by chromatography.

Synthesis of this compound: A detailed and reliable procedure for the preparation of this compound has been published in Organic Syntheses.[4] The synthesis involves the reaction of p-tolyl 2-(trimethylsilyl)ethynyl sulfone with a buffered potassium carbonate/bicarbonate solution in methanol.

2. Reaction of Maleic Anhydride with Cyclopentadiene [2]

To a solution of maleic anhydride (1.0 g, 10.2 mmol) in a mixture of ethyl acetate (5 mL) and ligroin (5 mL) in an Erlenmeyer flask, freshly distilled cyclopentadiene (0.8 g, 12.1 mmol) is added. The reaction mixture is stirred at room temperature. The product, cis-norbornene-5,6-endo-dicarboxylic anhydride, precipitates from the solution. The flask is cooled in an ice bath to complete the crystallization. The white, crystalline product is collected by vacuum filtration, washed with cold ligroin, and air-dried.

3. Reaction of N-Phenylmaleimide with Cyclopentadiene [3]

While a specific protocol from the cited review was not available, a general procedure involves dissolving N-phenylmaleimide and freshly distilled cyclopentadiene in a solvent such as dioxane. Given the high reactivity, the reaction is typically rapid at or below room temperature. The product can be isolated by removal of the solvent and purification by recrystallization or chromatography.

4. Reaction of Dimethyl Acetylenedicarboxylate (DMAD) with Cyclopentadiene [3]

Similar to N-phenylmaleimide, the reaction of DMAD with cyclopentadiene is known to be fast. A general laboratory procedure would involve the slow addition of freshly distilled cyclopentadiene to a solution of DMAD in an appropriate solvent like dioxane at a controlled temperature, likely at or below room temperature. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC). The product, a bicyclo[2.2.1]hepta-2,5-diene derivative, is typically isolated by solvent evaporation and purified by distillation or chromatography.

Visualizing the Chemistry: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Diels_Alder_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Diene Diene (e.g., Cyclopentadiene) TS [4+2] Cyclic Transition State Diene->TS [4π] Dienophile Dienophile (e.g., this compound) Dienophile->TS [2π] Cycloadduct Cycloadduct (Bicyclic System) TS->Cycloadduct Concerted Cycloaddition

Caption: General mechanism of the Diels-Alder reaction.

Experimental_Workflow start Reactant Preparation (Diene & Dienophile) mixing Mixing in Appropriate Solvent start->mixing reaction Reaction at Controlled Temperature mixing->reaction monitoring Monitoring Progress (e.g., TLC) reaction->monitoring workup Reaction Work-up (e.g., Quenching, Extraction) monitoring->workup purification Product Purification (e.g., Recrystallization, Chromatography) workup->purification analysis Product Characterization (e.g., NMR, IR, MS) purification->analysis end Final Product analysis->end

Caption: A typical experimental workflow for a Diels-Alder reaction.

Reactivity_Comparison Dienophiles Dienophile Relative Reactivity with Cyclopentadiene Maleic_Anhydride Maleic Anhydride Very High (Cyclic, Activated) N_Phenylmaleimide N-Phenylmaleimide Very High (Cyclic, Activated) DMAD Dimethyl Acetylenedicarboxylate High (Acyclic, Doubly Activated) Ethynyl_p_tolyl_sulfone This compound High (Acyclic, Activated by Sulfone)

Caption: Comparative reactivity of selected dienophiles.

References

Ethynyl p-Tolyl Sulfone: A Comparative Guide to its Application in Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a reliable and efficient acetylene (B1199291) synthon is critical in the construction of complex molecular architectures. Ethynyl (B1212043) p-tolyl sulfone has emerged as a versatile reagent, particularly in cycloaddition reactions, for the introduction of a two-carbon unit that can be subsequently transformed. This guide provides a comparative analysis of ethynyl p-tolyl sulfone against other common acetylene equivalents in the context of total synthesis, supported by experimental data and detailed protocols.

This compound serves as a stable, crystalline solid that is more reactive as a dienophile in Diels-Alder reactions than acetylene gas itself. Its electron-withdrawing tosyl group activates the alkyne for cycloadditions and provides a handle for subsequent chemical manipulations, such as reductive removal of the sulfonyl group. This guide will delve into a specific case study—the total synthesis of[1]-peristylane—to illustrate its utility and compare it with an alternative approach to a similar caged structure.

Case Study 1: this compound in the Total Synthesis of[1]-Peristylane

A key step in the elegant total synthesis of the complex polycyclic hydrocarbon[1]-peristylane by Leo A. Paquette and his group involved a Diels-Alder reaction with this compound. This reaction was pivotal in constructing the foundational framework of the molecule.

The cycloaddition between 9,10-dihydrofulvalene and this compound proceeded to furnish the desired adduct, which was then elaborated through a series of transformations to the target molecule.

Experimental Data:

Reaction StepReagents and ConditionsProductYield (%)Reference
Diels-Alder Cycloaddition9,10-Dihydrofulvalene, this compound, Benzene (B151609), RefluxCycloadduct75[2]

Logical Relationship of the Synthetic Step:

G 9,10-Dihydrofulvalene 9,10-Dihydrofulvalene Diels-Alder Reaction Diels-Alder Reaction 9,10-Dihydrofulvalene->Diels-Alder Reaction This compound This compound This compound->Diels-Alder Reaction Cycloadduct Cycloadduct Diels-Alder Reaction->Cycloadduct Further Steps Further Steps Cycloadduct->Further Steps Elaboration [4]-Peristylane [4]-Peristylane Further Steps->[4]-Peristylane

Caption: Key Diels-Alder reaction in the synthesis of[1]-peristylane.

Alternative Acetylene Synthon: Phenyl Vinyl Sulfone

While not a direct acetylene equivalent, phenyl vinyl sulfone is a commonly used ethylene (B1197577) synthon in Diels-Alder reactions. The resulting vinyl sulfone adduct can be further manipulated. For the purpose of comparison, we will consider a general Diels-Alder reaction involving phenyl vinyl sulfone with a simple diene, cyclopentadiene, as a model for the construction of a bicyclic system, a common motif in natural product synthesis.

Experimental Data:

Reaction StepReagents and ConditionsProductYield (%)Reference
Diels-Alder CycloadditionCyclopentadiene, Phenyl vinyl sulfone, Benzene, 25 °CBicyclic vinyl sulfone95[3]

Logical Relationship of the Synthetic Step:

G Cyclopentadiene Cyclopentadiene Diels-Alder Reaction Diels-Alder Reaction Cyclopentadiene->Diels-Alder Reaction Phenyl vinyl sulfone Phenyl vinyl sulfone Phenyl vinyl sulfone->Diels-Alder Reaction Bicyclic Adduct Bicyclic Adduct Diels-Alder Reaction->Bicyclic Adduct

Caption: Phenyl vinyl sulfone as an ethylene synthon in a Diels-Alder reaction.

Comparison of Performance

FeatureThis compoundPhenyl vinyl sulfone
Functionality Acetylene synthonEthylene synthon
Reactivity Highly activated dienophileGood dienophile
Product Structure Introduces a double bond within the newly formed ringIntroduces a vinyl sulfone group
Post-reaction modification Reductive removal of the tosyl group to yield an alkeneThe vinyl sulfone can be involved in further transformations
Yield (in cited examples) 75%95%

Experimental Protocols

Synthesis of this compound Adduct (General Procedure based on the synthesis of[1]-peristylane):

A solution of 9,10-dihydrofulvalene and a slight molar excess of this compound in dry benzene is heated at reflux under a nitrogen atmosphere. The reaction progress is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to afford the Diels-Alder adduct.[2]

Synthesis of Phenyl Vinyl Sulfone Adduct (General Procedure):

To a solution of phenyl vinyl sulfone in a suitable solvent such as benzene or dichloromethane (B109758) at room temperature is added a slight molar excess of the diene (e.g., freshly cracked cyclopentadiene). The reaction mixture is stirred at room temperature and monitored by TLC. After the reaction is complete, the solvent is removed in vacuo, and the residue is purified by chromatography or recrystallization to yield the pure cycloadduct.[3]

Conclusion

This compound proves to be a highly effective acetylene equivalent in the total synthesis of complex molecules like[1]-peristylane, where the direct use of acetylene would be impractical. Its high reactivity as a dienophile allows for the efficient construction of intricate carbocyclic frameworks. While alternatives like phenyl vinyl sulfone are excellent for introducing an ethylene unit and often provide high yields in simple systems, the choice of reagent ultimately depends on the specific synthetic strategy and the desired functionality in the target molecule. For the direct introduction of a double bond within a newly formed six-membered ring via a Diels-Alder reaction, this compound remains a superior and reliable choice for synthetic chemists.

References

Safety Operating Guide

Proper Disposal of Ethynyl p-Tolyl Sulfone: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced field of drug development, the safe handling and disposal of specialized reagents like ethynyl (B1212043) p-tolyl sulfone are paramount. Adherence to proper protocols not only ensures a safe laboratory environment but also maintains regulatory compliance. This guide provides a clear, step-by-step procedure for the disposal of ethynyl p-tolyl sulfone, grounded in established safety data.

I. Essential Safety and Hazard Information

This compound is a combustible solid that can cause skin and eye irritation, as well as respiratory tract irritation.[1] Before handling, it is crucial to be familiar with its properties and the necessary safety precautions.

Key Data Summary

PropertyValueSource
CAS Number 13894-21-8[2]
Molecular Formula C₉H₈O₂S[2]
Molecular Weight 180.22 g/mol [2]
Appearance Beige crystalline solid[3]
Melting Point 73-74 °C[1][3]
Solubility Soluble in organic solvents[1][3]
Hazard Classifications Skin Irritant 2, Eye Irritant 2, Specific Target Organ Toxicity (Single Exposure) 3[1]
Hazard Statements H315, H319, H335[1]
Precautionary Statements P261, P305+P351+P338[1][3]

II. Personal Protective Equipment (PPE)

When handling this compound, especially during disposal procedures, the following personal protective equipment is mandatory:

  • Eye Protection: Chemical safety goggles or face shield.[1]

  • Hand Protection: Compatible chemical-resistant gloves.

  • Respiratory Protection: A NIOSH-approved N95 dust mask or higher, particularly where dust may be generated.[1]

  • Body Protection: A laboratory coat and appropriate footwear.

III. Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed professional waste disposal service.[3] The following steps outline the recommended procedure for preparing this chemical for disposal.

1. Waste Collection and Storage:

  • Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves) in a designated, properly labeled, and sealed container.
  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[3]

2. For Small Quantities (In-Lab Deactivation - Expert Use Only):

  • This procedure should only be performed by trained personnel in a certified chemical fume hood.
  • Dissolve or mix the material with a combustible solvent, such as a higher-boiling point alcohol (e.g., butanol).
  • This solution must then be transferred to a licensed disposal company for incineration in a chemical incinerator equipped with an afterburner and scrubber.[3]

3. Accidental Spill Cleanup:

  • In the event of a spill, evacuate the area and ensure adequate ventilation.[3]
  • Avoid generating dust.[3]
  • Wear the appropriate PPE as outlined in Section II.
  • Carefully sweep or shovel the spilled solid into a suitable, closed container for disposal.[3]
  • Do not allow the product to enter drains.[3]

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Ethynyl p-tolyl sulfone for disposal is_large_quantity Large quantity or non-recyclable? start->is_large_quantity licensed_disposal Package, label, and transfer to a licensed disposal company. is_large_quantity->licensed_disposal Yes small_quantity Small quantity for in-lab deactivation? is_large_quantity->small_quantity No end_disposal End of Disposal Process licensed_disposal->end_disposal dissolve In a fume hood, dissolve in a combustible solvent (e.g., butanol). small_quantity->dissolve Yes spill Accidental Spill? small_quantity->spill No dissolve->licensed_disposal cleanup Follow spill cleanup protocol: - Wear appropriate PPE - Avoid dust formation - Sweep into a closed container spill->cleanup Yes spill->end_disposal No cleanup->licensed_disposal

Caption: Decision workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and responsibility within the research environment. Always consult your institution's specific safety guidelines and the most current Safety Data Sheet (SDS) before handling any chemical.

References

Personal protective equipment for handling Ethynyl p-tolyl sulfone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides critical safety protocols, operational guidance, and disposal plans for the handling of Ethynyl p-tolyl sulfone (CAS 13894-21-8). Adherence to these procedures is essential for ensuring laboratory safety and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a combustible solid that can cause skin, eye, and respiratory irritation.[1][2][3] Appropriate personal protective equipment must be worn at all times when handling this compound.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeSpecificationRationale
Hand Protection Nitrile rubber gloves (minimum 0.11 mm thickness).[3]Prevents skin contact and irritation.[1][2][3]
Eye Protection Safety glasses with side-shields or tightly fitting safety goggles.[3]Protects against dust particles and potential splashes.[1][2]
Respiratory Protection N95-type dust mask or a respirator used in a well-ventilated area, preferably a fume hood.[1][2]Prevents inhalation of dust, which can cause respiratory irritation.[1][2]
Body Protection Laboratory coat.Protects skin and clothing from contamination.

Physical and Chemical Properties

Understanding the properties of this compound is crucial for its safe handling and storage.

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₉H₈O₂S[4]
Molecular Weight 180.22 g/mol [1][4]
Appearance Beige or white to light yellow crystalline powder.[3][5]
Melting Point 73-74 °C[1][2]
Solubility Soluble in organic solvents.[1][2][5]
Storage Store in a cool, dry, and well-ventilated place in a tightly closed container.[3][5]

Detailed Experimental Protocol: Conjugate Addition of a Thiol

This compound is a valuable reagent in organic synthesis, often used as a Michael acceptor. The following protocol details a representative conjugate addition reaction with a thiol.

Materials:

  • This compound

  • Thiol (e.g., thiophenol)

  • Triethylamine (B128534) (Et₃N)

  • 2,2,2-Trifluoroethanol (TFE) or Acetonitrile (MeCN)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen inlet

  • Syringes

Procedure:

  • Inert Atmosphere: Set up a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Flame-dry the glassware and allow it to cool under a stream of nitrogen.

  • Reagent Preparation: In the flask, dissolve this compound (1 equivalent) in the chosen solvent (TFE or a mixture of MeCN/TFE).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Thiol: Add the thiol (1 equivalent) to the cooled solution via syringe.

  • Catalyst Addition: Add a catalytic amount of triethylamine (0.5-1.0 mol%) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate.

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Operational and Disposal Plans

A systematic approach to handling and waste disposal is critical. The following workflow outlines the key stages.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep Don Appropriate PPE (Gloves, Goggles, Lab Coat, Dust Mask) weigh Weigh Solid in Fume Hood prep->weigh Proceed to handling dissolve Dissolve in Appropriate Solvent weigh->dissolve Transfer to reaction vessel reaction Perform Reaction Under Inert Atmosphere dissolve->reaction quench Quench Reaction reaction->quench decontaminate Decontaminate Glassware with Suitable Solvent quench->decontaminate collect_liquid Collect Liquid Waste (Reaction Mixture, Solvent Rinses) in Labeled Hazardous Waste Container decontaminate->collect_liquid collect_solid Collect Solid Waste (Contaminated PPE, Weighing Paper) in Labeled Hazardous Waste Container dispose Arrange for Professional Hazardous Waste Disposal collect_solid->dispose collect_liquid->dispose

Caption: Workflow for the safe handling and disposal of this compound.

Step-by-Step Disposal Plan:

  • Segregation of Waste: Do not mix this compound waste with other waste streams.[6]

  • Solid Waste Collection:

    • Collect all solid waste contaminated with this compound, including gloves, weighing paper, and contaminated paper towels, in a designated, leak-proof container.[6]

    • This container must be clearly labeled as "Hazardous Waste" and include the full chemical name.[6]

  • Liquid Waste Collection:

    • Collect all liquid waste, including reaction residues and solvent rinses from decontamination, in a separate, sealed, and chemically compatible container.[6]

    • Label this container clearly as "Hazardous Waste" with the chemical name and approximate composition.[6]

  • Decontamination of Empty Containers:

    • Triple rinse empty containers with a suitable solvent.

    • Collect the first rinse as hazardous waste.

    • After thorough rinsing and drying, deface the original label before disposing of the container according to your institution's guidelines.

  • Storage of Waste:

    • Store sealed hazardous waste containers in a designated, well-ventilated area, away from incompatible materials.

  • Final Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service.[6]

    • Do not dispose of this compound or its waste down the drain.[3][6]

References

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.